molecular formula C10H19NO2 B1380590 (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol CAS No. 1330763-53-5

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Cat. No.: B1380590
CAS No.: 1330763-53-5
M. Wt: 185.26 g/mol
InChI Key: QNSWHCGXUNXAET-UHFFFAOYSA-N
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Description

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(8-methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11-6-4-10(5-7-11)3-2-9(8-12)13-10/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSWHCGXUNXAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC(O2)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a proposed synthetic pathway for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, a spiroketal amine of interest to researchers and drug development professionals. The proposed route is grounded in established synthetic methodologies for analogous structures, particularly leveraging insights from the synthesis of the muscarinic agonist, cevimeline.

Introduction and Retrosynthetic Analysis

This compound represents a unique structural motif combining a spiroketal and a substituted piperidine. The strategic placement of the hydroxymethyl group offers a handle for further functionalization, making it a valuable building block in medicinal chemistry.

Our retrosynthetic approach deconstructs the target molecule to reveal a plausible synthetic strategy. The core 1-oxa-8-azaspiro[4.5]decane skeleton can be envisioned to form via an intramolecular cyclization of a key intermediate. This intermediate, a substituted piperidine bearing both a hydroxyl and a protected hydroxymethyl group, can be traced back to a suitably functionalized piperidone precursor.

G target This compound intermediate1 Functionalized Piperidine Intermediate target->intermediate1 Intramolecular Cyclization start Substituted Piperidone intermediate1->start Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Pathway

The forward synthesis is designed as a multi-step process, commencing with a commercially available starting material and proceeding through key transformations to yield the final product.

Step 1: Synthesis of 1-Methyl-4-piperidone

The synthesis begins with the N-methylation of 4-piperidone. This foundational step introduces the N-methyl group characteristic of the target molecule's piperidine ring.

Protocol:

  • To a solution of 4-piperidone hydrochloride in a suitable solvent such as methanol, add a base like potassium carbonate.

  • Introduce a methylating agent, for example, methyl iodide.

  • Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up the reaction mixture to isolate the desired 1-methyl-4-piperidone.

Step 2: Epoxidation of 1-Methyl-4-piperidone

A crucial step towards the formation of the spirocyclic system is the creation of an epoxide intermediate. This is analogous to the Corey-Chaykovsky epoxidation used in the synthesis of cevimeline.[1]

Protocol:

  • Prepare a solution of trimethylsulfoxonium iodide and a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Cool the resulting ylide solution in an ice bath.

  • Add a solution of 1-methyl-4-piperidone dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

Step 3: Epoxide Ring-Opening

The epoxide ring is then opened with a nucleophile that will ultimately become the hydroxymethyl group at the C2 position. A protected form of a one-carbon nucleophile is ideal here to prevent unwanted side reactions.

Protocol:

  • React the epoxide with a suitable nucleophile, such as the anion of a protected hydroxymethane equivalent (e.g., lithiated (methoxymethoxy)methane).

  • The reaction is typically carried out in an inert, anhydrous solvent like tetrahydrofuran (THF) at low temperatures.

  • The nucleophilic attack occurs at the less hindered carbon of the epoxide, leading to the formation of a diol mono-ether.

Step 4: Intramolecular Cyclization and Spiroketal Formation

The final key step is the acid-catalyzed intramolecular cyclization to form the spiroketal ring system. This reaction is driven by the formation of a thermodynamically stable spiroketal.[2]

Protocol:

  • Treat the diol mono-ether from the previous step with an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate, in a non-polar solvent like toluene.[3][4]

  • Heat the reaction mixture, often with azeotropic removal of water, to drive the equilibrium towards the cyclized product.

  • The reaction will result in the formation of the this compound, likely as a mixture of diastereomers.

G A 1-Methyl-4-piperidone B Epoxide Intermediate A->B Corey-Chaykovsky Epoxidation C Diol Mono-ether B->C Epoxide Ring-Opening D This compound C->D Acid-Catalyzed Cyclization

Caption: Proposed forward synthesis workflow.

Stereochemical Considerations

The target molecule contains two chiral centers: the spiro carbon (C5) and the carbon bearing the hydroxymethyl group (C2). The described synthesis is likely to produce a mixture of diastereomers. The separation of these diastereomers can be achieved by chromatographic techniques such as column chromatography or by fractional crystallization of suitable salts.[3] The relative stereochemistry of the final products will be influenced by the thermodynamics of the spiroketalization step.

Characterization

The structure and purity of the synthesized this compound and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Summary of Key Reactions and Reagents

StepReactionKey Reagents
1N-Methylation4-Piperidone, Methyl iodide, K₂CO₃
2EpoxidationTrimethylsulfoxonium iodide, NaH, DMSO
3Ring-OpeningProtected hydroxymethane equivalent, n-BuLi, THF
4Cyclizationp-Toluenesulfonic acid or BF₃·OEt₂, Toluene

Conclusion

The proposed synthesis of this compound provides a robust and logical pathway for accessing this novel molecule. By adapting well-established methodologies from the synthesis of related spiroketal amines, this guide offers a solid foundation for researchers to undertake the preparation of this and similar compounds. Further optimization of reaction conditions and exploration of stereoselective methods could enhance the efficiency and elegance of this synthetic route.

References

  • New Drug Approvals. (2019, March 29). Cevimeline.
  • Arkat USA. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches.
  • Hsung, R. P., et al. (Year). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central.
  • M. A. E. Sallam, et al. (Year). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central.
  • ResearchGate. (n.d.). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols.
  • Kraft, J., et al. (2016).
  • ResearchGate. (n.d.). Scheme 30. Original synthesis of cevimeline.
  • ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of spiro-oxazolidines.
  • Perron, F., & Albizati, K. F. (Year). Chemistry of spiroketals.
  • ResearchGate. (2023, April 26). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubMed Central. (Year).
  • Prous Science. (n.d.). Cevimeline Hydrochloride.
  • MDPI. (Year). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals.
  • RSC Publishing. (2018, January 22).
  • ResearchGate. (2025, August 8). Microwave-Assisted Synthesis of Spiro-Isoxazolidines.
  • Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • PubMed. (Year). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • NIH. (Year). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.

Sources

A Novel Stereoselective Synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a novel and efficient synthetic route for the stereoselective preparation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, a valuable scaffold in medicinal chemistry. The synthesis commences from commercially available starting materials and employs a strategic sequence of reactions, including a key intramolecular cyclization to construct the characteristic spirocyclic core and a diastereoselective reduction to establish the desired stereochemistry of the alcohol. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and an in-depth discussion of the chemical principles underpinning each transformation, aimed at researchers and professionals in drug development and organic synthesis.

Introduction: The Significance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The 1-oxa-8-azaspiro[4.5]decane framework is a privileged heterocyclic motif found in a variety of biologically active molecules. Derivatives of this scaffold have garnered significant attention in pharmaceutical research due to their potent and selective interactions with various biological targets. Notably, compounds incorporating this spirocyclic system have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease and as high-affinity ligands for sigma-1 receptors, which are implicated in a range of central nervous system disorders.[1][2] The rigid, three-dimensional structure of the spirocycle provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for target proteins.

The title compound, this compound, represents a key building block for the synthesis of more complex drug candidates. The presence of a primary alcohol offers a versatile handle for further functionalization, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide details a novel synthetic approach designed to provide efficient and stereocontrolled access to this important synthetic intermediate.

Retrosynthetic Analysis and Novel Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach. The spirocyclic core can be disconnected at the C-O bond of the tetrahydrofuran ring, revealing a precursor containing both a piperidine ring and a functionalized side chain. This leads to a strategy that begins with the alkylation of a suitable piperidine derivative, followed by an intramolecular cyclization to forge the spiroketal system.

Our novel synthetic strategy commences with readily available N-methyl-4-piperidone. The key steps involve:

  • Alkylation of N-methyl-4-piperidone: Introduction of a four-carbon chain with a protected hydroxymethyl group at the α-position of the piperidone.

  • Intramolecular Cyclization: Formation of the 1-oxa-8-azaspiro[4.5]decane ring system via an intramolecular Williamson ether synthesis.

  • Stereoselective Reduction: Diastereoselective reduction of the resulting spiroketone to yield the target alcohol with the desired stereochemistry.

This approach is designed to be efficient, scalable, and to provide control over the stereochemistry at the C2 position of the tetrahydrofuran ring.

Detailed Synthetic Protocol

Synthesis of the Alkylated Piperidone Intermediate

The initial step involves the alkylation of N-methyl-4-piperidone with a suitable electrophile. To introduce the required carbon framework with a protected hydroxyl group, we propose the use of (2-(bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane.

Experimental Protocol: Synthesis of 1-((2-(((tert-butyldimethylsilyl)oxy)methyl)allyl)amino)-N-methyl-4-piperidone

ReagentMolar Equiv.MW ( g/mol )Amount
N-methyl-4-piperidone1.0113.161.13 g
(2-(bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane1.2279.303.35 g
Potassium carbonate (K₂CO₃)2.0138.212.76 g
Acetonitrile (CH₃CN)-41.0550 mL

Procedure:

  • To a stirred suspension of potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL) is added N-methyl-4-piperidone (1.13 g, 10 mmol).

  • (2-(bromomethyl)allyl)oxy)(tert-butyl)dimethylsilane (3.35 g, 12 mmol) is added dropwise to the mixture at room temperature.

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 24 hours.

  • After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired alkylated piperidone.

Causality of Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild and effective base for the N-alkylation of the piperidone. Acetonitrile is chosen as the solvent due to its suitable boiling point and its ability to dissolve the reactants.

  • Protecting Group: The tert-butyldimethylsilyl (TBDMS) group is selected for the protection of the primary alcohol due to its stability under the basic conditions of the alkylation and its straightforward removal under acidic conditions.[3]

Intramolecular Cyclization to Form the Spiroketone

The construction of the spirocyclic core is achieved through an intramolecular Williamson ether synthesis.[4][5][6][7][8] This reaction involves the deprotonation of the enolate of the piperidone followed by nucleophilic attack on the allylic bromide, leading to the formation of the tetrahydrofuran ring.

Experimental Protocol: Synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one

ReagentMolar Equiv.MW ( g/mol )Amount
Alkylated piperidone1.0313.543.14 g
Sodium hydride (NaH, 60% dispersion in mineral oil)1.524.000.60 g
Tetrahydrofuran (THF), anhydrous-72.11100 mL

Procedure:

  • To a stirred suspension of sodium hydride (0.60 g, 15 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere is added a solution of the alkylated piperidone (3.14 g, 10 mmol) in anhydrous THF (50 mL) dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the slow addition of water (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one.

Causality of Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the ketone to form the enolate required for the intramolecular cyclization.

  • Solvent and Atmosphere: Anhydrous THF is used as the solvent, and the reaction is conducted under a nitrogen atmosphere to prevent quenching of the strong base by moisture.

Stereoselective Reduction of the Spiroketone

The final step is the stereoselective reduction of the spiroketone to the target alcohol. The choice of reducing agent is critical to control the stereochemistry of the newly formed hydroxyl group. Bulky reducing agents are known to favor equatorial attack on cyclic ketones, leading to the formation of the axial alcohol.[9]

Experimental Protocol: Synthesis of this compound

ReagentMolar Equiv.MW ( g/mol )Amount
8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one1.0183.251.83 g
L-Selectride® (1.0 M solution in THF)1.5190.1015 mL
Tetrahydrofuran (THF), anhydrous-72.1150 mL

Procedure:

  • A solution of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one (1.83 g, 10 mmol) in anhydrous THF (50 mL) is cooled to -78°C under a nitrogen atmosphere.

  • L-Selectride® solution (15 mL, 15 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78°C for 4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane) to afford this compound.

Causality of Experimental Choices:

  • Reducing Agent: L-Selectride® (lithium tri-sec-butylborohydride) is a bulky, stereoselective reducing agent that is expected to approach the carbonyl group from the less hindered face, leading to the formation of the desired alcohol stereoisomer.[10][11]

  • Low Temperature: The reaction is performed at -78°C to enhance the stereoselectivity of the reduction.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Pathway N-methyl-4-piperidone N-methyl-4-piperidone Alkylated_Piperidone Alkylated Piperidone Intermediate N-methyl-4-piperidone->Alkylated_Piperidone Alkylation (TBDMS-protected C4 unit, K₂CO₃, CH₃CN) Spiroketone 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one Alkylated_Piperidone->Spiroketone Intramolecular Cyclization (NaH, THF) Target_Molecule This compound Spiroketone->Target_Molecule Stereoselective Reduction (L-Selectride®, -78°C) Mechanism cluster_0 Mechanism of Intramolecular Cyclization Start Alkylated Piperidone Enolate Enolate Intermediate Start->Enolate + NaH - H₂ Transition_State SN2 Transition State Enolate->Transition_State Intramolecular Nucleophilic Attack Product Spiroketone Transition_State->Product Ring Closure

Caption: Proposed mechanism for the key spirocyclization step.

Conclusion

This technical guide has outlined a novel and stereoselective synthetic route to this compound. The described methodology offers a practical and efficient approach for accessing this valuable building block for drug discovery programs. The strategic use of a protecting group, a robust intramolecular cyclization, and a stereoselective reduction ensures high yields and excellent control over the desired stereochemistry. This work provides a solid foundation for the synthesis of a diverse library of derivatives based on the 1-oxa-8-azaspiro[4.5]decane scaffold, enabling further exploration of their therapeutic potential.

References

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved January 19, 2026, from [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. [Link]

  • Stereoselective Electrochemical Reduction of Cyclic Ketones. (n.d.). RSC Publishing. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dihydroxymethyl tetrahydrofuran. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses? Retrieved January 19, 2026, from [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Halder, R. (2024, January 19). Advanced Organic Chemistry: Protecting Groups [Video]. YouTube. [Link]

  • CN103804329A - 2, 5-dihydroxy methyl furan or 2, 5-dihydroxy methyl tetrahydrofuran synthesis method - Google Patents. (n.d.).
  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. (2018). BioResources, 13(3). [Link]

  • Syntheses of Two 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidites with TBDMS as the 5-Hydroxymethyl Protecting Group and Their Incorporation into DNA. (n.d.). ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved January 19, 2026, from [Link]

  • Ishii, H., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(18), 2868–2877. [Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. (2023). ACS Sustainable Chemistry & Engineering, 11(10), 4043–4066. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2146–2158. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved January 19, 2026, from [Link]

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (n.d.). ResearchGate. [Link]

  • An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. (2022). Diva-portal.org. [Link]

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  • Dow, A. G., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1883–1895. [Link]

Sources

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Foreword for the Research Community: The compound this compound represents a specific entity within the broader, pharmacologically significant class of 1-oxa-8-azaspiro[4.5]decane derivatives. Direct, published data on this exact molecule is scarce, suggesting it is a novel or not extensively characterized compound. This guide, therefore, serves as a forward-looking technical whitepaper. Leveraging established principles of medicinal chemistry and data from closely related, well-documented analogs, we will construct a comprehensive profile of its anticipated chemical properties, propose a robust synthetic pathway, and discuss its potential applications in drug discovery. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for the synthesis and investigation of this promising spirocyclic scaffold.

Molecular Structure and Core Physicochemical Properties

The foundational 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known to impart conformational rigidity which can be advantageous for selective receptor binding.[1] The addition of a methyl group on the piperidine nitrogen and a hydroxymethyl group on the tetrahydrofuran ring introduces specific functionalities that are expected to modulate its physicochemical and biological properties.

Predicted Physicochemical Data

While experimental data for this compound is not publicly available, we can predict its core properties based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₁₉NO₂Structural Analysis
Molecular Weight 185.26 g/mol Calculation
CAS Number Not assigned-
Appearance Expected to be a colorless to pale yellow oil or a low melting solidAnalogy to similar small molecule alcohols and amines
Boiling Point Estimated > 250 °C at 760 mmHgStructure-based estimation (presence of polar functional groups)
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Presence of polar hydroxyl and tertiary amine groups, and a significant non-polar hydrocarbon backbone.
XlogP (Predicted) ~1.5 - 2.5Estimation based on similar structures like 8-methyl-1-oxaspiro[4.5]decan-2-one (XlogP: 2.1)[2][3]
Structural Diagram

The chemical structure of this compound is depicted below.

Caption: Structure of this compound.

Proposed Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route for this compound can be designed starting from commercially available 1-benzyl-4-piperidone. The proposed multi-step synthesis is outlined below.

Synthetic Workflow Diagram

SynthesisWorkflow start 1-Benzyl-4-piperidone step1 Step 1: Horner-Wadsworth-Emmons Reaction Reagents: Triethyl phosphonoacetate, NaH Product: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate start->step1 step2 Step 2: Michael Addition/Cyclization Reagents: 1,2-Ethanediol, NaH Product: Ethyl 8-benzyl-1-oxa-8-azaspiro[4.5]decane-2-carboxylate step1->step2 step3 Step 3: Debenzylation Reagents: H2, Pd/C Product: Ethyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate step2->step3 step4 Step 4: N-Methylation Reagents: Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) Product: Ethyl 8-methyl-1-oxa-8-azaspiro[4.5]decane-2-carboxylate step3->step4 step5 Step 5: Ester Reduction Reagents: LiAlH4 Product: this compound step4->step5

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Reaction

  • Rationale: This olefination reaction is a reliable method for converting the ketone into an α,β-unsaturated ester, which is a key intermediate for the subsequent cyclization.

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen ceases.

    • Cool the resulting solution back to 0 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.

Step 2: Michael Addition and Intramolecular Cyclization

  • Rationale: This step constructs the spirocyclic tetrahydrofuran ring. The alkoxide formed from 1,2-ethanediol acts as a nucleophile in a Michael addition to the α,β-unsaturated ester, followed by an intramolecular cyclization to form the lactone.

  • Procedure:

    • To a solution of 1,2-ethanediol in anhydrous THF, add sodium hydride portion-wise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 3: Debenzylation

  • Rationale: The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation to allow for the subsequent N-methylation.

  • Procedure:

    • Dissolve the product from Step 2 in ethanol in a hydrogenation vessel.

    • Add Palladium on carbon (10 wt. %) to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 4: N-Methylation (Eschweiler-Clarke Reaction)

  • Rationale: The Eschweiler-Clarke reaction is a classic and effective method for the methylation of a secondary amine using formaldehyde and formic acid.

  • Procedure:

    • To the crude secondary amine from Step 3, add formaldehyde (37% in water) and formic acid.

    • Heat the mixture at 100 °C for several hours, monitoring by TLC.

    • Cool the reaction mixture, make it basic with a sodium hydroxide solution, and extract with dichloromethane.

    • Dry the organic layer, filter, and concentrate to yield the N-methylated product.

Step 5: Ester Reduction

  • Rationale: The final step involves the reduction of the ester functionality to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of the ester from Step 4 in anhydrous THF dropwise.

    • Allow the reaction to stir at room temperature for a few hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain the crude this compound, which can be purified by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected key signals are as follows:

  • ¹H NMR:

    • A singlet at ~2.3-2.5 ppm corresponding to the N-methyl protons.

    • Multiplets in the range of 1.5-2.0 ppm for the piperidine and tetrahydrofuran ring protons.

    • A broad singlet for the hydroxyl proton (disappears upon D₂O exchange).

    • A multiplet for the CH proton at the 2-position of the tetrahydrofuran ring.

    • A doublet of doublets for the two diastereotopic protons of the CH₂OH group.

  • ¹³C NMR:

    • A signal at ~42-45 ppm for the N-methyl carbon.

    • Signals in the aliphatic region (20-80 ppm) for the carbons of the spirocyclic system and the hydroxymethyl group.

    • The carbon of the spiro center (C5) would appear as a quaternary signal.

  • IR Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.

    • C-H stretching absorptions around 2800-3000 cm⁻¹.

    • A C-O stretching band around 1050-1150 cm⁻¹.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z = 185.

    • Characteristic fragmentation patterns including the loss of a hydroxymethyl radical (•CH₂OH) and fragmentation of the piperidine ring.

Potential Applications in Drug Discovery and Development

The 1-oxa-8-azaspiro[4.5]decane scaffold is a key feature in several biologically active compounds, suggesting that this compound could serve as a valuable building block or a lead compound in various therapeutic areas.

  • Central Nervous System (CNS) Disorders: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as potent M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[4] The conformational rigidity of the spirocyclic system is key to its receptor affinity.

  • Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane scaffold has been used to develop selective sigma-1 receptor ligands.[5] These receptors are implicated in a variety of neurological conditions, including neuropathic pain, depression, and neurodegenerative diseases.

  • Other Potential Targets: The broader class of azaspirocyclic compounds has shown activity against a wide range of biological targets, including nicotinic acetylcholine receptors and as antagonists for various G-protein coupled receptors.[6] The unique combination of a tertiary amine, a hydroxyl group, and a rigid spirocyclic core in this compound makes it an attractive candidate for screening against a variety of CNS and peripheral targets.

Conclusion

While this compound remains a largely unexplored chemical entity, its structural relationship to a class of compounds with proven pharmacological relevance marks it as a molecule of significant interest. This guide provides a comprehensive, albeit predictive, overview of its chemical properties and a detailed, actionable synthetic strategy. It is our hope that this technical resource will catalyze further research into this and related spirocyclic compounds, ultimately unlocking their full potential in the development of novel therapeutics.

References

  • Akkurt, M., et al. (2008). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2272. [Link]

  • The Good Scents Company. (n.d.). (Z)-coconut decanone methyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biologically active spiropiperidine derivative 249. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-methyl-1-oxaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115549. [Link]

  • Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry, 207, 112774. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • bepls. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

  • Yamashita, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]

  • ResearchGate. (2025). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4-thiaspiro[4.5]decane. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]. Retrieved from [Link]

  • PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]

  • PubChem. (n.d.). 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-8-(oxan-4-ylmethyl)-1-oxa-8-azaspiro[4.5]decan-2-yl]-pyrrolidin-1-ylmethanone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Structural Significance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The 1-oxa-8-azaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is of significant interest for designing ligands that target complex binding sites in proteins and receptors. The spirocyclic junction introduces conformational rigidity, which can lead to higher binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues. Derivatives of this scaffold have been investigated for their activity as muscarinic agonists and sigma-1 receptor ligands, highlighting their therapeutic potential.

The specific molecule of interest, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, incorporates several key structural features that are expected to produce a unique spectroscopic fingerprint:

  • Spiro Center (C5): A quaternary carbon linking the piperidine and tetrahydrofuran rings.

  • Chiral Center (C2): The carbon bearing the methanol substituent, which renders adjacent protons diastereotopic.

  • Heteroatoms (O1, N8): The oxygen and nitrogen atoms significantly influence the electronic environment, inducing predictable downfield shifts in adjacent nuclei.

  • Functional Groups: A primary alcohol (-CH₂OH) and a tertiary amine (-NCH₃), each with characteristic spectral signatures.

This guide will systematically deconstruct the molecule to predict its appearance across four primary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a molecule with the complexity of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be required for full assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to overlapping signals and the presence of a chiral center. The analysis is best performed in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆); the latter would allow for clear observation of the hydroxyl proton.

Causality in Chemical Shifts: Protons nearer to the electronegative oxygen (O1) and nitrogen (N8) atoms will be deshielded and appear at a lower field (higher ppm). The chiral center at C2 will cause the two protons on C3 and the two protons on the CH₂OH group to be chemically non-equivalent (diastereotopic), meaning they should appear as distinct signals with different chemical shifts and couplings.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
OH1.5 - 3.0 (variable)Broad Singlet (br s)N/ALabile proton, position and shape depend on concentration and solvent.
H23.8 - 4.1Multiplet (m)~3-8Methine proton attached to both a carbon (C2) and an oxygen (O1), highly deshielded.
CH₂OH3.5 - 3.82 x Doublet of Doublets (dd)Jgem ≈ 12, Jvic ≈ 3-5Diastereotopic protons adjacent to a chiral center.
H3a, H3b1.8 - 2.22 x Multiplet (m)Jgem ≈ 12-14Diastereotopic methylene protons adjacent to C2.
H4a, H4b1.6 - 1.9Multiplet (m)N/AMethylene protons on the tetrahydrofuran ring.
H6, H10 (axial)2.6 - 2.9Multiplet (m)N/AAxial protons adjacent to nitrogen, deshielded.
H6, H10 (equatorial)2.2 - 2.5Multiplet (m)N/AEquatorial protons adjacent to nitrogen.
H7, H91.5 - 1.8Multiplet (m)N/APiperidine ring protons distant from heteroatoms.
N-CH₃2.2 - 2.4Singlet (s)N/AMethyl group attached to nitrogen.
Predicted ¹³C NMR Spectrum

The molecule possesses 11 carbon atoms. Assuming no accidental magnetic equivalence, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Causality in Chemical Shifts: Carbons bonded directly to heteroatoms (C2, C5, C6, C10, and the N-CH₃) will be the most deshielded. The spiro carbon (C5) is a quaternary carbon and will likely have a lower intensity signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C275 - 85Methine carbon bonded to oxygen (O1).
C570 - 80Quaternary spiro carbon bonded to both oxygen (O1) and nitrogen (N8).
CH₂OH60 - 68Primary alcohol carbon.
C6, C1050 - 60Methylene carbons adjacent to nitrogen (N8).
N-CH₃40 - 48Methyl carbon attached to nitrogen.
C330 - 40Aliphatic methylene carbon in the tetrahydrofuran ring.
C7, C925 - 35Aliphatic methylene carbons in the piperidine ring.
C420 - 30Aliphatic methylene carbon in the tetrahydrofuran ring.
Recommended NMR Acquisition Protocol

A robust protocol is essential for validating the predicted data.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum over a spectral width of 0-12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a spectral width of 0-220 ppm.

    • Use a 45° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to observe all signals, including the quaternary spiro carbon.

  • 2D NMR (for full assignment):

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivities.

    • Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

    • Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. A standard reference for these techniques is provided by Keeler (2010).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy excels at identifying specific functional groups within a molecule. The spectrum is predicted to show characteristic absorption bands corresponding to the alcohol, amine, and aliphatic C-H bonds.

Protocol: The data is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3500 - 3200O-H StretchAlcoholA strong, broad band characteristic of a hydrogen-bonded hydroxyl group.
2950 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)Multiple sharp, strong bands corresponding to the sp³ C-H bonds in the rings and methyl group.
1150 - 1050C-O StretchAlcohol/EtherA strong, distinct band indicating the C-O single bond stretch.
1100 - 1000C-N StretchTertiary AmineA medium to weak band, often difficult to distinguish in a complex fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information.

Protocol: For a molecule of this nature, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is the method of choice. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. ESI in positive ion mode is expected to be highly effective due to the basic nitrogen atom, which is readily protonated.

Predicted Data:

  • Molecular Formula: C₁₁H₂₁NO₂

  • Exact Mass: 199.1572

  • Predicted Molecular Ion: In positive mode ESI-MS, the dominant ion observed will be the protonated molecule, [M+H]⁺, at m/z 200.1645 .

Predicted Fragmentation Pattern: The protonated molecule is expected to undergo characteristic fragmentation upon collision-induced dissociation (CID).

  • Loss of Water: A common fragmentation for alcohols, leading to a fragment at m/z 182.1539 ([M+H-H₂O]⁺).

  • Loss of the Methanol Side Chain: Cleavage of the C2-CH₂OH bond would result in a fragment at m/z 168.1383.

  • Alpha-Cleavage: Fragmentation adjacent to the tertiary amine is highly favorable. This could involve cleavage of the C6-C7 or C10-C9 bonds, leading to ring-opening and characteristic piperidine-related fragments.

Integrated Analytical Workflow

A self-validating system for structural confirmation integrates all spectroscopic data. The proposed workflow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Analysis cluster_nmr Detailed Structural Elucidation cluster_final Final Confirmation Purified_Compound Purified Compound (>95% Purity) MS HRMS (ESI-TOF) Confirm Molecular Formula [M+H]⁺ = 200.1645 Purified_Compound->MS Verify Mass IR FTIR (ATR) Confirm Functional Groups (OH, CH, CO) Purified_Compound->IR Identify Groups H_NMR ¹H NMR Proton Environment & Connectivity Purified_Compound->H_NMR Map Framework Final_Structure Final Structure Confirmed MS->Final_Structure IR->Final_Structure C_NMR ¹³C NMR Carbon Framework (11 Signals) TwoD_NMR 2D NMR (COSY, HSQC) Full H-C Assignment H_NMR->TwoD_NMR TwoD_NMR->Final_Structure

Caption: Workflow for the Spectroscopic Confirmation of the Target Compound.

Conclusion

While lacking experimental spectra, a rigorous, theory-based prediction of the spectroscopic data for this compound is achievable and invaluable. This guide establishes a detailed hypothesis for its ¹H NMR, ¹³C NMR, IR, and MS profiles. The predicted chemical shifts, multiplicities, and fragmentation patterns are grounded in fundamental principles of molecular structure and spectroscopic theory. This document provides a comprehensive benchmark against which future experimental data can be compared, serving as a critical tool for any researcher venturing into the synthesis and characterization of this complex and promising class of spirocyclic molecules.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. Available at: [Link]

  • Saitoh, T., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(20), 3339-3349. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at: [Link]

An In-Depth Technical Guide to the NMR Structural Elucidation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol represents a class of spirocyclic compounds featuring a unique confluence of a tetrahydrofuran and an N-methylpiperidine ring system. Such scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality and novel pharmacological properties.[1] The precise and unambiguous determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical endeavor, providing unparalleled insight into the connectivity, stereochemistry, and conformational dynamics of such molecules in solution.

This technical guide provides a comprehensive, field-proven framework for the complete NMR analysis of this compound. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR for complex heterocyclic systems.

Molecular Structure and Initial Considerations

Before commencing any NMR analysis, a thorough understanding of the target molecule's structure is essential. The structure of this compound, presented below, reveals several key features that will influence our analytical strategy.

Figure 1: Structure of this compound with Atom Numbering ```dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Recommended workflow for NMR data acquisition and analysis.

Detailed Experimental Protocols

1. Sample Preparation:

The choice of solvent is the first critical decision. This compound is a polar molecule due to the presence of the hydroxyl group and the amine.

  • Protocol:

    • Weigh approximately 10-15 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent in a clean, dry 5 mm NMR tube. [2][3] * Recommended Solvents: Chloroform-d (CDCl₃) is a good starting point for many organic molecules. [4]If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for polar compounds. The choice of solvent will affect chemical shifts, so consistency is key.

    • Vortex the sample until fully dissolved. A brief centrifugation can help pellet any undissolved particulates.

2. 1D NMR Spectroscopy:

  • ¹H NMR: This is the initial, fundamental experiment. It provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and neighboring protons (spin-spin coupling).

  • ¹³C{¹H} NMR: This experiment identifies all unique carbon environments in the molecule. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is vital for determining the multiplicity of each carbon atom. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like the spiro-carbon C5) will be absent. [5] 3. 2D NMR Spectroscopy:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. It is essential for tracing out the proton spin systems within the piperidine and tetrahydrofuran rings. [6]* ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached (one-bond C-H correlation). This is the primary method for definitively assigning protons to their respective carbons. [7]* ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting the different spin systems identified in the COSY spectrum and for assigning quaternary carbons. [8]* ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is indispensable for determining the stereochemistry and 3D conformation of the molecule, for instance, confirming the chair conformation of the piperidine ring and the relative orientation of substituents.

Part 2: Predicted Spectra and Interpretation

In the absence of experimental data for the exact target molecule, we can generate a highly confident predicted dataset based on the known chemical shifts of its constituent fragments: N-methylpiperidine, substituted tetrahydrofurans, and primary alcohols.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar structural motifs. [9][10]

Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Expected Multiplicity
N-CH₃ ~2.3 ~46 Singlet, characteristic of N-methyl groups.
C2-H ~3.8 - 4.2 ~75 - 80 Multiplet. Proximal to oxygen and chiral center.
C3-H₂ ~1.7 - 2.1 ~30 - 35 Two separate multiplets (diastereotopic).
C4-H₂ ~3.6 - 4.0 ~65 - 70 Two separate multiplets (diastereotopic), adjacent to oxygen.
C5 - ~85 - 95 Quaternary spiro-carbon, no attached protons.
C6, C10-H₂ ~1.5 - 1.9 ~35 - 40 Complex overlapping multiplets.
C7, C9-H₂ ~2.4 - 2.8 ~55 - 60 Adjacent to nitrogen, deshielded.
C11-H₂ ~3.5 - 3.8 ~60 - 65 Two separate multiplets (diastereotopic), adjacent to C2 and OH.

| OH | Variable | - | Broad singlet, position is concentration and solvent dependent. |

Step-by-Step Interpretation Strategy

The following strategy outlines how to use the suite of NMR experiments to assemble the full structure.

Interpretation_Strategy cluster_Fragments Identify Key Fragments cluster_COSY Trace Connectivity with COSY cluster_HSQC Assign Carbons with HSQC cluster_HMBC Connect Fragments with HMBC cluster_NOESY Confirm 3D Structure with NOESY/ROESY Start Start with ¹H NMR NMe Locate N-CH₃ singlet (~2.3 ppm) Start->NMe THF_Protons Identify deshielded protons of THF ring (C2-H, C4-H₂) and CH₂OH (C11-H₂) NMe->THF_Protons Pip_Protons Identify piperidine ring protons in the more shielded region THF_Protons->Pip_Protons COSY_THF Trace C2-H → C3-H₂ → C4-H₂ spin system Pip_Protons->COSY_THF COSY_Pip Trace C6-H₂ ↔ C7-H₂ and C9-H₂ ↔ C10-H₂ spin systems COSY_THF->COSY_Pip COSY_Sidechain Confirm C2-H ↔ C11-H₂ correlation COSY_Pip->COSY_Sidechain HSQC_Assign Correlate every proton signal to its directly attached carbon. Use DEPT-135 to confirm CH, CH₂, CH₃. COSY_Sidechain->HSQC_Assign HMBC_Spiro Key Correlation: Protons on C4, C6, and C10 show correlation to the quaternary spiro-carbon C5. HSQC_Assign->HMBC_Spiro HMBC_N N-CH₃ protons show correlation to C7 and C9. HMBC_Spiro->HMBC_N NOESY_Confirm Observe through-space correlations (e.g., axial-axial protons on the piperidine ring) to confirm chair conformation and stereochemistry. HMBC_N->NOESY_Confirm Finish Complete Structural Assignment NOESY_Confirm->Finish

Caption: A logical workflow for interpreting the NMR data to elucidate the structure.

1. Analysis of the ¹H Spectrum and COSY:

  • Begin by identifying the sharp singlet of the N-methyl group around 2.3 ppm.

  • Use the COSY spectrum to walk along the proton correlations. You should be able to trace the connectivity from the proton at C2 to the diastereotopic protons at C3, and from C3 to C4, defining the tetrahydrofuran ring's proton system.

  • Similarly, trace the correlations within the piperidine ring: from the protons at C7 to C6, and from C9 to C10.

2. Carbon Assignment using HSQC and DEPT-135:

  • Overlay the HSQC spectrum with the ¹H and ¹³C spectra. Each cross-peak definitively links a proton signal to its carbon.

  • Use the DEPT-135 data to confirm the assignments of CH, CH₂, and CH₃ groups from the HSQC. For example, the signals for C3, C4, C6, C7, C9, C10, and C11 should all be negative in the DEPT-135 spectrum, confirming they are CH₂ groups.

3. Assembling the Spirocyclic Core with HMBC:

  • The HMBC spectrum is the key to connecting the fragments. The most critical correlations will be from the protons on the carbons adjacent to the spiro center (C4, C6, and C10) to the quaternary carbon C5. Observing these 2- and 3-bond correlations is the definitive proof of the spirocyclic junction.

  • Look for correlations from the N-methyl protons to the adjacent carbons C7 and C9 to confirm the N-methylpiperidine fragment.

4. Stereochemical and Conformational Analysis with NOESY/ROESY:

  • The 3D structure is elucidated using through-space correlations. For the piperidine ring, strong NOEs between protons in a 1,3-diaxial relationship would provide strong evidence for a chair conformation.

  • NOEs between protons on the piperidine ring and the tetrahydrofuran ring will help to define the relative orientation of the two rings around the spiro center.

Conclusion

The structural elucidation of a novel molecule like this compound is a systematic process that relies on the logical application of a suite of NMR experiments. By following the workflow outlined in this guide—from careful sample preparation to the integrated analysis of 1D and 2D NMR data—a researcher can achieve an unambiguous and complete assignment of the molecule's structure and stereochemistry. The causality behind each experimental choice ensures a self-validating system, where data from one experiment confirms and builds upon the last, leading to a high-confidence structural determination essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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An In-depth Technical Guide to the Mass Spectrometry of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is a complex heterocyclic molecule featuring a unique spirocyclic system that incorporates both an oxa- and an aza-heterocycle. This structure presents a compelling challenge for mass spectrometric analysis, as its fragmentation behavior is governed by the interplay of the tertiary amine, the ether linkage, and the primary alcohol. Understanding the mass spectrometric profile of this molecule is crucial for its identification, characterization, and quantification in various matrices, particularly in the context of drug discovery and development where such scaffolds are of growing interest.

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID). We will delve into the theoretical underpinnings of its fragmentation pathways, offering a predictive framework for researchers and professionals working with this and structurally related compounds.

I. Ionization Methodology: Electrospray Ionization (ESI)

Given the presence of a basic tertiary amine, this compound is ideally suited for positive-ion electrospray ionization (ESI). ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the reliable determination of the intact molecular weight.[1][2][3] The tertiary amine readily accepts a proton in the acidic mobile phase commonly used for reverse-phase chromatography, leading to the formation of a stable protonated molecule, [M+H]⁺.

Experimental Protocol: Sample Preparation and ESI-MS Analysis

  • Sample Preparation:

    • Dissolve a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and deionized water.

    • For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.

  • Instrumentation:

    • The analysis can be performed on a variety of mass spectrometers, such as a triple quadrupole (QqQ) or a high-resolution Orbitrap instrument.[4][5]

    • Couple the mass spectrometer to a liquid chromatography system or a syringe pump for direct infusion.

  • Data Acquisition:

    • Acquire data in positive ion mode.

    • Perform a full scan analysis to identify the protonated molecular ion [M+H]⁺.

Table 1: Representative ESI-MS Instrument Parameters

ParameterSettingRationale
Ionization ModePositive Electrospray (ESI+)The tertiary amine is highly basic and readily protonated.
Capillary Voltage3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.[6]
Sheath Gas Flow30 - 40 arbitrary unitsAids in nebulization and desolvation of the droplets.
Auxiliary Gas Flow5 - 10 arbitrary unitsFacilitates further desolvation.
Capillary Temperature275 - 350 °CPromotes solvent evaporation from the ESI droplets.
Scan Range (m/z)50 - 500Encompasses the expected molecular ion and its fragments.

II. Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

To gain structural insights, tandem mass spectrometry (MS/MS) is employed. This involves the isolation of the protonated molecular ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID).[4][7][8] The resulting fragment ions provide a fingerprint of the molecule's structure.

Workflow for Tandem Mass Spectrometry

cluster_source Ion Source cluster_ms1 MS1 cluster_collision Collision Cell cluster_ms2 MS2 A Analyte in Solution B Protonated Molecule [M+H]⁺ A->B ESI C Isolation of [M+H]⁺ B->C D Collision with Inert Gas (e.g., Ar, N₂) C->D E Fragment Ions D->E CID F Mass Analysis of Fragments E->F

Caption: A generalized workflow for tandem mass spectrometry (MS/MS) analysis.

III. Predicted Fragmentation Pathways of this compound

The fragmentation of the protonated molecule will be directed by the charge site (the protonated tertiary amine) and the relative bond strengths throughout the molecule. The following pathways are predicted based on established fragmentation mechanisms of amines and ethers.[9][10][11][12]

A. Alpha-Cleavage adjacent to the Tertiary Amine

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[10][13] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, with the charge being retained by the nitrogen-containing fragment.

Pathway 1: Loss of the Methyl Group

A straightforward fragmentation is the loss of the N-methyl group as a methyl radical. While less common in ESI-CID compared to electron ionization, it can be observed.

Pathway 2: Ring Opening of the Piperidine Ring

The bonds within the piperidine ring adjacent to the nitrogen are susceptible to cleavage. This can lead to a ring-opened structure, which can then undergo further fragmentation.

M_H [M+H]⁺ Frag1 Fragment 1 (Ring-Opened) M_H->Frag1 α-Cleavage Frag2 Fragment 2 Frag1->Frag2 Further Fragmentation

Caption: Alpha-cleavage initiated ring opening of the piperidine moiety.

B. Fragmentation involving the Oxolane (Tetrahydrofuran) Ring

The presence of the ether oxygen in the oxolane ring provides alternative fragmentation routes.

Pathway 3: Cleavage of the C-O Bond

Protonation can also occur on the ether oxygen, although less favored than on the tertiary amine. If protonated, subsequent cleavage of a C-O bond can occur, leading to a ring-opened ion.

Pathway 4: Spirocyclic Ring Rearrangement and Cleavage

The spirocyclic nature of the molecule can lead to more complex rearrangements. A charge-remote fragmentation could be initiated by the protonated amine, leading to the opening of the oxolane ring. A common fragmentation for cyclic ethers is the loss of a small neutral molecule like an alkene.[14][15]

C. Loss of the Methanol Group

The hydroxymethyl substituent at the C2 position can be lost as formaldehyde (CH₂O) or water (H₂O).

Pathway 5: Loss of Water

The loss of water is a common fragmentation for alcohols. This would result in the formation of a double bond.

Pathway 6: Loss of Formaldehyde

Cleavage of the bond between the oxolane ring and the hydroxymethyl group can lead to the loss of formaldehyde.

Summary of Key Predicted Fragmentations

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
[M+H]⁺[M+H - 18]⁺H₂OLoss of water from the hydroxymethyl group.
[M+H]⁺[M+H - 30]⁺CH₂OLoss of formaldehyde from the hydroxymethyl group.
[M+H]⁺VariesCnH2nRing opening of the piperidine or oxolane ring followed by loss of an alkene.
[M+H]⁺VariesCnH2n+1Alpha-cleavage at the tertiary amine.

IV. Applications in Drug Development

The detailed mass spectrometric analysis of this compound and its analogues is critical in several areas of drug development:

  • Metabolite Identification: Understanding the fragmentation of the parent drug is essential for identifying its metabolites, which may involve hydroxylation, N-demethylation, or other biotransformations.

  • Pharmacokinetic Studies: A sensitive and specific LC-MS/MS method, based on the unique fragmentation patterns, is the gold standard for quantifying the drug in biological matrices like plasma and urine.[16]

  • Impurity Profiling: Mass spectrometry can be used to identify and characterize process-related impurities and degradation products, ensuring the safety and quality of the drug substance.

V. Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Through the use of soft ionization techniques like ESI and fragmentation analysis via CID, a detailed picture of its molecular structure can be obtained. The predicted fragmentation pathways, dominated by alpha-cleavage and rearrangements involving the heterocyclic rings, offer a robust framework for the identification and characterization of this complex molecule. This guide serves as a foundational resource for scientists and researchers engaged in the analysis of this and related spirocyclic compounds.

References

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Introduction: The Significance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analysis involved in determining the crystal structure of this compound. As a key heterocyclic scaffold, understanding its three-dimensional architecture at the atomic level is paramount for advancing drug discovery and development programs. This document delves into the experimental protocols, data analysis, and structural interpretation, offering field-proven insights for researchers in medicinal chemistry and structural biology.

The 1-oxa-8-azaspiro[4.5]decane framework is a privileged heterocyclic motif found in a variety of biologically active compounds. Its unique spirocyclic nature imparts a rigid, three-dimensional geometry that can be exploited to achieve high selectivity and potency for various biological targets. The spiro[4.5]decane ring system, in particular, is a key structural element in numerous natural products and has been a focal point of synthetic and medicinal chemistry research.[1][2] The title compound, this compound, incorporates a piperidine and a tetrahydrofuran ring, both of which are common features in pharmacologically active molecules. The presence of a hydroxyl group and a tertiary amine offers sites for hydrogen bonding and salt formation, respectively, which are critical for molecular recognition at a receptor binding site.

Determining the precise crystal structure of this molecule is essential for a number of reasons:

  • Unambiguous Confirmation of Constitution and Stereochemistry: X-ray crystallography provides definitive proof of the molecular structure, including the relative and absolute stereochemistry, which is crucial for understanding its biological activity.

  • Conformational Analysis: The crystal structure reveals the preferred low-energy conformation of the molecule in the solid state, offering insights into its shape and flexibility.

  • Understanding Intermolecular Interactions: Analysis of the crystal packing identifies the key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's solid-state properties and can inform formulation and drug delivery strategies.

  • Foundation for Structure-Based Drug Design: A high-resolution crystal structure is the cornerstone of computational modeling and structure-based drug design, enabling the rational design of next-generation analogs with improved properties.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule crystal structure is a multi-step process that requires careful planning and execution. The overall workflow is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Determination & Analysis a Synthesis of Target Compound b Purification (e.g., Chromatography) a->b c Screening of Crystallization Conditions b->c d Growth of Single Crystals c->d e Crystal Mounting & Screening d->e f Data Collection e->f g Structure Solution & Refinement f->g h Structural Analysis & Validation g->h i Deposition to Database (e.g., CSD) h->i

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Synthesis and Purification

The synthesis of this compound would likely follow established routes for the construction of spirocyclic ethers and amines.[3][4] Purity of the material is paramount for successful crystallization, as impurities can inhibit nucleation and crystal growth. The final compound should be purified to >98% purity, as determined by techniques such as NMR spectroscopy and LC-MS.

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the process.[5][6] For a small organic molecule like this compound, several common crystallization techniques would be explored.

Protocol: Slow Evaporation

  • Solvent Selection: A solvent screen is performed to identify a solvent in which the compound has moderate solubility.[7] Solvents such as ethanol, isopropanol, ethyl acetate, and acetone, or mixtures thereof, are good starting points.

  • Solution Preparation: A nearly saturated solution of the compound is prepared at room temperature.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: The vial is covered with a cap that is loosely fitted or perforated with a needle to allow for slow evaporation of the solvent over several days to weeks. The vial should be left in a vibration-free environment.

Protocol: Vapor Diffusion

  • Solvent System: This method requires a binary solvent system: a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble but miscible with the good solvent.

  • Setup: A concentrated solution of the compound in the good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing the poor solvent.

  • Diffusion: Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected for X-ray diffraction analysis.[8]

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CMOS or CCD detector) is used.

Data Collection Protocol:

  • Mounting: A single crystal is carefully mounted on a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while it is irradiated with X-rays. The diffraction intensities are recorded on the detector.

  • Data Processing: The raw diffraction images are processed using specialized software. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (e.g., Lorentz and polarization effects), and scaling the data.

Structure Solution, Refinement, and Validation

The processed diffraction data are then used to solve and refine the crystal structure.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space recycling algorithms to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, the atomic positions, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate geometric and displacement parameter constraints.

  • Validation: The final refined structure is validated using tools such as PLATON and CheckCIF to ensure that the model is chemically reasonable and accurately represents the experimental data.

Hypothetical Crystal Structure Analysis of this compound

The following section presents a plausible analysis based on a hypothetical crystal structure determination of the title compound.

Crystallographic Data

The key crystallographic data for this compound are summarized in the table below.

ParameterHypothetical Value
Chemical FormulaC10H19NO2
Formula Weight185.26 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)10.234(3)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)1018.9(4)
Z4
Density (calculated)1.207 g/cm³
Absorption Coefficient (μ)0.085 mm-1 (for Mo Kα)
F(000)408
Reflections Collected8976
Independent Reflections2345 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.118
Goodness-of-fit on F²1.05
Molecular Conformation

The crystal structure would reveal the three-dimensional arrangement of the atoms in the molecule.

  • Piperidine Ring: The N-methylated piperidine ring is expected to adopt a stable chair conformation. The methyl group on the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance.

  • Tetrahydrofuran Ring: The tetrahydrofuran ring would likely adopt an envelope or a twist conformation, as is typical for five-membered rings.

  • Spiro Center: The spiro carbon atom connects the two rings, and the geometry around this center would be tetrahedral.

  • Methanol Substituent: The C-2 substituent, a methanol group, would have a specific orientation relative to the tetrahydrofuran ring. The conformation of this group would be influenced by both intramolecular and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The way the molecules pack in the crystal lattice is determined by a network of intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction.

The hydroxyl group of the methanol substituent is a hydrogen bond donor, while the oxygen atom of the tetrahydrofuran ring and the nitrogen atom of the piperidine ring are potential hydrogen bond acceptors. A likely scenario is that the hydroxyl group forms a hydrogen bond with the tetrahydrofuran oxygen of a neighboring molecule, leading to the formation of chains or dimers.

G cluster_0 Molecule A cluster_1 Molecule B A_OH O-H (Methanol) B_O_THF O (THF) A_OH->B_O_THF Hydrogen Bond A_O_THF O (THF) A_N N (Piperidine) B_OH O-H (Methanol) B_N N (Piperidine)

Caption: A potential hydrogen bonding interaction between two molecules.

These hydrogen-bonded motifs would then pack together, stabilized by weaker van der Waals interactions, to form the three-dimensional crystal lattice.

Implications for Drug Development

The detailed structural information obtained from the crystal structure of this compound has significant implications for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: The precise conformation and stereochemistry can be correlated with biological activity data to build robust SAR models. This allows for a deeper understanding of which structural features are critical for potency and selectivity.

  • Pharmacophore Modeling: The crystal structure provides a validated 3D model for developing pharmacophore hypotheses, which can be used for virtual screening to identify novel active compounds.

  • Informing Analog Design: Knowledge of the preferred conformation and the key intermolecular interactions can guide the design of new analogs with improved properties, such as enhanced binding affinity, better metabolic stability, or improved solubility.[9] For example, the hydroxyl group could be replaced with other hydrogen bond donors or acceptors to modulate the interaction with a biological target.

  • Patent Protection: A determined crystal structure and its associated data can be a key component of the intellectual property portfolio for a new chemical entity.

Conclusion

The determination of the crystal structure of this compound through single-crystal X-ray diffraction provides invaluable, high-resolution information about its molecular architecture. This in-depth technical guide has outlined the essential experimental and analytical steps, from synthesis and crystallization to structural refinement and analysis. The resulting three-dimensional model, detailing the molecular conformation and intermolecular interactions, serves as a critical tool for researchers in medicinal chemistry and drug development. It enables a rational, structure-based approach to the design of new therapeutic agents, ultimately accelerating the journey from a promising lead compound to a clinical candidate.

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An In-Depth Technical Guide to the In Vitro Stability Assessment of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The evaluation of a drug candidate's stability is a cornerstone of early-phase drug discovery, providing critical insights into its potential pharmacokinetic profile, including half-life, bioavailability, and clearance.[1][2] This guide presents a comprehensive framework for the in vitro stability assessment of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, a novel small molecule belonging to the 1-oxa-8-azaspiro[4.5]decane class, which has been investigated for muscarinic M1 receptor agonism.[3] By dissecting the molecule's structural features, we will predict potential liabilities and outline robust, self-validating protocols for determining its chemical (hydrolytic) and metabolic stability in key biological matrices. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and detailed, actionable methodologies for generating reliable stability data to guide candidate selection and optimization.

Section 1: The Compound and the Imperative of Stability Assessment

Structural and Pharmacological Context

This compound is a spirocyclic heterocyclic compound. Its core scaffold is structurally related to molecules designed as muscarinic agonists, a class of compounds investigated for therapeutic applications such as dementia of the Alzheimer's type.[3]

Structural Analysis and Potential Stability Liabilities: A proactive analysis of the molecule's structure is fundamental to designing a relevant stability assessment strategy. Three key functional groups present potential sites for degradation:

  • Tertiary Amine (N-Methylpiperidine): The N-methyl group is a classic "soft spot" for Phase I metabolism, specifically N-dealkylation or N-oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes.[4][5]

  • Ether Linkage (Tetrahydrofuran Ring): While generally stable, ether linkages can be subject to oxidative O-dealkylation, leading to ring-opening.

  • Primary Alcohol (-CH2OH): This group is susceptible to Phase I oxidation to an aldehyde and subsequently a carboxylic acid. It is also a prime site for Phase II conjugation, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs).[6]

Understanding these potential metabolic pathways is crucial for selecting the appropriate in vitro systems that contain the necessary enzymes and cofactors for these transformations.

Why In Vitro Stability is a Critical Early Endpoint

In vitro stability assays are essential filters in the drug discovery pipeline.[7] Compounds that are rapidly degraded may fail to achieve sufficient exposure in vivo to be efficacious, while those that are excessively stable could accumulate and lead to toxicity.[2] Early assessment allows for:

  • Ranking and Prioritization: Enables a data-driven comparison of multiple analogues.

  • Prediction of In Vivo Clearance: In vitro data, particularly from liver-based systems, is used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance and oral bioavailability.[1][8]

  • Structure-Metabolism Relationships (SMR): Informs medicinal chemistry efforts to modify metabolically labile sites and improve the compound's pharmacokinetic profile.

Section 2: Foundational Concepts in In Vitro Stability

An effective stability assessment must distinguish between degradation due to chemical processes and that driven by enzymatic activity.

  • Chemical Stability: Refers to the molecule's intrinsic stability in a given chemical environment, independent of biological catalysts. The most common pathway in aqueous environments is hydrolysis.[9] This is particularly relevant for compounds with hydrolytically labile groups like esters or amides and is assessed across a range of pH values to simulate physiological conditions (e.g., stomach, intestine, blood).[10]

  • Metabolic Stability: Involves the biotransformation of a compound by enzymes.[7] Drug metabolism is broadly categorized into Phase I (functionalization reactions like oxidation) and Phase II (conjugation reactions).[6] The liver is the primary site of drug metabolism, making liver-derived test systems the industry standard.[1]

Key In Vitro Test Systems

The choice of test system is dictated by the specific question being asked. Each system offers a different level of complexity and enzymatic capability.

Test SystemCompositionKey Enzymes PresentPrimary Use & Rationale
Buffer Solutions Aqueous buffers (e.g., PBS) at various pH values.NoneChemical/Hydrolytic Stability: Isolates non-enzymatic degradation to assess intrinsic molecular stability under simulated physiological pH conditions.[10]
Plasma Whole plasma from various species (human, rat, etc.).Esterases, Amidases, Proteases.Plasma Stability: Screens for rapid degradation by blood-borne enzymes. Crucial for IV-dosed drugs and prodrugs activated by plasma enzymes.[11][12]
Liver Microsomes Subcellular fraction containing the endoplasmic reticulum.Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes.Metabolic Stability (Phase I): A cost-effective, high-throughput screen for susceptibility to major oxidative enzymes. Requires addition of cofactors (e.g., NADPH).[1][13]
Hepatocytes Intact, viable liver cells (fresh or cryopreserved).Full complement of Phase I and Phase II enzymes, transporters.Metabolic Stability ("Gold Standard"): Provides the most physiologically relevant data, as it includes uptake, metabolism by all enzyme families with endogenous cofactors, and efflux.[1]

Section 3: Protocol for Assessing Chemical (Hydrolytic) Stability

This protocol is designed to evaluate the intrinsic stability of the test article in aqueous solution, following principles outlined in regulatory guidance.[9][10]

Rationale

By incubating the compound in buffers of varying pH (acidic, neutral, basic) at an elevated temperature, we can accelerate potential degradation.[9] This forced degradation approach allows for the determination of degradation kinetics over a practical timeframe and identifies the pH conditions under which the compound is least stable.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubate Incubation cluster_analyze Analysis cluster_data Data Processing p1 Prepare 10 mM DMSO stock of Test Article p3 Spike Stock into Buffers (Final Conc: 10 µM) p1->p3 p2 Prepare pH 4.0, 7.4, 9.0 Buffer Solutions p2->p3 i1 Incubate samples at 50°C p3->i1 i2 Sample aliquots at T=0, 2, 4, 8, 24 hours a1 Quench with cold Acetonitrile + Internal Standard i2->a1 a2 Centrifuge to precipitate salts a1->a2 a3 Analyze supernatant by LC-MS/MS a2->a3 d1 Calculate % Remaining vs. T=0 a3->d1 d2 Determine Degradation Rate d1->d2

Caption: Workflow for Hydrolytic Stability Assessment.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare sterile aqueous buffers at pH 4.0 (e.g., citrate), pH 7.4 (e.g., phosphate), and pH 9.0 (e.g., borate).

  • Initiation of Experiment:

    • Warm the buffer solutions to the incubation temperature (e.g., 50°C).

    • Add the 10 mM stock solution to each buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.

    • Immediately withdraw the T=0 sample and quench as described in step 4.

  • Incubation:

    • Incubate the remaining solutions in a temperature-controlled water bath or incubator at 50°C.

    • Withdraw aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Sample Quenching and Processing:

    • For each time point, mix a 50 µL aliquot of the incubation mixture with 150 µL of ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound).

    • Vortex to mix and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate buffer salts.

  • Analysis:

    • Transfer the supernatant to a 96-well plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard.

Section 4: Protocols for Assessing Metabolic Stability

Metabolic stability is typically evaluated sequentially, starting with simpler, higher-throughput systems like plasma and microsomes.

Plasma Stability Assay

Rationale: This assay determines the compound's stability against hydrolytic enzymes present in blood plasma, such as esterases and amidases.[12] Although the target molecule lacks highly susceptible groups like esters, this assay is a standard check, especially for compounds intended for intravenous administration.[14]

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled frozen plasma (e.g., human, rat) in a 37°C water bath.

    • Prepare a 1 mM stock solution of the test article in DMSO.

  • Initiation:

    • In a 96-well plate, add the test article stock to pre-warmed plasma to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.25%).[11]

    • Immediately sample the T=0 time point by transferring an aliquot to a quenching solution (ice-cold acetonitrile with internal standard).

  • Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • Sample at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).[11][12]

  • Quenching and Analysis:

    • Terminate each reaction by adding 3-4 volumes of cold acetonitrile with internal standard.

    • Centrifuge to pellet precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.[14]

Hepatic Microsomal Stability Assay

Rationale: This is the workhorse assay for assessing Phase I metabolic stability.[13] Liver microsomes are rich in CYP450 enzymes, which are responsible for the metabolism of a vast majority of small-molecule drugs.[1] The assay's predictive power relies on the inclusion of the essential cofactor NADPH, which provides the reducing equivalents for CYP enzyme activity.[15][16]

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_incubate Incubation (37°C) cluster_analyze Sample Processing & Analysis p1 Prepare Test Article solution (1 µM in buffer) i1 Pre-incubate Microsomes + Test Article (5 min) p1->i1 p2 Prepare Liver Microsome suspension (e.g., 0.5 mg/mL in buffer) p2->i1 p3 Prepare NADPH Regenerating System i2 Initiate reaction by adding NADPH p3->i2 i1->i2 i3 Sample at T=0, 5, 15, 30, 45, 60 min i2->i3 a1 Quench with cold Acetonitrile + Internal Standard i3->a1 a2 Centrifuge to pellet protein a1->a2 a3 Analyze supernatant by LC-MS/MS a2->a3

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[17]

    • Thaw human liver microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[18] Keep on ice.

    • Prepare an NADPH regenerating system solution in buffer (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[17]

    • Prepare a working solution of the test article (e.g., 1 µM) in buffer from a DMSO stock.

  • Incubation Setup (96-well plate):

    • Add the microsomal suspension to wells.

    • Add the test article working solution. Include positive control compounds (one high-turnover, e.g., Verapamil; one low-turnover, e.g., Warfarin) and a negative control (test article incubated with heat-inactivated microsomes or without NADPH) to ensure the system is performing correctly.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells.

    • The T=0 sample is taken immediately by transferring an aliquot into a quench plate containing ice-cold acetonitrile with internal standard.[13]

    • Continue incubating at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots to the quench plate.[17]

  • Sample Processing and Analysis:

    • After the final time point, seal the quench plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated microsomal protein.

    • Transfer the supernatant for LC-MS/MS analysis.

Section 5: Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for these assays due to its exceptional sensitivity, selectivity, and speed.[19][20]

  • Principle: The system first uses High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the parent compound from metabolites and matrix components.[19] The eluent is then ionized (typically via electrospray ionization, ESI) and introduced into a tandem mass spectrometer.

  • Quantification: The instrument is operated in Multiple Reaction Monitoring (MRM) mode.[13][14] A specific precursor ion (matching the molecular weight of the parent compound) is selected, fragmented, and a specific product ion is monitored. This highly selective process allows for accurate quantification even in complex biological matrices like plasma or microsomal incubates.[21]

Section 6: Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound.

  • Data Plotting: For each time point, calculate the percentage of the test article remaining relative to the T=0 sample. Plot the natural logarithm (ln) of the percent remaining against time.[13]

  • Calculating Kinetic Parameters:

    • The slope of the linear regression from the plot equals the negative of the degradation rate constant (k).

      • Slope = -k

    • The in vitro half-life (t½) is calculated from the rate constant:

      • t½ = 0.693 / k [12][17]

    • The intrinsic clearance (CLint) can then be calculated (for the microsomal assay):

      • CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000

Table of Representative Data and Interpretation:

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability ClassificationImplication for Drug Design
Control (High) < 10> 150LowHigh first-pass metabolism likely.
Control (Low) > 60< 12HighLow hepatic clearance expected.
Test Article A 1592.4ModeratePotential for significant hepatic clearance. Consider blocking metabolic soft spots.
Test Article B 859.8HighFavorable metabolic stability. Likely to have lower clearance and longer half-life.

Section 7: Conclusion and Forward Look

This guide provides a robust, scientifically grounded framework for assessing the in vitro stability of this compound. By systematically evaluating its stability against both chemical and metabolic degradation, researchers can generate crucial data to predict its in vivo behavior. The protocols for hydrolytic, plasma, and microsomal stability assays, coupled with LC-MS/MS analysis, represent an industry-standard workflow for early drug discovery.

Should the compound demonstrate moderate to high turnover in the microsomal assay, subsequent steps would include:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the degradation products, confirming the predicted metabolic liabilities.

  • Reaction Phenotyping: Using recombinant CYP enzymes to identify the specific P450 isoform(s) responsible for the metabolism, which is critical for predicting potential drug-drug interactions.

By integrating these stability assessments early, project teams can make informed decisions, efficiently allocate resources, and ultimately increase the probability of advancing a drug candidate with a favorable pharmacokinetic profile.

Section 8: References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved January 18, 2026, from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved January 18, 2026, from [Link]

  • Andersson, H., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Avomeen. (2026). USP Hydrolytic Stability Testing. Retrieved January 18, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved January 18, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 18, 2026, from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved January 18, 2026, from [Link]

  • Dong, M. W., & Li, W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved January 18, 2026, from [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere. Retrieved January 18, 2026, from [Link]

  • IQVIA. (n.d.). Small and Large Molecule LC-MS. Retrieved January 18, 2026, from [Link]

  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved January 18, 2026, from [Link]

  • Drugs.com. (n.d.). Cevimeline: Package Insert / Prescribing Information. Retrieved January 18, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved January 18, 2026, from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 18, 2026, from [Link]

  • Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis. Retrieved January 18, 2026, from [Link]

  • Evotec (Cyprotex). (n.d.). Plasma Stability. Retrieved January 18, 2026, from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Cevimeline. Retrieved January 18, 2026, from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved January 18, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability. Retrieved January 18, 2026, from [Link]

  • Onodera, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Solubility of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of (8-methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, a heterocyclic spiro compound of interest in contemporary drug discovery and chemical synthesis.[1] The principles and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate and understand the solubility profile of this molecule in a range of common organic solvents.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy.[2] Poor solubility can impede absorption and lead to suboptimal drug concentrations at the target site, ultimately resulting in diminished therapeutic effect or outright failure in clinical trials.[2] Consequently, a thorough understanding of a compound's solubility in various solvent systems is paramount during the early stages of drug development. This knowledge informs formulation strategies, aids in the design of purification processes, and is essential for the development of robust analytical methods.

This compound, a molecule featuring a spirocyclic core, presents a unique structural motif.[1] Spiro compounds, characterized by two rings sharing a single common atom, often exhibit distinct conformational properties that can influence their interaction with solvents.[1][3] This guide will provide a predictive analysis of the solubility of this compound based on its structural features, followed by a detailed experimental protocol for its empirical determination.

Molecular Structure and Predicted Solubility

A foundational principle in solubility is the concept of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5][6] The polarity of a molecule is a function of its constituent functional groups and overall molecular geometry.

The structure of this compound contains several key features that will govern its solubility:

  • Polar Functional Groups: The presence of a hydroxyl (-OH) group and a tertiary amine (-N(CH₃)-) introduces polarity and the capacity for hydrogen bonding. The oxygen atom in the oxolane ring also contributes to the molecule's polarity.

  • Nonpolar Hydrocarbon Backbone: The bicyclic aliphatic framework provides a significant nonpolar character to the molecule.

Based on this structure, this compound is anticipated to exhibit a nuanced solubility profile. It is expected to be more soluble in polar protic and aprotic solvents that can engage in hydrogen bonding or strong dipole-dipole interactions. Conversely, its solubility is likely to be limited in nonpolar, aprotic solvents.

Caption: Structure of this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for accurately quantifying solubility. The following section outlines a robust experimental workflow for this purpose.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks, pipettes, and vials

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]

Shake_Flask_Workflow start Start: Prepare Saturated Solution step1 Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 Phase Separation: Centrifuge the suspension to pellet the undissolved solid. step2->step3 step4 Sample Preparation: Carefully withdraw an aliquot of the supernatant. step3->step4 step5 Dilute the aliquot with a suitable solvent to a concentration within the analytical range. step4->step5 step6 Analysis: Quantify the concentration of the dissolved compound using a validated HPLC method. step5->step6 end End: Calculate Solubility step6->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of solid this compound. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Data Presentation and Interpretation

The solubility data should be systematically organized to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventPolarity IndexSolvent TypePredicted SolubilityMeasured Solubility (mg/mL)
Hexane0.1NonpolarVery Low< 0.1
Toluene2.4NonpolarLow0.5 - 2.0
Dichloromethane3.1Polar AproticModerate5.0 - 15.0
Ethyl Acetate4.4Polar AproticModerate10.0 - 25.0
Acetone5.1Polar AproticHigh> 50.0
Isopropanol3.9Polar ProticHigh> 50.0
Ethanol4.3Polar ProticVery High> 100.0
Methanol5.1Polar ProticVery High> 100.0

Interpretation of Results:

The hypothetical data in Table 1 aligns with the "like dissolves like" principle.[4][5][6] The compound is expected to show poor solubility in nonpolar solvents like hexane and toluene. As the polarity of the solvent increases, the solubility is predicted to increase significantly. The highest solubility is anticipated in polar protic solvents such as methanol and ethanol, which can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and amine functionalities of the molecule.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[7] This relationship should be investigated, especially if the intended application involves temperature variations.

  • pH (in aqueous-organic mixtures): The tertiary amine in the molecule is basic and will be protonated at acidic pH. The resulting salt form is expected to have significantly higher aqueous solubility. While this guide focuses on organic solvents, this property is crucial for understanding its behavior in physiological environments.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental methodology, researchers can obtain accurate and reliable solubility data. This information is indispensable for the rational design of drug formulations, purification processes, and analytical methods, thereby accelerating the development of new therapeutic agents.

References

  • Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • Jørgensen, F. S., & Duffy, F. J. (2009). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • Bergström, C. A., & Larsson, P. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • University of Strathclyde. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • McKeown, N. B., & Makhseed, S. (2000). Novel spiro-polymers with enhanced solubility. Chemical Communications, (23), 2321-2322. [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • Wikipedia. (n.d.). Spiro compound. [Link]

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Elucidating the Mechanism of Action of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol: A Proposed Muscarinic Agonist Profile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is a novel spirocyclic compound for which no public data on its biological mechanism of action currently exists. This technical guide puts forth a scientifically-grounded, hypothetical mechanism of action centered on its structural similarities to known muscarinic acetylcholine receptor agonists. We propose that this compound acts as a selective agonist at muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) critical in various physiological processes. This document provides a comprehensive research framework, including detailed experimental protocols and data interpretation strategies, to systematically investigate this hypothesis and characterize the compound's pharmacological profile.

Introduction: Structural Rationale for a Muscarinic Agonist Hypothesis

The chemical structure of this compound, featuring a core 1-oxa-8-azaspiro[4.5]decane scaffold, is of significant interest to medicinal chemists and pharmacologists. This spirocyclic system, which incorporates a tertiary amine, is a privileged structure found in a variety of biologically active molecules. Notably, similar azaspiro[4.5]decane derivatives have been successfully developed as ligands for various receptors, including sigma-1 and muscarinic acetylcholine receptors.[1][2]

Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] These receptors are implicated in a wide range of physiological functions, including cognition, smooth muscle contraction, and glandular secretion, making them attractive targets for therapeutic intervention in conditions like Alzheimer's disease, schizophrenia, and overactive bladder.[4][5]

The structural analogy between this compound and established M1 muscarinic agonists provides a strong rationale for our central hypothesis.[1] We postulate that this novel compound will exhibit agonist activity at one or more muscarinic receptor subtypes, thereby initiating a cascade of intracellular signaling events. This guide outlines the necessary experimental steps to validate this hypothesis, determine its potency and efficacy, and elucidate the specific signaling pathways it modulates.

Proposed Mechanism of Action: Activation of Muscarinic Receptor Signaling Pathways

We hypothesize that this compound binds to and activates muscarinic receptors, which are coupled to heterotrimeric G proteins.[6] The five muscarinic receptor subtypes couple to different G protein families, leading to distinct downstream signaling cascades.[3]

  • M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family.[3] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.[3]

  • M2 and M4 Receptors: These receptors couple to G proteins of the Gi/o family.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

To thoroughly investigate our hypothesis, we will employ a tiered approach, beginning with in vitro receptor binding and functional assays, followed by more complex cellular and potentially ex vivo studies.

G_Protein_Signaling_Pathways cluster_Gq Gq/11 Pathway (Hypothesized for M1, M3, M5) cluster_Gi Gi/o Pathway (Hypothesized for M2, M4) Agonist_Gq This compound Receptor_Gq M1/M3/M5 Receptor Agonist_Gq->Receptor_Gq Binds Gq Gαq/11 Receptor_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Response_Gq Cellular Response PKC->Response_Gq Phosphorylates Targets Agonist_Gi This compound Receptor_Gi M2/M4 Receptor Agonist_Gi->Receptor_Gi Binds Gi Gαi/o Receptor_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Response_Gi Cellular Response cAMP->Response_Gi Experimental_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Downstream & Selectivity cluster_tier3 Tier 3: Physiological Relevance start Test Compound: (8-Methyl-1-oxa-8-azaspiro [4.5]decan-2-yl)methanol binding_assay Radioligand Binding Assay (M1-M5 Receptors) start->binding_assay functional_assay Functional Assays (e.g., Calcium Mobilization) binding_assay->functional_assay Confirm Target Engagement second_messenger Second Messenger Assays (cAMP for M2/M4) functional_assay->second_messenger Determine Subtype Specificity selectivity_panel Off-Target Selectivity Panel (e.g., CEREP) second_messenger->selectivity_panel Assess Safety Profile ex_vivo Ex Vivo Tissue Assays (e.g., Guinea Pig Ileum) selectivity_panel->ex_vivo Evaluate Physiological Effect end Comprehensive Pharmacological Profile ex_vivo->end

Figure 2: Tiered Experimental Workflow.

Tier 2: Secondary Assays and Selectivity Profiling

If the compound shows promising activity in Tier 1, further assays are warranted to confirm its mechanism and assess its selectivity.

  • cAMP Assays: For M2 and M4 receptors, functional activity can be measured by quantifying the inhibition of forskolin-stimulated cAMP production.

  • Off-Target Selectivity Profiling: The compound should be screened against a broad panel of other receptors, ion channels, and enzymes to identify any potential off-target activities that could lead to undesirable side effects.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Hypothetical Pharmacological Profile of this compound

Assay TypeReceptor SubtypeResult (Hypothetical)Interpretation
Binding Affinity M1Ki = 15 nMHigh affinity for M1 receptor
M2Ki = 500 nMModerate affinity for M2 receptor
M3Ki = 25 nMHigh affinity for M3 receptor
M4Ki = >1000 nMLow affinity for M4 receptor
M5Ki = 80 nMGood affinity for M5 receptor
Functional Activity M1 (Ca2+ Flux)EC50 = 30 nM, Emax = 95%Potent full agonist at M1
M3 (Ca2+ Flux)EC50 = 50 nM, Emax = 80%Potent partial agonist at M3
M2 (cAMP)EC50 = 800 nM, Emax = 40%Weak partial agonist at M2

Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound is a potent and efficacious agonist at the M1 muscarinic receptor, with significant but slightly lower potency at the M3 and M5 subtypes. The weaker activity at the M2 receptor suggests a degree of selectivity for the Gq-coupled muscarinic receptors. This profile could be of therapeutic interest, for example, in the treatment of cognitive deficits associated with Alzheimer's disease, where M1 agonism is a key target. [5]

Conclusion and Future Directions

This technical guide has outlined a robust, hypothesis-driven approach to elucidate the mechanism of action of the novel compound this compound. By systematically progressing through the proposed experimental tiers, researchers can build a comprehensive pharmacological profile of this molecule, confirming its presumed identity as a muscarinic agonist and detailing its subtype selectivity, potency, and efficacy.

Positive findings from this research program would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

  • In Vivo Efficacy Studies: In relevant animal models of disease (e.g., cognitive impairment).

  • Pharmacokinetic and Safety Profiling: To assess its drug-like properties.

The elucidation of the mechanism of action of this and other novel chemical entities is a critical step in the drug discovery and development process, paving the way for potential new therapies for a range of human diseases.

References

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Methodological & Application

Application Note & Protocols for High-Throughput Screening of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Foreword: The Spirocyclic Scaffold in Modern Drug Discovery

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver of innovation in drug discovery. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged structural class.[1][2] Their inherent three-dimensionality allows for a more precise and comprehensive exploration of the chemical space, often leading to compounds with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[3][4][5] The rigid yet complex architecture of spirocycles can effectively mimic natural product conformations, enabling unique interactions with biological targets.[1] This application note focuses on a specific spirocyclic compound, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, and provides a detailed framework for its integration into a high-throughput screening (HTS) campaign.

While the specific biological activity of this compound is not extensively documented in publicly available literature, related 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic agonists.[6] This provides a scientifically grounded hypothesis for the potential utility of this compound class in modulating G-protein coupled receptors (GPCRs). This document, therefore, outlines a comprehensive HTS protocol to investigate the activity of this compound on a representative GPCR target, the M1 muscarinic acetylcholine receptor.

I. Principle of the High-Throughput Screening Workflow

The primary objective of this HTS campaign is to identify and characterize the modulatory effects of this compound on the human M1 muscarinic acetylcholine receptor. The workflow is designed to be robust, reproducible, and scalable, adhering to the best practices of modern HTS.[7][8][9]

The proposed assay is a cell-based reporter gene assay. This format is chosen for its high sensitivity, biological relevance, and amenability to automation.[9] The assay will utilize a stable cell line co-expressing the human M1 muscarinic receptor and a reporter gene (e.g., luciferase) under the control of a response element sensitive to M1 receptor activation. Upon agonist binding to the M1 receptor, a downstream signaling cascade is initiated, leading to the expression of the luciferase reporter protein. The resulting luminescence can be quantified and is directly proportional to the level of receptor activation.

Figure 1: High-level overview of the HTS workflow.

II. Compound Handling and Management

Proper handling and management of the test compound are critical for the integrity of the screening data.

A. Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 1330763-53-5[10]
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol

B. Storage and Preparation

  • Long-term Storage: The compound should be stored as a dry powder at -20°C in a desiccated environment.

  • Stock Solution: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay-ready Plates: For the HTS, create a series of dilutions from the stock solution in DMSO to generate a dose-response curve. A common concentration range for primary screening is 0.1 µM to 100 µM. These dilutions should be prepared in 384-well compound plates.

III. Detailed HTS Protocol: M1 Muscarinic Receptor Activation Assay

This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.[7][9]

A. Materials and Reagents

  • Cell Line: HEK293 cell line stably expressing the human M1 muscarinic receptor and a luciferase reporter gene.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Medium: Opti-MEM or serum-free DMEM.

  • Positive Control: Acetylcholine or another known M1 agonist.

  • Negative Control: Assay medium with 0.1% DMSO.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™).

  • Plates: 384-well white, solid-bottom tissue culture treated plates.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

B. Experimental Procedure

  • Cell Plating:

    • Culture the HEK293-M1-Luciferase cells to approximately 80-90% confluency.

    • Harvest the cells using standard trypsinization methods and resuspend in assay medium to a final concentration of 2.5 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Thaw the assay-ready compound plates.

    • Using a pintool or acoustic liquid handler, transfer 100 nL of the compound solutions from the compound plates to the assay plates. This will result in a final DMSO concentration of ≤0.5%.

    • Include positive and negative controls on each plate.

  • Incubation:

    • Incubate the assay plates at 37°C in a 5% CO2 incubator for 6 hours. This incubation time should be optimized during assay development.

  • Luminescence Detection:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

    • Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

Figure 2: Hypothetical signaling pathway for M1 receptor activation.

IV. Data Analysis and Interpretation

A. Quality Control

The quality of the HTS assay is monitored on a plate-by-plate basis using the Z'-factor.[7][9] The Z'-factor is calculated using the signals from the positive (max) and negative (min) controls:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where SD is the standard deviation.

Z'-factorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

A Z'-factor consistently above 0.5 indicates a robust and reliable assay.[7]

B. Hit Identification

  • Normalization: Raw luminescence data from each well is normalized to the plate controls. A common method is to express the activity as a percentage of the positive control's response after subtracting the background (negative control).

  • Dose-Response Analysis: For wells showing significant activity, the data from the serial dilutions are plotted to generate a dose-response curve. The potency of the compound is determined by calculating the EC50 (half-maximal effective concentration) value from a fitted curve (e.g., a four-parameter logistic fit).

  • Confirmation and Counterscreens: Initial "hits" should be re-tested to confirm their activity. It is also crucial to perform counterscreens to rule out false positives. This could include screening against a parental cell line lacking the M1 receptor or using an alternative assay technology.[11]

V. Conclusion and Future Directions

This application note provides a detailed and scientifically grounded protocol for evaluating the activity of this compound in a high-throughput screening campaign targeting the M1 muscarinic receptor. The inherent three-dimensionality of this spirocyclic compound makes it an attractive candidate for drug discovery.[1][2] Successful identification of activity in this primary screen would warrant further investigation, including secondary assays to determine the mode of action (e.g., agonist, antagonist, or allosteric modulator) and structure-activity relationship (SAR) studies to optimize potency and selectivity. The methodologies outlined herein provide a robust starting point for unlocking the therapeutic potential of this and other novel spirocyclic compounds.

References

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Application Notes & Protocols for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cholinergic Hypothesis and a Novel M1 Muscarinic Agonist

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] One of the earliest and most consistent neurochemical deficits observed in AD is the loss of cholinergic neurons in the basal forebrain, leading to a significant reduction in the neurotransmitter acetylcholine (ACh).[2][3] This "cholinergic hypothesis" has been a cornerstone of AD drug development for decades.

Current treatments, such as acetylcholinesterase inhibitors, aim to increase the synaptic levels of ACh. However, their efficacy is often limited and does not halt disease progression.[4] A more direct and potentially more potent strategy involves the stimulation of postsynaptic muscarinic acetylcholine receptors (mAChRs). Of the five mAChR subtypes (M1-M5), the M1 receptor is of particular interest. M1 receptors are highly expressed in the hippocampus and cerebral cortex, regions critical for memory and learning, and are relatively preserved in the AD brain.[3][5]

Activation of M1 receptors has been shown to not only improve cognitive function in animal models but also to modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, thereby reducing the production of Aβ peptides.[6][7] This suggests that M1 agonists could have both symptomatic and disease-modifying effects.

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is a novel spirocyclic compound belonging to the 1-oxa-8-azaspiro[4.5]decane class. This structural motif is shared by other known M1 muscarinic agonists that have been investigated for AD.[8] Notably, the selective M1 agonist AF102B (Cevimeline), which also possesses a spirocyclic core, has demonstrated the ability to decrease Aβ levels in the cerebrospinal fluid of AD patients.[9][10][11] This provides a strong rationale for the investigation of this compound as a potential therapeutic agent for Alzheimer's disease.

These application notes provide a comprehensive guide for researchers to investigate the preclinical efficacy of this compound, from initial in vitro characterization to in vivo validation in relevant animal models of AD.

Proposed Mechanism of Action: M1 Receptor-Mediated Neuroprotection and Amyloid Modulation

The primary hypothesis is that this compound acts as a selective M1 muscarinic receptor agonist. Its therapeutic potential in Alzheimer's disease is likely mediated through a dual mechanism: enhancing cholinergic neurotransmission to improve cognitive function and modulating APP processing to reduce Aβ pathology.

M1_Agonist_Mechanism cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Natural Ligand PKC Protein Kinase C (PKC) M1R->PKC Activates Cognitive_Function Improved Cognitive Function M1R->Cognitive_Function Signal Transduction ADAM17 ADAM17 (α-secretase) PKC->ADAM17 Activates APP Amyloid Precursor Protein (APP) ADAM17->APP Cleaves sAPPα sAPPα (non-amyloidogenic) APP->sAPPα α-secretase pathway Aβ Peptides (amyloidogenic) APP->Aβ β-secretase pathway BACE1 BACE1 (β-secretase) BACE1->APP Cleaves Compound This compound Compound->M1R Agonist Binding

Caption: Proposed mechanism of this compound.

Part 1: In Vitro Characterization

Protocol 1.1: Radioligand Binding Assay for Muscarinic Receptor Subtype Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human M1-M5 muscarinic receptor subtypes.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Non-specific binding control: Atropine

  • Test compound: this compound

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound or atropine.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for the test compound.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Receptor SubtypeExpected Ki (nM) for a Selective M1 Agonist
M1< 100
M2> 1000
M3> 500
M4> 1000
M5Variable
Protocol 1.2: Functional Assay for M1 Receptor Agonism (Calcium Mobilization)

Objective: To assess the functional potency (EC₅₀) and efficacy of this compound at the M1 receptor.

Materials:

  • HEK293 cells stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Positive control: Carbachol

  • Antagonist for confirmation: Pirenzepine

  • Test compound: this compound

  • Fluorescent plate reader with an injection port.

Procedure:

  • Plate the M1-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound and carbachol.

  • Use the fluorescent plate reader to measure the baseline fluorescence.

  • Inject the test compound or carbachol and immediately begin recording the change in fluorescence over time.

  • To confirm M1-mediated activity, pre-incubate some wells with pirenzepine before adding the test compound.

  • Calculate the peak fluorescence response and plot the dose-response curve to determine the EC₅₀.

Protocol 1.3: Assessment of Amyloid Precursor Protein (APP) Processing

Objective: To determine if this compound promotes non-amyloidogenic APP processing.[12][13]

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Cell lysis buffer and protease inhibitors.

  • ELISA kits for sAPPα and Aβ₄₀/Aβ₄₂.

  • Western blot reagents and antibodies against sAPPα, C-terminal fragments of APP (CTFs), and Aβ.

Procedure:

  • Culture the cells and treat them with varying concentrations of this compound for 24-48 hours.

  • Collect the conditioned media and lyse the cells.

  • Measure the levels of sAPPα and Aβ₄₀/Aβ₄₂ in the conditioned media using ELISA kits.

  • Perform Western blot analysis on the cell lysates to detect changes in the levels of sAPPα and APP CTFs.

  • An increase in sAPPα and a decrease in Aβ levels would indicate a shift towards the non-amyloidogenic pathway.

Part 2: In Vivo Evaluation in Animal Models of Alzheimer's Disease

A crucial step in the preclinical evaluation is to test the compound in relevant animal models of AD.[14][15][16] Transgenic mouse models that overexpress human APP with familial AD mutations (e.g., 5XFAD or APP/PS1 mice) are commonly used as they develop age-dependent Aβ pathology and cognitive deficits.[17][18]

In_Vivo_Workflow Start Select AD Animal Model (e.g., 5XFAD mice) Dosing Chronic Dosing with This compound Start->Dosing Behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) Dosing->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA for Aβ levels) Sacrifice->Biochemical Histological Histological Analysis (Immunohistochemistry for Aβ plaques and Tau pathology) Sacrifice->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: A typical in vivo experimental workflow for testing a novel AD therapeutic.

Protocol 2.1: Chronic Dosing and Behavioral Assessment

Objective: To evaluate the effect of chronic administration of this compound on cognitive function in an AD mouse model.

Animals:

  • Aged (e.g., 6-8 months old) 5XFAD transgenic mice and wild-type littermates.

Procedure:

  • Randomly assign mice to vehicle control and treatment groups.

  • Administer this compound daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a period of 1-3 months.

  • During the final weeks of treatment, conduct a battery of behavioral tests to assess learning and memory.

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition: To evaluate recognition memory.

    • Y-maze: To measure short-term spatial working memory.

  • Monitor animals for any adverse effects throughout the study.

Protocol 2.2: Post-mortem Brain Tissue Analysis

Objective: To determine the impact of the compound on Aβ and tau pathology in the brains of treated animals.

Procedure:

  • Following the final behavioral test, euthanize the mice and perfuse them with saline.

  • Harvest the brains. One hemisphere can be snap-frozen for biochemical analysis, and the other fixed for histology.

  • Biochemical Analysis:

    • Homogenize the brain tissue and perform sequential extractions to isolate soluble and insoluble Aβ fractions.

    • Quantify Aβ₄₀ and Aβ₄₂ levels using specific ELISAs.

  • Histological Analysis:

    • Section the fixed brain tissue.

    • Perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) to visualize and quantify plaque burden.

    • Use antibodies against phosphorylated tau (e.g., AT8) to assess tau pathology.

    • Stain with Thioflavin S to detect dense-core plaques.

Data Interpretation and Troubleshooting

Expected Outcome Interpretation Potential Troubleshooting
High M1 affinity and functional potencyThe compound is a potent M1 agonist.Synthesize and test analogs to improve potency or selectivity.
Increased sAPPα, decreased Aβ in vitroThe compound modulates APP processing favorably.Ensure the chosen cell line expresses adequate levels of APP.
Improved cognitive performance in AD miceThe compound has pro-cognitive effects in vivo.Optimize dosing regimen and duration. Consider a different animal model.
Reduced Aβ plaque burden in treated miceThe compound has disease-modifying potential.Assess brain drug exposure to ensure adequate CNS penetration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic for Alzheimer's disease. By systematically characterizing its pharmacological profile and assessing its efficacy in relevant in vitro and in vivo models, researchers can build a comprehensive data package to support its further development. The strong scientific premise for M1 muscarinic agonism in AD, coupled with the promising precedent set by structurally related compounds, makes this compound a compelling candidate for investigation.

References

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  • NIH. (2018). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health.[32]

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  • PubMed. (1995). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[10][11]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. National Library of Medicine.[36]

  • NIH. (2009). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. National Institutes of Health.[37]

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Application Notes & Protocols for In-Vivo Evaluation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to In-Vivo Characterization

The compound (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol belongs to the 1-oxa-8-azaspiro[4.5]decane class. Analogs within this structural family have demonstrated potential as M1 muscarinic agonists, a target of significant interest for the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease.[1] Specifically, related compounds have shown efficacy in reversing scopolamine-induced memory impairment in rodent models, a key indicator of pro-cognitive activity.[1]

This document provides a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies for this compound. In the absence of specific published in vivo data for this exact molecule, the following protocols are based on established, field-proven methodologies for advancing novel chemical entities through a logical, phased preclinical evaluation.[2][3][4] The core philosophy is to build a progressive understanding of the compound's behavior in a living system, from initial safety and exposure characterization to definitive efficacy testing.

Part 1: Foundational In-Vivo Assessments

The initial phase of in vivo testing is designed to answer two fundamental questions: "Is it safe at the proposed doses?" and "Does it reach the target tissue?". These exploratory studies, including Maximum Tolerated Dose (MTD) and initial Pharmacokinetic (PK) profiling, are critical for establishing the parameters for all subsequent efficacy studies.[5]

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without inducing unacceptable toxicity or mortality in a rodent model. This is a critical step for dose selection in subsequent studies.[6]

Methodology: A single-dose escalation protocol is recommended.

Protocol: Single-Dose MTD in Mice

  • Animal Model: Healthy, young adult mice (e.g., C57BL/6 or CD-1), 8-10 weeks old, of a single sex to minimize variability.

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days under standard laboratory conditions.

  • Compound Formulation:

    • Prepare a stock solution of this compound in a vehicle appropriate for the chosen route of administration. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • The final formulation should be sterile-filtered.

  • Dose Escalation:

    • Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per group).

    • A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is efficient.

  • Administration:

    • Administer the compound via the intended clinical route, if known, or a route that ensures high bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection.[7][8][9] Oral (PO) gavage is also a common route for initial screening.[10]

  • Observation Period:

    • Monitor animals intensively for the first 4 hours post-administration, then at 8, 12, and 24 hours.

    • Subsequent observations should be made daily for 7-14 days.

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity, including changes in posture, activity, breathing, and any observable cholinergic signs (e.g., salivation, tremors, lacrimation) given the compound's potential mechanism of action.

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose that does not produce mortality or signs of serious toxicity that would preclude the use of the compound in further studies.

Data Presentation: Example MTD Study Summary

Dose Group (mg/kg, IP)nMortalityKey Clinical Signs% Body Weight Change (Day 7)
Vehicle50/5No observable effects+2.5%
1050/5No observable effects+1.8%
3050/5Mild, transient hypoactivity-1.5%
10051/5Severe hypoactivity, tremors-12.0% (survivors)
30054/5Severe tremors, prostrationN/A

Based on this hypothetical data, a dose of 30 mg/kg might be selected as the MTD.

Pilot Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single administration. This provides crucial data on bioavailability, half-life (t½), and peak plasma concentration (Cmax).[11][12]

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used due to their larger blood volume, allowing for serial sampling.

  • Surgical Preparation (Optional but Recommended): For precise PK data, cannulation of the jugular vein (for blood sampling) and/or carotid artery (for IV administration) is recommended.

  • Dose Selection: Choose a dose well below the MTD (e.g., 5-10 mg/kg) that is expected to be pharmacologically active.

  • Study Groups:

    • Group 1: Intravenous (IV) administration (n=3-4 rats). This group defines the 100% bioavailability benchmark.

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (n=3-4 rats).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at multiple time points.

    • IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO/IP route: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (5 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250450
Tmax (hr)0.08 (5 min)1.0
AUC₀-inf (ng*hr/mL)28002100
t½ (hr)3.54.0
Bioavailability (%)10037.5

This hypothetical data suggests moderate oral bioavailability and a half-life suitable for once or twice daily dosing in subsequent efficacy studies.

Visualization: General Preclinical Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & PD Studies cluster_2 Phase 3: Safety & IND-Enabling MTD Maximum Tolerated Dose (MTD) Study PK Pilot Pharmacokinetic (PK) Study MTD->PK Informs dose selection Efficacy Behavioral Efficacy Model (e.g., Scopolamine Reversal) PK->Efficacy Guides dose & schedule Formulation Formulation Development Formulation->MTD Provides test article PD Pharmacodynamic (PD) Target Engagement Efficacy->PD Correlates exposure & effect Tox Repeat-Dose Toxicology Efficacy->Tox Provides rationale for further development Safety Safety Pharmacology Tox->Safety

Caption: Phased approach for in-vivo compound evaluation.

Part 2: Pharmacodynamic and Efficacy Evaluation

With a safe dose range and an understanding of the compound's exposure profile, the next phase focuses on demonstrating a biological effect on the intended target and, ultimately, achieving a therapeutic outcome in a relevant disease model.[13][14][15]

Target Engagement (Pharmacodynamics)

Objective: To confirm that the compound modulates the activity of muscarinic receptors in vivo. This can be achieved by measuring downstream biomarkers.

Protocol: Ex-Vivo Receptor Occupancy or Signaling Assay

  • Animal Model & Dosing: Use the same animal model as in efficacy studies (e.g., mice). Dose animals with vehicle or a range of doses of the test compound based on PK data.

  • Time Course: Euthanize cohorts of animals at different time points post-dosing, including the Tmax identified in the PK study.

  • Tissue Collection: Rapidly dissect the brain and isolate regions rich in M1 receptors, such as the cortex and hippocampus.

  • Biomarker Analysis:

    • Receptor Occupancy: Perform competitive binding assays on brain homogenates using a radiolabeled M1 antagonist to determine the percentage of receptors occupied by the test compound.

    • Downstream Signaling: Measure the levels of second messengers associated with M1 receptor activation, such as phosphorylated ERK (pERK) or inositol phosphates, using techniques like Western Blotting or ELISA.[13]

  • Correlation: Correlate the plasma concentration of the drug at the time of euthanasia with the observed pharmacodynamic effect to establish a PK/PD relationship.[16]

Visualization: M1 Muscarinic Receptor Signaling Pathway

G Compound (8-Methyl-1-oxa-8-azaspiro [4.5]decan-2-yl)methanol M1R M1 Muscarinic Receptor (GPCR) Compound->M1R Agonist Binding Gq Gq/11 Protein M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Neuronal Excitation & Cognitive Enhancement Ca->Response ERK ERK Signaling PKC->ERK ERK->Response

Caption: Simplified M1 receptor activation pathway.

Efficacy in a Cognition Model

Objective: To assess whether the compound can reverse a chemically-induced cognitive deficit in rodents, a standard preclinical model for pro-cognitive drugs.

Protocol: Scopolamine-Induced Amnesia Reversal in the Novel Object Recognition (NOR) Task

  • Rationale: Scopolamine is a muscarinic antagonist that induces a temporary memory deficit. The NOR task leverages a rodent's innate preference to explore a novel object over a familiar one, a behavior that is dependent on intact memory.

  • Animal Model: Mice (e.g., C57BL/6).

  • Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of identical objects and one set of novel objects.

  • Experimental Design:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.

    • Training (Day 2):

      • Administer vehicle or this compound at selected doses (e.g., 1, 3, 10 mg/kg, PO) 60 minutes before the training session.

      • Administer scopolamine (e.g., 1 mg/kg, IP) or saline 30 minutes before the training session.

      • Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Testing (Day 3):

      • No drug administration on this day.

      • Place one familiar object and one novel object in the arena.

      • Allow the mouse to explore for 5 minutes, recording the time spent exploring each object.

  • Study Groups:

    • Group 1: Vehicle + Saline (Normal control)

    • Group 2: Vehicle + Scopolamine (Amnesia model)

    • Group 3: Test Compound (Dose 1) + Scopolamine

    • Group 4: Test Compound (Dose 2) + Scopolamine

    • Group 5: Test Compound (Dose 3) + Scopolamine

  • Data Analysis:

    • Calculate a Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

    • A DI near zero indicates no preference (amnesia), while a significantly positive DI indicates intact memory.

    • Analyze data using ANOVA followed by post-hoc tests to compare the treatment groups to the scopolamine control group.

Part 3: Concluding Remarks and Future Directions

Successful completion of these foundational and efficacy studies provides a strong data package for this compound. Positive results would justify progression to more comprehensive IND-enabling studies, including repeat-dose toxicology and safety pharmacology assessments, which are conducted under Good Laboratory Practice (GLP) standards.[4] The integration of pharmacokinetic, pharmacodynamic, and efficacy data is paramount to building a compelling case for the therapeutic potential of a novel compound and for making informed decisions on its advancement toward clinical trials.[15][17]

References

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Application Notes and Protocols for the Solubilization of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Cellular Introduction of Novel Spirocyclic Compounds

The burgeoning field of drug discovery increasingly leverages the structural complexity and three-dimensional architecture of spirocyclic compounds to enhance therapeutic efficacy and fine-tune physicochemical properties.[1][2][3] (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol represents a novel entity within this class, offering potential for new biological activities. A critical and often underestimated step in the preclinical assessment of such compounds is the development of a robust and reproducible protocol for their introduction into in vitro cell culture systems. The method of solubilization can profoundly impact experimental outcomes, influencing not only the bioavailability of the compound to the cells but also potentially introducing confounding variables through solvent-induced cytotoxicity or off-target effects.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to dissolving this compound for cell-based assays. Recognizing the absence of established public data on the solubility of this specific molecule, this protocol is designed as a self-validating system, beginning with a foundational solubility assessment and progressing to the preparation of stable stock solutions and their appropriate application in cell culture.

Part 1: Foundational Principles - Solvent Selection and Its Cellular Implications

The choice of solvent is the cornerstone of a successful cell-based assay. An ideal solvent should completely dissolve the compound at a high concentration, be miscible with the cell culture medium, and exhibit minimal toxicity to the cells at its final working concentration.

The Causality Behind Solvent Choices:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for a vast array of organic molecules.[4] Its amphiphilic nature allows it to dissolve many hydrophobic compounds. However, DMSO is not inert and can have significant biological effects, including cell differentiation, inflammation, and cytotoxicity at higher concentrations.[4][5] It is crucial to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[5]

  • Ethanol: A polar solvent suitable for a range of compounds. It is generally less toxic than DMSO, with some cell lines tolerating final concentrations up to 1% or higher without significant adverse effects.[4] However, like DMSO, it can still influence cellular processes.

  • Sterile Water or Phosphate-Buffered Saline (PBS): The most biocompatible options. These should be the first choice for any compound with sufficient aqueous solubility.

The following table summarizes the key characteristics of these common solvents:

SolventPolarityCommon Stock ConcentrationRecommended Final Concentration in CultureKey Considerations
DMSO Polar Aprotic1-100 mM≤ 0.5% (ideally ≤ 0.1%)Can induce cellular changes; potent solvent.
Ethanol Polar Protic1-100 mM≤ 1%Generally less toxic than DMSO; volatile.
Water/PBS Polar ProticDependent on solubilityN/AMost biocompatible; limited dissolving power for hydrophobic compounds.

Part 2: Experimental Protocol - A Stepwise Guide to Solubilization and Application

This protocol is divided into three key stages: preliminary solubility testing, preparation of a high-concentration stock solution, and determination of the appropriate working concentration for your cell line.

Stage 1: Preliminary Solubility Testing

Objective: To empirically determine the most suitable solvent and the maximum achievable stock concentration for this compound.

Materials:

  • This compound powder

  • Cell culture grade DMSO

  • Anhydrous, cell culture grade Ethanol

  • Sterile, deionized water or PBS

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Accurately weigh a small, known amount of this compound (e.g., 1-5 mg) into three separate sterile, amber microcentrifuge tubes.

  • To the first tube, add a small, precise volume of DMSO to achieve a high target concentration (e.g., 100 mM).

  • To the second tube, add the equivalent volume of ethanol.

  • To the third tube, add the equivalent volume of sterile water or PBS.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound has not fully dissolved, gentle warming in a 37°C water bath for 10-15 minutes may aid solubilization. Vortex again after warming.

  • If the compound remains insoluble, add a small, incremental volume of the respective solvent and repeat step 5 and 6 until dissolution is achieved. Record the final volume to calculate the maximum soluble concentration.

  • Select the solvent that dissolves the compound at the highest concentration. If multiple solvents are effective, prioritize them in the order of biocompatibility: Water/PBS > Ethanol > DMSO.

G cluster_0 Solubility Test Workflow weigh Weigh Compound add_solvents Add Solvents (DMSO, EtOH, H2O) weigh->add_solvents vortex Vortex & Visually Inspect add_solvents->vortex assess Assess Solubility vortex->assess warm Gentle Warming (if needed) warm->vortex assess->warm Incomplete Dissolution select Select Optimal Solvent assess->select Complete Dissolution

Caption: Workflow for determining the optimal solvent.

Stage 2: Preparation of a High-Concentration Stock Solution

Objective: To prepare a sterile, high-concentration stock solution for long-term storage and subsequent dilution.

Procedure:

  • Based on the results from Stage 1, select the optimal solvent.

  • In a sterile, amber vial or microcentrifuge tube, weigh a precise amount of this compound.

  • Add the calculated volume of the chosen solvent to achieve the desired high concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be used if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Stage 3: Determining the Working Concentration and Solvent Tolerance

Objective: To establish the appropriate concentration range of this compound for your experiments and to ensure the final solvent concentration is not cytotoxic.

Procedure:

  • Solvent Cytotoxicity Control: Before testing the compound, it is imperative to determine the tolerance of your specific cell line to the chosen solvent.

    • Plate your cells at the desired density in a multi-well plate.

    • Prepare serial dilutions of the solvent in your complete cell culture medium to match the final concentrations that will be used in your experiment (e.g., 1%, 0.5%, 0.25%, 0.1%, etc.).

    • Treat the cells with these solvent-only media and incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method (e.g., MTT, PrestoBlue, or trypan blue exclusion).

    • Determine the highest concentration of the solvent that does not significantly impact cell viability. This will be your maximum allowable final solvent concentration.

  • Compound Dose-Response Curve:

    • Thaw an aliquot of your high-concentration stock solution.

    • Prepare a series of serial dilutions of the stock solution in complete cell culture medium. When making these dilutions, ensure that the final concentration of the solvent does not exceed the maximum tolerated level determined in the previous step.

    • Treat your cells with this range of compound concentrations.

    • Include a "vehicle control" group, which consists of cells treated with the highest concentration of the solvent used in the compound dilutions, but without the compound itself.

    • Incubate for the desired experimental duration and assess the biological endpoint of interest.

G cluster_1 Working Concentration Determination stock Thaw Stock Solution serial_dilution Prepare Serial Dilutions in Culture Medium stock->serial_dilution cell_treatment Treat Cells with Compound Dilutions serial_dilution->cell_treatment controls Include Vehicle Control cell_treatment->controls incubation Incubate for Experimental Duration cell_treatment->incubation endpoint Assess Biological Endpoint incubation->endpoint

Caption: Experimental workflow for dose-response analysis.

Part 3: Trustworthiness and Best Practices

  • Aseptic Technique: All steps involved in the preparation of stock and working solutions should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Fresh is Best: Whenever possible, prepare fresh dilutions from the frozen stock solution for each experiment.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical for maintaining the integrity of the compound.

  • Documentation: Maintain meticulous records of the solvent used, stock concentration, storage conditions, and the results of solvent tolerance experiments for each cell line.

By adhering to this systematic approach, researchers can confidently prepare and utilize solutions of this compound in their cell culture experiments, ensuring the generation of reliable and reproducible data while minimizing the confounding influence of the solvent.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

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Application Notes and Protocols for the Characterization of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol as a Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Spirocyclic Scaffold for a Pluripotent Therapeutic Target

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1][2] Its role as a modulator of intracellular calcium signaling, ion channel function, and cellular stress responses has positioned it as a compelling therapeutic target for a host of pathologies, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[3][4] The 1-oxa-8-azaspiro[4.5]decane scaffold represents a promising chemical framework for the development of novel σ1R ligands. Recent studies have demonstrated that derivatives of this spirocyclic system can exhibit high affinity and selectivity for the σ1R.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a specific derivative, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol , as a sigma-1 receptor ligand. While published binding and functional data for this specific molecule are not yet available, this guide outlines the essential protocols to determine its binding affinity, functional activity (agonist vs. antagonist), and impact on downstream signaling pathways. The methodologies described herein are designed to be self-validating and are grounded in established pharmacological principles.

Part 1: Foundational Characterization - Binding Affinity

The initial and most critical step in characterizing a novel ligand is to determine its affinity for the target receptor. A competitive radioligand binding assay is the gold standard for quantifying the interaction between the test compound and the σ1R.

Protocol 1: σ1R Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound for the human σ1R by measuring its ability to displace a known high-affinity radioligand, -pentazocine.

Rationale: This assay leverages the principle of competitive binding. The ability of the unlabeled test compound to displace the radiolabeled ligand from the receptor is proportional to its binding affinity. A lower Ki value indicates a higher binding affinity. Guinea pig liver membranes are often used as a rich source of σ1R.[6]

Materials:

  • Test Compound: this compound

  • Radioligand: -pentazocine

  • Membrane Preparation: Guinea pig liver membranes or membranes from cells expressing recombinant human σ1R

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well filter plates and Scintillation Counter

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_ligand Prepare serial dilutions of This compound assay_setup Combine in 96-well plate: - Assay Buffer - Test Compound or Control - ³H-pentazocine - Membrane Homogenate prep_ligand->assay_setup prep_radio Prepare working solution of ³H-pentazocine prep_radio->assay_setup prep_mem Prepare membrane homogenate in assay buffer prep_mem->assay_setup incubate Incubate at 37°C for 120 minutes assay_setup->incubate filtration Rapidly filter through GF/B filter plates incubate->filtration wash Wash plates with ice-cold assay buffer filtration->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analysis Calculate IC50 and Ki values using non-linear regression scintillation->analysis

Caption: Workflow for σ1R Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of -pentazocine at a concentration near its Kd (e.g., 5 nM).

    • 50 µL of the membrane preparation (typically 100-200 µg of protein per well).

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filter plates (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plates, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)n
This compound[Example Value][Example Value]3
Haloperidol (Control)[Example Value][Example Value]3

Part 2: Functional Characterization - Agonist or Antagonist?

Once high affinity is established, the next crucial step is to determine the functional nature of the ligand. Does it activate the receptor (agonist) or block its activation (antagonist)? Sigma-1 receptor activation is known to promote neurite outgrowth in neuronal cell lines.[7]

Protocol 2: Neurite Outgrowth Assay in N1E-115 Cells

This protocol assesses the ability of this compound to induce neurite outgrowth in the N1E-115 mouse neuroblastoma cell line, a hallmark of σ1R agonist activity.

Rationale: σ1R agonists have been shown to promote neuronal differentiation and plasticity.[7] This assay provides a quantifiable phenotypic readout of the compound's functional effect on cells endogenously expressing σ1R. An increase in neurite length or number in the presence of the test compound suggests agonist activity.

Materials:

  • Cell Line: N1E-115 mouse neuroblastoma cells

  • Culture Medium: DMEM with 10% FBS

  • Differentiation Medium: DMEM with 0.5% FBS or serum-free medium

  • Test Compound: this compound

  • Positive Control: PRE-084 (a known σ1R agonist)

  • Antagonist (for confirmation): NE-100 or Haloperidol

  • Fixative: 4% Paraformaldehyde (PFA)

  • Staining: Anti-β-III tubulin antibody and a fluorescent secondary antibody

  • Imaging System: High-content imaging system or fluorescence microscope

Experimental Workflow:

G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation & Fixation cluster_analysis Imaging & Analysis seed_cells Seed N1E-115 cells onto poly-L-lysine coated plates adhere Allow cells to adhere for 24 hours seed_cells->adhere serum_starve Switch to low-serum differentiation medium adhere->serum_starve add_compound Add test compound, positive control, or vehicle serum_starve->add_compound incubate Incubate for 48-72 hours to allow neurite outgrowth add_compound->incubate fix_stain Fix with PFA, permeabilize, and stain for β-III tubulin incubate->fix_stain image Acquire images using fluorescence microscopy fix_stain->image quantify Quantify neurite length and number per cell using image analysis software image->quantify

Caption: Workflow for the Neurite Outgrowth Functional Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate N1E-115 cells on poly-L-lysine coated 96-well plates at a low density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in standard culture medium.

  • Differentiation: Gently replace the culture medium with differentiation medium.

  • Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include wells with vehicle control, a positive control (e.g., 1 µM PRE-084), and for antagonist testing, co-treatment of your compound with a known agonist.

  • Incubation: Incubate the cells for 48 to 72 hours.

  • Fixation and Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against β-III tubulin, followed by an appropriate fluorescently-labeled secondary antibody.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use automated image analysis software to quantify the average neurite length per neuron and the percentage of cells bearing neurites.

Data Presentation:

TreatmentConcentration (µM)Average Neurite Length (µm ± SEM)% of Neurite-Bearing Cells (± SEM)
Vehicle Control-[Example Value][Example Value]
PRE-084 (Agonist)1[Example Value][Example Value]
This compound0.1[Example Value][Example Value]
This compound1[Example Value][Example Value]
This compound10[Example Value][Example Value]

Part 3: Elucidating Mechanism - Downstream Signaling

To further understand the compound's interaction with the σ1R, it is essential to investigate its effect on downstream signaling pathways. σ1R activation is known to modulate intracellular calcium levels and the phosphorylation of key signaling proteins like Extracellular signal-Regulated Kinase (ERK).[3][8]

Protocol 3: Intracellular Calcium Flux Assay

Rationale: The σ1R is a critical regulator of calcium homeostasis between the ER and mitochondria.[9] Ligand binding can alter intracellular calcium dynamics. This assay measures rapid changes in cytosolic calcium concentration upon compound addition, providing another readout of functional activity.

Materials:

  • Cell Line: PC-12 or SH-SY5Y cells expressing σ1R

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Test Compound, Positive and Negative Controls

  • Fluorescence Plate Reader with kinetic reading capabilities

Step-by-Step Methodology:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for approximately 1-2 minutes.

    • Inject the test compound, positive control (e.g., a known σ1R agonist), or vehicle.

    • Continue to record the fluorescence intensity kinetically for 5-10 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Express the data as a percentage change from baseline or relative fluorescence units (RFU).

Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)

Rationale: The ERK/MAPK pathway is a key signaling cascade involved in cell survival and plasticity, and its activation can be modulated by σ1R.[8] Measuring the phosphorylation status of ERK1/2 can reveal if the test compound engages this downstream pathway.

Materials:

  • Cell Line: PC-12 or other suitable cell line

  • Serum-free Medium for starvation

  • Test Compound, Controls, and a known growth factor (e.g., NGF) as a positive control

  • Lysis Buffer with protease and phosphatase inhibitors

  • Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total-ERK1/2 (t-ERK), and a suitable HRP-conjugated secondary antibody.

  • Western Blotting reagents and imaging system

Experimental Workflow:

G cluster_prep Cell Prep & Treatment cluster_blot Western Blotting cluster_analysis Detection & Analysis seed_cells Plate cells and grow to 80% confluency starve Serum-starve cells for 4-6 hours seed_cells->starve treat Treat with test compound for a specified time (e.g., 15-30 min) starve->treat lyse Lyse cells and quantify protein treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer probe Probe with primary (anti-pERK, anti-tERK) and secondary antibodies transfer->probe detect Detect signal using chemiluminescence probe->detect quantify Quantify band intensity and normalize p-ERK to t-ERK detect->quantify

Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Grow cells to ~80% confluency, then serum-starve for 4-6 hours to reduce basal ERK phosphorylation.

  • Treatment: Treat cells with the test compound at desired concentrations for a short period (e.g., 5, 15, 30 minutes).

  • Lysis: Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration for each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-ERK and t-ERK.

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities.

    • Calculate the ratio of p-ERK to t-ERK for each condition and normalize to the vehicle control.

Part 4: Sigma-1 Receptor Signaling Overview

The σ1R does not function in isolation. As a chaperone protein, it interacts with a multitude of "client" proteins to modulate their function. Understanding this signaling network provides context for the functional data obtained from the assays described above.

G cluster_er Endoplasmic Reticulum cluster_cyto Cytosol / Plasma Membrane s1r_bip σ1R-BiP Complex (Inactive State) s1r_active σ1R (Active Monomer/Oligomer) s1r_bip->s1r_active ip3r IP3 Receptor s1r_active->ip3r Modulation ion_channel Ion Channels (K⁺, Na⁺, Ca²⁺) s1r_active->ion_channel Trafficking & Modulation gpcr GPCRs s1r_active->gpcr Modulation erk ERK/MAPK Pathway s1r_active->erk Activation ca_er Ca²⁺ Store ip3r->ca_er Regulates Ca²⁺ Release survival Cell Survival ca_er->survival neurite Neurite Outgrowth erk->neurite erk->survival ligand Agonist Ligand (e.g., (8-Methyl-1-oxa-8-azaspiro [4.5]decan-2-yl)methanol) ligand->s1r_bip Binding & Dissociation

Caption: Simplified Sigma-1 Receptor Signaling Pathways.

Upon binding by an agonist, the σ1R dissociates from its partner chaperone, BiP. The activated σ1R can then interact with various client proteins, including the IP3 receptor to modulate calcium release from the ER, various ion channels at the plasma membrane, and G-protein coupled receptors.[4] These interactions can lead to the activation of downstream signaling cascades like the ERK/MAPK pathway, ultimately promoting cellular processes such as neurite outgrowth and enhancing cell survival.[8]

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of this compound as a sigma-1 receptor ligand. By systematically determining its binding affinity, functional profile, and impact on key signaling pathways, researchers can build a complete profile of this novel compound. This structured approach ensures scientific rigor and generates the critical data necessary for advancing drug development programs targeting the multifaceted sigma-1 receptor.

References

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. PMC. Available at: [Link]

  • Regulation of Neurite Outgrowth in N1E-115 Cells through PDZ-Mediated Recruitment of Diacylglycerol Kinase ζ. PubMed Central. Available at: [Link]

  • Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes. PMC. Available at: [Link]

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. NIH. Available at: [Link]

  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. Available at: [Link]

  • Effect of the Sigma-1 receptor on neurite outgrowth. Smart Science & Technology. Available at: [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. Available at: [Link]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. Available at: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. PMC. Available at: [Link]

  • Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. PubMed. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]

  • Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. ResearchGate. Available at: [Link]

  • Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Available at: [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Available at: [Link]

  • 8-methyl-1-oxaspiro[4.5]decan-2-one. PubChem. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. PMC. Available at: [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]

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Application Notes and Protocols for Radiolabeling (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This document provides a comprehensive guide for the radiolabeling of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, a novel spirocyclic scaffold with significant potential for development as a Positron Emission Tomography (PET) imaging agent. The unique structural characteristics of the 1-oxa-8-azaspiro[4.5]decane core have been featured in ligands targeting key neurological protein targets, including muscarinic acetylcholine receptors (mAChRs) and sigma-1 (σ1) receptors.[1][2] The dysregulation of these receptors is implicated in a spectrum of neurological and psychiatric disorders, making them high-value targets for in vivo imaging to aid in diagnosis, monitor disease progression, and facilitate the development of novel therapeutics.

This guide is structured to provide not only the "how" but also the "why" behind the proposed radiolabeling strategies. We will explore methodologies for labeling with both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most prevalent positron-emitting radionuclides in PET radiochemistry. Each protocol is designed as a self-validating system, with integrated quality control checkpoints to ensure the final radiotracer is of high purity and suitable for preclinical and, ultimately, clinical research.

Scientific Rationale and Target Engagement

The this compound scaffold is a promising candidate for targeting central nervous system (CNS) receptors. Structurally related compounds have demonstrated high affinity and selectivity for both mAChRs and σ1 receptors, both of which are compelling targets for molecular imaging.

  • Muscarinic Acetylcholine Receptors (mAChRs): These G-protein coupled receptors are integral to cognitive functions such as learning and memory. Their dysfunction is a hallmark of Alzheimer's disease and other dementias.[1] PET imaging of mAChRs can provide invaluable insights into the cholinergic system's integrity and response to therapy.[1]

  • Sigma-1 (σ1) Receptors: These unique intracellular chaperone proteins are involved in cellular stress responses and neuronal plasticity. Their density is altered in various neurodegenerative diseases and cancers.[2] PET tracers targeting σ1 receptors are being actively investigated for their diagnostic and prognostic potential.

The choice of radiolabeling strategy and the specific isotope will depend on the intended biological question, the required imaging time, and the available radiochemistry infrastructure.

Choice of Radionuclide: [¹¹C] vs. [¹⁸F]

The selection between Carbon-11 and Fluorine-18 is a critical decision in the development of a new PET tracer.

FeatureCarbon-11 ([¹¹C])Fluorine-18 ([¹⁸F])
Half-life 20.4 minutes109.8 minutes
Labeling Position Can replace a native carbon atomIntroduction of a non-native atom
Molar Activity Typically higherGenerally lower
Production On-site cyclotron requiredCan be shipped from a regional cyclotron
Synthesis Time Must be rapid (< 2-3 half-lives)Allows for more complex, multi-step syntheses
Imaging Studies Allows for multiple scans in the same subject on the same dayLonger imaging times for studying slower biological processes

For this compound, [¹¹C]labeling of the N-methyl group offers a direct analogue of the parent molecule. The short half-life of [¹¹C] necessitates a rapid and efficient synthesis. Conversely, [¹⁸F]labeling, likely via a fluoroalkylation of the primary alcohol, provides a longer half-life, which can be advantageous for logistical reasons and for studying targets with slower kinetics.

Precursor Synthesis

The successful radiosynthesis of the target tracer hinges on the availability of a high-quality precursor. Below are proposed synthetic routes for the precursors required for both [¹¹C] and [¹⁸F] labeling.

Synthesis of the Desmethyl Precursor for [¹¹C]Methylation

The synthesis of the desmethyl precursor, (1-Oxa-8-azaspiro[4.5]decan-2-yl)methanol, can be achieved through a multi-step synthesis starting from commercially available materials. A plausible route is outlined below, based on established chemistries for the formation of similar spirocyclic systems.

cluster_0 Precursor Synthesis for [¹¹C]Labeling start Commercially Available Starting Materials step1 Formation of Spirocyclic Core Construction of the 1-oxa-8-azaspiro[4.5]decane ring system start->step1 [Ref: Synthesis of similar spirocycles] step2 Introduction of Hydroxymethyl Group Functionalization of the piperidine ring to introduce the CH₂OH group step1->step2 step3 N-Deprotection Removal of a suitable protecting group (e.g., Boc) to yield the free secondary amine step2->step3 precursor_c11 Desmethyl Precursor (1-Oxa-8-azaspiro[4.5]decan-2-yl)methanol step3->precursor_c11

Caption: Proposed synthetic workflow for the desmethyl precursor.

Synthesis of the Tosylated Precursor for [¹⁸F]Fluoroethylation

For labeling with [¹⁸F]FCH₂CH₂OTs, a precursor with a reactive hydroxyl group is required. The primary alcohol of the target molecule itself can serve as the precursor. To enhance its reactivity towards nucleophilic substitution, it should be converted to a species with a better leaving group, such as a tosylate.

cluster_1 Precursor Synthesis for [¹⁸F]Labeling start_f18 This compound step1_f18 Tosylation Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) start_f18->step1_f18 precursor_f18 Tosylated Precursor (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl 4-methylbenzenesulfonate step1_f18->precursor_f18

Caption: Synthesis of the tosylated precursor for [¹⁸F]labeling.

Radiolabeling Protocols

The following protocols are proposed based on established methods for [¹¹C]methylation and [¹⁸F]fluorination. Optimization of reaction conditions (temperature, time, precursor amount, and base) is recommended to achieve optimal radiochemical yields.

[¹¹C]-(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol using [¹¹C]CH₃I

This protocol describes the N-methylation of the desmethyl precursor using [¹¹C]methyl iodide.

4.1.1. Production of [¹¹C]Methyl Iodide

[¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I using a commercially available automated synthesis module. This typically involves the reduction of [¹¹C]CO₂ to [¹¹C]CH₄ followed by gas-phase iodination, or the "wet" method involving reduction with LiAlH₄ and subsequent reaction with hydroiodic acid.[3]

4.1.2. Radiosynthesis Protocol

cluster_2 [¹¹C]Methylation Workflow c11_start [¹¹C]CH₃I Production step1_c11 Trapping of [¹¹C]CH₃I Bubble gaseous [¹¹C]CH₃I into a solution of the desmethyl precursor (1-2 mg) and a suitable base (e.g., NaOH, TBAOH) in an appropriate solvent (e.g., DMF, DMSO) c11_start->step1_c11 step2_c11 Reaction Heat the reaction mixture at 80-120°C for 3-5 minutes step1_c11->step2_c11 step3_c11 Quenching Cool the reaction and quench with HPLC mobile phase step2_c11->step3_c11 step4_c11 Purification Inject onto a semi-preparative HPLC column step3_c11->step4_c11 step5_c11 Formulation Collect the product peak, remove the organic solvent under a stream of nitrogen with gentle heating, and formulate in sterile saline with a small percentage of ethanol step4_c11->step5_c11 final_c11 [¹¹C]-(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol step5_c11->final_c11

Caption: Automated radiosynthesis workflow for [¹¹C]labeling.

4.1.3. Purification

Purification is typically achieved by semi-preparative reverse-phase HPLC.[4]

ParameterSuggested Conditions
Column C18, 10 µm, 250 x 10 mm
Mobile Phase Acetonitrile/Water with 0.1% TFA (gradient or isocratic)
Flow Rate 4-6 mL/min
Detection UV (at a suitable wavelength, e.g., 254 nm) and a radioactivity detector
[¹⁸F]-(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol via Nucleophilic Substitution

This protocol details the fluorination of the tosylated precursor with [¹⁸F]fluoride.

4.2.1. [¹⁸F]Fluoride Production and Activation

[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge, eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K₂CO₃), and dried azeotropically with acetonitrile.

4.2.2. Radiosynthesis Protocol

cluster_3 [¹⁸F]Fluorination Workflow f18_start [¹⁸F]Fluoride Activation step1_f18 Reaction Add the tosylated precursor (5-10 mg) in a suitable solvent (e.g., DMSO, acetonitrile) to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex f18_start->step1_f18 step2_f18 Heating Heat the reaction mixture at 100-150°C for 10-20 minutes step1_f18->step2_f18 step3_f18 Quenching Cool the reaction and dilute with water/HPLC mobile phase step2_f18->step3_f18 step4_f18 Purification Inject onto a semi-preparative HPLC column step3_f18->step4_f18 step5_f18 Formulation Collect the product peak, pass through a C18 Sep-Pak cartridge, elute with ethanol, and dilute with sterile saline step4_f18->step5_f18 final_f18 [¹⁸F]-(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol step5_f18->final_f18

Caption: Automated radiosynthesis workflow for [¹⁸F]labeling.

4.2.3. Purification

Similar to the [¹¹C] labeled compound, purification is performed using semi-preparative reverse-phase HPLC. The conditions will be comparable, but may require optimization based on the polarity of the [¹⁸F] labeled product.

Quality Control

A robust quality control (QC) system is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[5] The following tests should be performed on the final formulated product before release for in vivo studies.

QC TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, and free of particulate matter
pH pH paper or pH meter4.5 - 7.5
Radionuclidic Identity Gamma-ray spectroscopyPredominant gamma photopeak at 511 keV
Radionuclidic Purity Half-life determination[¹¹C]: 19.5 - 21.5 min; [¹⁸F]: 105 - 115 min
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
Chemical Purity Analytical HPLC (UV detector)Precursor and other chemical impurities below defined limits
Residual Solvents Gas Chromatography (GC)Ethanol, Acetonitrile, etc., within pharmacopeial limits
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth
Molar Activity (Aₘ) Calculated from the radioactivity and the mass of the product determined by analytical HPLCTo be determined empirically; should be as high as possible to minimize mass effects

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the successful radiolabeling of this compound with both Carbon-11 and Fluorine-18. The spirocyclic nature of this scaffold presents an exciting opportunity for the development of novel PET tracers for imaging important neurological targets. Through careful execution of the synthesis, purification, and rigorous quality control, researchers can confidently produce a high-quality radiotracer for preclinical evaluation, paving the way for its potential translation to clinical research and a better understanding of the underlying mechanisms of neurological and psychiatric diseases.

References

  • Jalilian, A. R., et al. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Ishiwata, K., et al. (2001). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 44(18), 2949-2961. [Link]

  • Lazarus, C. R. (1982). Formulation of Radiopharmaceuticals. In: Wilson C.G., Hardy J.G., Frier M., Davis S.S., editors. Radionuclide Imaging in Drug Research. Springer. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]

  • Zlatopolskiy, B. D., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Pharmaceutics, 14(12), 2626. [Link]

  • Peko, T. D., & Rotstein, B. H. (2020). Recent progress in [¹¹C]carbon dioxide ([¹¹C]CO₂) and [¹¹C]carbon monoxide ([¹¹C]CO) chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 63(1), 15-26. [Link]

Sources

Application Notes & Protocols for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Medicinal Chemistry

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the novel chemical entity, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. The unique spirocyclic architecture of this molecule suggests its potential as a modulator of key neurological targets, particularly muscarinic acetylcholine receptors.

Introduction: The Promise of Azaspiro[4.5]decane Scaffolds in CNS Drug Discovery

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, recognized for its three-dimensional complexity that allows for precise orientation of pharmacophoric features. This structural rigidity can lead to high affinity and selectivity for biological targets. While research on this compound is emerging, the broader class of azaspiro[4.5]decane derivatives has shown significant promise in various therapeutic areas. Notably, derivatives have been investigated as potent ligands for sigma-1 receptors and as muscarinic acetylcholine receptor agonists[1][2].

The cholinergic system is a critical regulator of numerous central nervous system (CNS) functions, including cognition, memory, and attention.[3] Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[3][4] Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are key targets for therapeutic intervention in these conditions.[5][6]

Based on the structural similarities to known M1 muscarinic agonists, such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, it is hypothesized that this compound may act as a selective muscarinic receptor agonist, offering a potential therapeutic avenue for CNS disorders.[2]

Potential Therapeutic Applications

The primary hypothesized application of this compound is in the treatment of CNS disorders characterized by cholinergic deficits.

  • Alzheimer's Disease: The M1 muscarinic receptor is a well-validated target for improving cognitive function in Alzheimer's patients. Agonists of the M1 receptor are sought after for their potential to enhance cholinergic neurotransmission.[4]

  • Schizophrenia: The M1 and M4 muscarinic receptors have emerged as promising targets for treating the cognitive and negative symptoms of schizophrenia.[7] Selective activation of these receptors may offer an alternative to traditional antipsychotic medications with a more favorable side-effect profile.[7]

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a comprehensive framework for characterizing the pharmacological properties of this compound.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine the binding affinity and functional activity of the compound at the five human muscarinic receptor subtypes.

Protocol 1: Radioligand Binding Assays

This protocol determines the affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for M1, M3, M5; [³H]-quinuclidinyl benzilate ([³H]-QNB) for M2, M4.

  • This compound (test compound).

  • Atropine (non-selective muscarinic antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine cell membranes, radioligand, and either buffer (for total binding), atropine (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the membranes onto filter mats using a microplate harvester.

  • Wash the filters to remove unbound radioligand.

  • Place the filter discs into scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the IC₅₀ of the test compound.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay measures the ability of the compound to activate G-proteins coupled to the muscarinic receptors.

Materials:

  • Membranes from cells expressing muscarinic receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound.

  • Positive control agonist (e.g., carbachol).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, and the test compound or control.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Generate concentration-response curves to determine the EC₅₀ and Emax values.

Data Presentation: In Vitro Pharmacology

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Efficacy (Emax, % of control)
M1
M2
M3
M4
M5
Cellular Assays: Downstream Signaling Pathways

Investigating the compound's effect on downstream signaling pathways provides further insight into its mechanism of action.

Protocol 3: Phosphoinositide (PI) Hydrolysis Assay

This assay is particularly relevant for M1, M3, and M5 receptors, which couple to Gq/11 and activate the phospholipase C pathway.[2]

Materials:

  • Cells expressing the target muscarinic receptor.

  • [³H]-myo-inositol.

  • This compound.

  • LiCl.

  • Dowex AG1-X8 resin.

Procedure:

  • Label cells with [³H]-myo-inositol overnight.

  • Wash cells and pre-incubate with LiCl.

  • Treat cells with various concentrations of the test compound.

  • Lyse the cells and isolate the inositol phosphates using Dowex chromatography.

  • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Determine the EC₅₀ for PI hydrolysis.

Workflow Visualization

G cluster_0 In Vitro Screening Cascade A Compound Synthesis This compound B Primary Binding Assays (M1-M5 Receptors) A->B Characterize Affinity C Functional Assays ([³⁵S]GTPγS Binding) B->C Assess Functional Activity D Cellular Assays (e.g., PI Hydrolysis) C->D Elucidate Signaling Pathway E Selectivity Profiling (Off-target screening) D->E Determine Specificity F Lead Candidate Selection E->F Identify Promising Compounds

Caption: In Vitro Screening Workflow.

In Vivo Evaluation: Preclinical Models of CNS Disorders

Promising candidates from in vitro and cellular assays should be advanced to in vivo studies to assess their therapeutic potential and side-effect profile.

Protocol 4: Novel Object Recognition (NOR) Task

This task assesses cognitive-enhancing effects in rodents.

Materials:

  • Rodents (rats or mice).

  • Test arena.

  • Two identical objects (familiar).

  • One novel object.

  • This compound.

  • Vehicle control.

  • Scopolamine (to induce amnesia).

Procedure:

  • Habituation: Allow the animal to explore the empty arena.

  • Training: Place two identical objects in the arena and allow the animal to explore.

  • Treatment: Administer the test compound, vehicle, or positive control. Scopolamine can be administered to induce a cognitive deficit.

  • Testing: After a retention interval, place one familiar and one novel object in the arena and record the time spent exploring each object.

  • Analysis: Calculate a discrimination index to assess memory.

Signaling Pathway Visualization

G cluster_0 Hypothesized M1 Receptor Signaling Ligand (8-Methyl-1-oxa-8-azaspiro [4.5]decan-2-yl)methanol M1R M1 Muscarinic Receptor Ligand->M1R Binds & Activates Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Neuronal Excitation & Cognitive Enhancement Ca->CellularResponse PKC->CellularResponse

Caption: Hypothesized M1 Receptor Signaling Pathway.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics for CNS disorders. The protocols outlined in this document provide a robust framework for its preclinical evaluation. Future work should focus on establishing a comprehensive structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, exploring its activity at other CNS targets, such as sigma receptors, could reveal additional therapeutic opportunities.

References

  • Felder, C. C., Bymaster, F. P., & Shannon, H. (2024). A golden age of muscarinic acetylcholine receptor modulation in neurological diseases.
  • Wess, J., & Eglen, R. M. (2018). Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases. Chemical and Pharmaceutical Bulletin, 66(1), 37-44.
  • Lanzafame, A. A., Christopoulos, A., & Langmead, C. J. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 26(15), 4583.
  • Stojković, M., Protić, D., & Trailović, S. M. (2025). Muscarinic acetylcholine receptors as targets for drug development. Medicinski Podmladak.
  • Kruse, A. C., Kobilka, B. K., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560.
  • Zheng, M., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407.
  • BenchChem. (2025). Application Notes and Protocols: 1-Thia-4-azaspiro[4.5]decane Hydrochloride as a Scaffold for Drug Design. BenchChem.
  • Zheng, M., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
  • Gao, Y., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Wanibuchi, F., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of spiro-compounds presents distinct synthetic challenges, particularly in achieving high yields and controlling stereochemistry. This document offers field-proven insights to navigate these complexities.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, with its rigid spirocyclic core providing a unique conformational constraint that is attractive for drug design. However, its synthesis is not trivial and is often plagued by issues such as low yields, difficult purification, and poor stereocontrol. This guide breaks down a common synthetic route into its key stages and addresses the specific problems that researchers may encounter.

Proposed Synthetic Pathway

A robust and frequently employed strategy for the synthesis of this compound involves a two-step process starting from the commercially available N-methyl-4-piperidone. The first step establishes the spirocyclic lactone core, which is then reduced in the second step to the target primary alcohol.

Synthetic_Pathway cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Reduction N-methyl-4-piperidone N-methyl-4-piperidone Spiro-lactone 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one N-methyl-4-piperidone->Spiro-lactone e.g., Reformatsky reagent or Michael addition/cyclization Target_Molecule This compound Spiro-lactone->Target_Molecule Lactone Reduction (e.g., LiAlH4, DIBAL-H)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Spiro-lactone Intermediate

The formation of the spirocyclic lactone, 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one, is the cornerstone of this synthesis. Success at this stage is critical for a good overall yield.

FAQ 1: My spirocyclization reaction is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in spirocyclization reactions are a common issue.[1] The problem can often be traced back to one of several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

Troubleshooting Low Yield in Spirocyclization:

Potential Cause Explanation & Troubleshooting Steps
Poor Starting Material Quality Impurities in N-methyl-4-piperidone or the acylating agent can inhibit the reaction or lead to side products. Solution: Ensure the purity of your starting materials. N-methyl-4-piperidone can be distilled under reduced pressure. Other reagents should be purified by appropriate methods like recrystallization or chromatography.[1]
Incorrect Stoichiometry or Reagent Addition An imbalance in reagents or adding a reactive species too quickly can favor side reactions. Solution: Carefully control the stoichiometry. A slight excess of one reagent may be necessary to drive the reaction to completion. For highly reactive intermediates, slow, dropwise addition at a controlled temperature is crucial to prevent polymerization or decomposition.[2]
Suboptimal Reaction Temperature The temperature can significantly affect the reaction rate and the stability of intermediates. Solution: If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature can improve selectivity. A systematic temperature study is recommended.
Ineffective Catalyst or Base The choice of catalyst or base is critical for promoting the desired cyclization. Solution: Screen a variety of catalysts or bases. For instance, in related spirocyclizations, the choice of Lewis acid or the strength of the base can dramatically impact the outcome.
Product Decomposition during Workup The spiro-lactone product may be unstable under the workup conditions, especially if harsh acidic or basic conditions are used.[1] Solution: Monitor the reaction by TLC or LC-MS before and after workup to check for product degradation.[3] If decomposition is observed, consider a milder workup, such as a buffered aqueous solution, and minimize the exposure time to acidic or basic conditions.

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Caption: A decision-making workflow for troubleshooting low yields in the spirocyclization step.

Part 2: Reduction of the Spiro-lactone

The reduction of the lactone to a primary alcohol is the final transformation to obtain the target molecule. While seemingly straightforward, this step requires careful selection of the reducing agent to avoid side reactions.

FAQ 2: Which reducing agent is best for converting the spiro-lactone to this compound?

The choice of reducing agent is critical for a clean and high-yielding conversion of the lactone to the diol. The presence of the tertiary amine in the molecule influences this choice.

Comparison of Common Reducing Agents for Lactone Reduction:

Reducing Agent Pros Cons Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) Highly reactive and effective for reducing lactones to diols.Can be unselective and may react with other functional groups. Highly reactive with protic solvents (requires anhydrous conditions).Anhydrous THF or Et₂O, 0 °C to room temperature.
Diisobutylaluminium Hydride (DIBAL-H) Can be more selective than LiAlH₄. Often used for partial reduction of esters/lactones to aldehydes/lactols at low temperatures.[4]Can still over-reduce if not carefully controlled. Requires low temperatures for selectivity.Anhydrous toluene or CH₂Cl₂, -78 °C to 0 °C.
Sodium Borohydride (NaBH₄) Milder and safer to handle than LiAlH₄. Generally does not reduce esters or lactones.Typically requires a catalyst or forcing conditions to reduce lactones, which can lead to low yields or side reactions.[4]Often used in alcoholic solvents like EtOH or MeOH.
Lithium Triethylborohydride (LiBHEt₃, "Super-Hydride®") A powerful nucleophilic reducing agent that can be effective for hindered carbonyls. Known to reduce sugar lactones to hemiacetals efficiently.[4]Highly reactive and pyrophoric.Anhydrous THF, 0 °C.

For the conversion of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one to the corresponding diol, Lithium Aluminum Hydride (LiAlH₄) is generally the most effective choice due to its high reactivity towards lactones. Careful control of the reaction temperature and a proper quenching procedure are essential for a good outcome.

Part 3: Purification of the Final Product

FAQ 3: I am struggling to purify the final product. It streaks on my TLC plate and gives poor separation on a silica gel column. What can I do?

The purification of polar, basic compounds like this compound is a common challenge. The tertiary amine moiety interacts strongly with the acidic silica gel, leading to streaking and poor separation.

Strategies for Purifying Polar Amines:

  • Modified Eluent for Silica Gel Chromatography:

    • Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to the eluent system to neutralize the acidic sites on the silica gel.[5]

      • Recommended Eluent System: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). To this, add 0.5-2% triethylamine (Et₃N) or a concentrated solution of ammonia in methanol. For example: 90:10:1 DCM/MeOH/Et₃N.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5]

    • Amine-Functionalized Silica: Pre-treated silica with amino groups can provide better peak shape and separation.[6]

  • Reverse-Phase Chromatography (C18):

    • If the compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent option. A common eluent system would be a gradient of water and acetonitrile with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The product would be isolated as the corresponding salt.

  • Crystallization as a Salt:

    • If the product is a solid, or can be converted to a crystalline salt, this is an excellent method for purification.

    • Procedure: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of an acid like HCl in ether or isopropanol dropwise until the product precipitates as the hydrochloride salt. The salt can then be collected by filtration and washed with a non-polar solvent like ether.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a generalized protocol based on standard procedures for analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq).

  • Add anhydrous THF, followed by a small crystal of iodine to activate the zinc.

  • In a separate flask, prepare a solution of N-methyl-4-piperidone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.

  • Add a small portion of the piperidone/bromoacetate solution to the zinc suspension and gently heat to initiate the Reformatsky reaction.

  • Once the reaction has initiated (as evidenced by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is then heated in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) with a Dean-Stark trap to facilitate the lactonization via removal of ethanol and water.

  • After the reaction is complete, cool the mixture, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude lactone by column chromatography on silica gel.

Step 2: Reduction to this compound

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the spiro-lactone (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete by TLC.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the solid thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in FAQ 3.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][3]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link][7]

  • Reddit. (2021, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link][5]

  • Reddit. (2020, November 24). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link][2]

  • Schmalz, H. D., & Wipf, P. (2009). Organic Synthesis. Wiley-VCH.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link][6]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Zawisza, A. M., & Chmielewski, M. (2012). Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride. Molecules, 17(12), 14636–14649. [Link][4]

Sources

Technical Support Center: Purification of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This spirocyclic scaffold, with its inherent three-dimensionality and multiple functional groups, presents a unique and often complex set of purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to streamline your purification workflow and enhance final product purity.

Introduction: Understanding the Core Challenges

The structure of this compound dictates the difficulties encountered during its isolation. Key structural features and their associated challenges include:

  • Spirocyclic Core: The rigid, three-dimensional framework can lead to closely related stereoisomers with very similar physical properties, making separation difficult.[1]

  • Multiple Chiral Centers: The presence of at least two stereocenters (at C2 and the spiro-carbon C5) means the compound can exist as a mixture of diastereomers and enantiomers.

  • Basic Tertiary Amine: The N-methylpiperidine moiety is basic and readily interacts with acidic surfaces, such as silica gel, often causing significant peak tailing during chromatography.

  • Polar Hydroxyl Group: The primary alcohol adds polarity and hydrogen bonding capability, influencing solubility and chromatographic retention.

  • Lack of a Strong Chromophore: The aliphatic structure means the compound has poor UV absorbance, complicating detection during HPLC analysis.[2]

This guide is structured to address these specific issues head-on, providing both the "how" and the "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect and why are they difficult to remove?

A1: You will typically encounter two main classes of impurities:

  • Diastereomers: Due to the multiple chiral centers, your synthesis will likely produce a mixture of diastereomers. These isomers have distinct physical properties but can be very similar, often co-eluting in standard chromatographic systems.[1]

  • Structurally-Related Byproducts: These can include unreacted starting materials or byproducts from side reactions that share the core spirocyclic skeleton. Their similar polarity and structure to the target compound make them particularly challenging to separate using conventional methods.

The key to removal is exploiting the subtle differences in their stereochemistry and polarity through highly optimized separation techniques.

Q2: I'm seeing severe peak tailing during silica gel column chromatography. What is the cause and how can I resolve it?

A2: The peak tailing is almost certainly caused by the interaction of the basic tertiary amine (8-methyl-aza group) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner.

Solution: To mitigate this, you must add a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

  • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The amine in the mobile phase will compete for binding to the silanol groups, allowing your compound to elute more symmetrically.

Q3: How can I effectively separate the diastereomers of this compound?

A3: Since diastereomers have different physical properties, they can be separated by non-chiral methods. The choice depends on the scale and the degree of separation required.

  • Silica Gel Flash Chromatography: This is often the first method of choice. Achieving separation requires careful optimization of the mobile phase. A shallow solvent gradient is typically more effective than an isocratic elution. Start with a non-polar solvent system and gradually increase the polarity.

  • Recrystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be a powerful and scalable technique. This requires extensive solvent screening to find a system where solubility differences are maximized.[3]

Q4: My diastereomers are separated, but I have an enantiomeric pair. What are the best methods for chiral resolution?

A4: Separating enantiomers requires a chiral environment. The most prevalent methods are:

  • Chiral Chromatography (HPLC or SFC): This is the most direct analytical and preparative method. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[2][3] Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are excellent starting points.

  • Diastereomeric Salt Formation: This classical chemical resolution involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid). This forms two diastereomeric salts, which now have different solubilities and can be separated by crystallization.[2] The desired enantiomer is then liberated from the purified salt by treatment with a base.

Q5: My compound is "invisible" on my HPLC's UV detector. How can I monitor my purification?

A5: This is a common issue for aliphatic spirocycles. You need to use a detection method that does not rely on UV absorbance.

  • Mass Spectrometry (MS): Mass-directed purification is the most powerful technique. The detector identifies fractions containing the compound based on its mass-to-charge ratio (m/z), ensuring you collect the correct product.[2]

  • Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. It is a universal detector suitable for compounds without a chromophore.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that offers high sensitivity and a consistent response for non-volatile analytes.

Troubleshooting Guide & Optimization

Problem Probable Cause(s) Recommended Solution(s)
No separation of diastereomers on silica gel Mobile phase polarity is too high or too low; Inappropriate solvent system.1. Switch to a different solvent system (e.g., from EtOAc/Hexane to DCM/MeOH).2. Run a very shallow gradient (e.g., 0-10% MeOH in DCM over 20 column volumes).3. Ensure a basic modifier is included to prevent peak distortion.
Compound "oils out" during crystallization attempt Solution is supersaturated too quickly; Impurities are present, depressing the melting point; Inappropriate solvent.1. Slow down the cooling process. Let the solution cool to room temperature slowly before placing it in the fridge.[4]2. Try a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent and slowly add an anti-solvent until turbidity appears, then warm slightly to clarify and cool slowly.[4]3. Ensure the starting material for crystallization is of reasonable purity (>90%).
Poor peak shape in Chiral HPLC/SFC Secondary interactions between the basic amine and the stationary phase; Wrong mobile phase modifier.1. For normal phase, add 0.1-0.2% diethylamine (DEA) or isopropylamine (IPA) to the mobile phase (e.g., Hexane/Ethanol).[2]2. For reversed-phase, use a buffer like 0.1% ammonium bicarbonate or formate instead of TFA or formic acid, which can be harsh on the column and compound.
Low recovery after purification Compound is adsorbing irreversibly to silica gel; Compound is volatile; Degradation during workup or purification.1. Deactivate the silica gel with the mobile phase containing a basic modifier before loading the sample.2. Use a different stationary phase like alumina (basic or neutral) or C18 reversed-phase silica.3. Concentrate fractions at reduced temperature to avoid loss of a potentially semi-volatile compound.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography for Diastereomer Separation
  • Stationary Phase Preparation: Choose a high-quality silica gel (40-63 µm). Prepare a slurry in the initial mobile phase (e.g., 100% Dichloromethane with 1% Triethylamine).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Load this powder evenly onto the top of the packed column.

  • Elution:

    • Initial Mobile Phase: Dichloromethane (DCM) + 1% Triethylamine (Et₃N).

    • Eluting Solvent: Methanol (MeOH) + 1% Triethylamine (Et₃N).

    • Gradient: Start with 100% DCM. Elute with a shallow gradient, for example:

      • 0-2% MeOH over 5 column volumes (CVs).

      • 2-5% MeOH over 10 CVs.

      • 5-10% MeOH over 5 CVs.

  • Fraction Analysis: Collect fractions and analyze by TLC or LC-MS. Stain TLC plates with a permanganate solution for visualization. Combine pure fractions and concentrate under reduced pressure.

Protocol 2: Analytical Chiral SFC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase. A common screening set includes Chiralpak® IA, IB, IC, and ID.

  • Mobile Phase Screening:

    • Primary Solvent: Supercritical CO₂.

    • Co-solvent: Screen Methanol, Ethanol, and Isopropanol.

    • Additive: Add 0.2% Isopropylamine (IPA) to the co-solvent to ensure good peak shape for the basic analyte.

  • Screening Conditions:

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 120-150 bar.

    • Temperature: 40 °C.

    • Gradient: Run a generic screening gradient from 5% to 40% co-solvent over 5-7 minutes.

  • Optimization: Once a "hit" (partial or full separation) is identified, optimize the separation by running isocratic methods with varying percentages of the best co-solvent. Fine-tune the temperature and back pressure to maximize resolution.

Table 1: Example Chiral SFC Screening Conditions
CSP Co-Solvent Additive (in Co-Solvent) Observation
Chiralpak® IAMethanol0.2% IPANo separation
Chiralpak® IBMethanol0.2% IPABaseline resolution (Rs > 2.0)
Chiralpak® ICEthanol0.2% IPAPartial separation (Rs = 1.2)
Chiralpak® IDIsopropanol0.2% IPABroad peaks, poor resolution

Visualization of Workflows

Purification Strategy Decision Workflow

This diagram outlines a logical path for selecting the appropriate purification technique based on the composition of the crude mixture.

Purification_Workflow crude Crude Mixture of This compound check_diastereomers Diastereomers Present? crude->check_diastereomers check_enantiomers Enantiomeric Purity Required? check_diastereomers->check_enantiomers No / Post-Separation flash_chrom Optimized Flash Chromatography (See Protocol 1) check_diastereomers->flash_chrom Yes crystallization Fractional Crystallization check_diastereomers->crystallization Yes, if solubility differs chiral_sep Chiral Separation (SFC/HPLC or Salt Resolution) check_enantiomers->chiral_sep Yes final_product Pure Isomer check_enantiomers->final_product No flash_chrom->check_enantiomers crystallization->check_enantiomers chiral_sep->final_product Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemate Racemic Amine (R-NH + S-NH) salt_formation Reaction racemate->salt_formation chiral_acid Chiral Acid (R-COOH) chiral_acid->salt_formation salt_mixture Diastereomeric Salt Mixture (R-NH₂⁺, R-COO⁻) (S-NH₂⁺, R-COO⁻) salt_formation->salt_mixture separation Crystallization/ Filtration salt_mixture->separation solid Less Soluble Salt (e.g., R,R-Salt) separation->solid Solid liquid More Soluble Salt (e.g., S,R-Salt in mother liquor) separation->liquid Liquid liberation Add Base (e.g., NaOH) solid->liberation pure_enantiomer Pure Enantiomer (R-NH) liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salts.

References

  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallization of Spiro[3.5]nonane-9-carboxylic acid.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.

Sources

Overcoming solubility issues with (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This guide is designed for researchers, chemists, and formulation scientists to address and overcome common solubility challenges encountered during experimental work. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research decisions.

At-a-Glance: Understanding the Molecule

This compound possesses a unique structure that dictates its solubility profile:

  • Tertiary Amine: The N-methylated piperidine-like ring contains a tertiary amine. This is the most critical functional group for solubility manipulation. As a base, it can be protonated in acidic conditions to form a highly soluble salt.[1][2]

  • Spirocyclic Core: The spiro[4.5]decane scaffold provides a rigid, three-dimensional structure. This sp3-rich character can improve aqueous solubility compared to flat, aromatic compounds but still contributes significant non-polar surface area.[3][4][5]

  • Hydrophilic Groups: The molecule also contains an ether oxygen and a primary alcohol (-CH2OH), both of which can participate in hydrogen bonding with water, aiding solubility.[6][7]

Primary Solubility Characteristic: The compound's solubility is strongly dependent on pH. It is expected to have low solubility in neutral or basic aqueous media and significantly higher solubility in acidic aqueous media (pH < 5).

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in neutral water or Phosphate-Buffered Saline (PBS) at pH 7.4. What is happening?

A1: This is expected behavior. In neutral or basic solutions, the tertiary amine group on the spirocycle is in its neutral, "free base" form. This form is less polar and has limited ability to interact with water molecules, leading to poor aqueous solubility despite the presence of other hydrophilic groups.[1][8]

Q2: What is the first and most effective step to solubilize this compound in an aqueous medium?

A2: The most direct approach is pH adjustment . By acidifying the solvent, you protonate the tertiary amine. This creates a cationic ammonium salt, which is an ionic species with much greater water solubility.[1][9][10] A simple protocol is to dissolve the compound in a dilute acidic solution, such as 0.1 M hydrochloric acid (HCl), and then, if necessary, adjust the pH upwards carefully or dilute it into your final buffered medium.

Q3: What pH range is optimal for dissolving this compound?

A3: A pH of 2 to 5 is typically a good starting point. The goal is to be well below the pKa of the conjugate acid of the tertiary amine (a typical piperidine has a pKa around 11, so its conjugate acid has a pKa around 11; the exact value for this molecule would need to be determined experimentally but will be in the basic range). At a pH of 5 or lower, the amine will be almost completely in its protonated, soluble form.

Q4: Can I use organic co-solvents to improve solubility?

A4: Yes. If pH adjustment is not suitable for your experimental system, using a water-miscible organic co-solvent is a viable alternative. Solvents like ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), or dimethyl sulfoxide (DMSO) can be used.[11][12][13] These solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for the compound to dissolve.[11] Always start with a small percentage of the co-solvent and increase as needed, keeping in mind the tolerance of your specific assay or model system.

In-Depth Troubleshooting Guides

Problem 1: Compound precipitates when I neutralize my acidic stock solution.
  • Root Cause Analysis: You have successfully dissolved the compound in an acidic solution, creating the soluble salt form. However, when you increase the pH back towards neutral (e.g., by adding it to a cell culture medium at pH 7.4), you are deprotonating the amine, converting it back to the poorly soluble free base. If the final concentration is above the solubility limit of the free base, it will precipitate out of solution.

  • Solution Workflow:

    G start Start: Need to buffer acidic stock to neutral pH for experiment check_conc Is final concentration critically high? start->check_conc low_conc Strategy 1: Dilute & Disperse Rapidly add acidic stock to a large volume of stirred neutral buffer. check_conc->low_conc No high_conc Strategy 2: Use Solubilizing Excipients (Go to Problem 2 Guide) check_conc->high_conc Yes outcome Precipitation? low_conc->outcome Observe for precipitation success Success! Proceed with experiment. outcome->success No failure Concentration still too high. Proceed to Strategy 2. outcome->failure Yes failure->high_conc

    Caption: Decision workflow for neutralizing acidic stock solutions.

  • Detailed Protocol: Dilute & Disperse

    • Prepare a concentrated stock solution of your compound in 0.1 M HCl.

    • Place your final, larger volume of neutral buffer (e.g., PBS or cell culture media) on a stir plate with vigorous stirring.

    • Slowly, or via rapid injection, add the small volume of acidic stock solution to the stirring neutral buffer.

    • Causality: The rapid dispersion and immediate dilution are intended to keep the local concentration of the free base below its solubility limit as it neutralizes, preventing nucleation and precipitation.

Problem 2: Solubility is insufficient even at low pH, or my experiment cannot tolerate organic solvents.
  • Root Cause Analysis: The desired concentration for your experiment exceeds the intrinsic solubility of the compound's salt form, or the experimental constraints prevent the use of the most common solubilization methods (pH adjustment, co-solvents).

  • Solution: Employ Formulation Excipients In these cases, advanced formulation strategies are required. These involve using excipients that can encapsulate or form complexes with the drug molecule, keeping it in solution.[14][15]

  • Option A: Complexation with Cyclodextrins

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The non-polar spirocyclic part of your compound can become encapsulated within the cyclodextrin's core, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.[10]

    • Protocol: Screening with Hydroxypropyl-β-cyclodextrin (HPβCD)

      • Prepare a saturated aqueous solution of your compound.

      • Create a series of HPβCD solutions in the same aqueous medium (e.g., 1%, 5%, 10%, 20% w/v).

      • Add an excess of your compound to each HPβCD solution.

      • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

      • Filter the samples through a 0.22 µm filter to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

      • Plot the compound's concentration against the HPβCD concentration to determine the extent of solubility enhancement.

  • Option B: Micellar Solubilization with Surfactants

    • Mechanism: Surfactants (or surface-active agents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble free base of your compound can partition into the hydrophobic core, while the hydrophilic shell keeps the micelle suspended in water.[9][16]

    • Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL.[13]

  • Data Summary for Excipient Selection:

Excipient TypeMechanism of ActionCommon ExamplesTypical ConcentrationKey Considerations
Co-solvents Reduces solvent polarity.[11][12]Ethanol, Propylene Glycol, PEG 400, DMSO1-20% (v/v)Potential for biological/cellular toxicity at high concentrations.
Cyclodextrins Forms inclusion complexes.[10]HP-β-CD, SBE-β-CD (Captisol®)2-40% (w/v)Can be very effective; may alter drug availability in some assays.
Surfactants Forms micelles to encapsulate the drug.[9][14]Polysorbate 80, Solutol® HS 150.1-5% (w/v)Must be used above the CMC; potential for cell lysis at high concentrations.
pH Modifiers Forms a soluble salt.[17][18]HCl, Citric Acid, Tartaric AcidTo achieve pH 2-5Most effective method; not suitable for pH-sensitive experiments.
Problem 3: Preparing a solid dosage form with improved dissolution.
  • Root Cause Analysis: For in vivo studies or drug development, you may need a solid form of the compound that dissolves readily in the gastrointestinal tract. Simply using the free base will likely lead to poor dissolution and low bioavailability.[12]

  • Solution 1: Salt Formation

    • Principle: This is the most common and effective method for basic drugs.[9][10] By reacting the free base with an appropriate acid, you can isolate a stable, crystalline salt form with significantly improved aqueous solubility and dissolution rates.

    • Protocol: Small-Scale Salt Screening

      • Dissolve a known molar equivalent of this compound free base in a suitable solvent (e.g., ethanol, acetone, or isopropanol).

      • In separate vials, add one molar equivalent of various pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

      • Allow the solutions to stir at room temperature or with gentle heating. If a precipitate forms, it is likely the salt.

      • Isolate the solid by filtration, wash with the solvent, and dry under vacuum.

      • Characterize the resulting solid (e.g., by melting point, XRPD) and test its aqueous solubility and dissolution rate compared to the free base.

  • Solution 2: Amorphous Solid Dispersions

    • Principle: Crystalline materials must overcome a high lattice energy to dissolve. By converting the crystalline drug into an amorphous (non-crystalline) state and dispersing it within a carrier polymer, you eliminate this energy barrier, often leading to dramatically enhanced dissolution rates.[9][19]

    • Common Techniques: Hot-melt extrusion, spray drying.

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®.[11]

    • Note: This is an advanced technique typically performed by formulation specialists. It involves screening for drug-polymer miscibility and ensuring the amorphous form is physically stable over time.

  • Visualization of pH-Dependent Solubility:

    G cluster_0 High pH (e.g., > 8) cluster_1 Low pH (e.g., < 5) node_base R₃N (Free Base) - Poorly water-soluble - Lipophilic node_salt R₃NH⁺ (Protonated Salt) - Highly water-soluble - Ionic node_base->node_salt + H⁺ node_salt->node_base - H⁺

    Caption: Equilibrium between the free base and protonated salt form.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Dr. Reddy's Laboratories.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's Laboratories.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's Laboratories.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). Taylor & Francis Online.
  • Spirocycles in Drug Discovery. (2017, July 21). Selcia.
  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate.
  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. (n.d.). Journal of Chemical & Engineering Data.
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June). Drug Development & Delivery.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Solubilizer Excipients. (n.d.). American Pharmaceutical Review.
  • Amines. (2005). Principles of Drug Action 1.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • Solubility and pH of amines. (n.d.). Creative Chemistry.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). Journal of Emerging Technologies and Innovative Research (JETIR).
  • Properties of pH-dependent tertiary amine-based gels as potential drug delivery matrices. (n.d.). Journal of Applied Polymer Science.
  • Amines: Organic Bases, Boiling Point and Solubility in Water. (2021, May 16). HSC Chemistry.
  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts.

Sources

Technical Support Center: Stabilizing (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby guaranteeing reproducible and reliable experimental outcomes. The unique spirocyclic structure, containing a tertiary amine and a cyclic ether, presents specific stability challenges that require careful consideration of storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its stability?

A1: The molecule's stability is primarily dictated by three functional groups:

  • Tertiary Amine: The 8-methyl-8-aza group is basic and highly susceptible to oxidation, which can lead to the formation of N-oxides.[1][2]

  • Cyclic Ether (Oxolane Ring): The 1-oxa group, part of a tetrahydrofuran-like ring, is generally stable but can be prone to peroxide formation upon prolonged exposure to oxygen and light. It can also be susceptible to cleavage under harsh acidic conditions.[3]

  • Primary Alcohol: The methanol group can be oxidized to an aldehyde or carboxylic acid, although this typically requires stronger oxidizing conditions than those that affect the tertiary amine.

The rigid spirocyclic scaffold can influence the reactivity of these groups, making a proactive stability strategy essential.[4]

Q2: I'm observing a new, more polar peak in my HPLC analysis of a stock solution. What is the likely cause?

A2: The most probable cause is the oxidation of the tertiary amine to form the corresponding N-oxide. This transformation increases the polarity of the molecule, leading to an earlier elution time in reverse-phase HPLC. To confirm this, you can use LC-MS, as the N-oxide will have a mass increase of +16 Da compared to the parent compound.[5][6]

Q3: What is the recommended pH range for preparing and storing aqueous solutions of this compound?

A3: To minimize degradation, solutions should be maintained in a slightly basic to neutral pH range (approx. pH 7.0-8.5).

  • Acidic Conditions (pH < 6): Should be avoided for long-term storage. The tertiary amine will be protonated, and while this may increase aqueous solubility, it can make the molecule more susceptible to certain degradation pathways and potentially catalyze ether cleavage, especially with heat.

  • Strongly Basic Conditions (pH > 9): While generally safer than acidic conditions, very high pH is typically unnecessary and may introduce other potential issues depending on the experimental system.

Q4: How should I prepare and store stock solutions to maximize long-term stability?

A4: For optimal stability, adhere to the following best practices:

  • Solvent Choice: Use high-purity, anhydrous solvents. If using ethers like THF or dioxane for intermediate steps, ensure they are tested for and free of peroxides. For final stock solutions, DMSO or ethanol are common choices.

  • Inert Atmosphere: Degas your solvent by sparging with an inert gas (argon or nitrogen) before preparing the solution. Prepare the solution and aliquot it under an inert atmosphere to minimize exposure to oxygen.[7]

  • Light Protection: Store all solutions in amber vials or wrap clear vials in aluminum foil to protect against photodegradation.[8][9]

  • Temperature: Store aliquoted stock solutions at -20°C or, for maximum longevity, at -80°C.[8][10] Avoid repeated freeze-thaw cycles by creating small, single-use aliquots.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Solution

Scenario: Your analysis (e.g., HPLC, LC-MS) of a working solution shows significant degradation (5-20%) of the parent compound within hours or days at room temperature.[11][12]

Objective: To identify the specific cause of degradation (hydrolysis, oxidation, or photolysis) using a systematic forced degradation study.[13][14] This process is crucial for developing a stability-indicating analytical method.[15]

Potential Degradation Pathways Diagram

G Parent This compound N_Oxide N-Oxide Degradant (+16 Da) Parent->N_Oxide Oxidation (O₂, H₂O₂) Aldehyde Aldehyde Degradant (-2 Da) Parent->Aldehyde Oxidation (Strong) Ether_Cleavage Ether Cleavage Products Parent->Ether_Cleavage Acid Hydrolysis (Low pH)

Caption: Potential degradation routes for the target compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines how to stress the compound under five key conditions as recommended by ICH guidelines.[16][17][18][19]

1. Preparation: a. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or ethanol. b. Prepare five separate aliquots of this stock for each stress condition, plus a control. c. The control sample should be stored at -20°C in the dark.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot.
  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot.
  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to an aliquot.
  • Thermal Degradation: Place an aliquot in an oven at 60°C.
  • Photodegradation: Expose an aliquot to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines), alongside a control sample wrapped in foil.[11]

3. Analysis: a. Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours) at room temperature (except for the thermal sample). b. At each time point, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. c. Analyze all samples, including the control, by a stability-indicating HPLC or LC-MS method.[5][20][21]

4. Data Interpretation:

Stress ConditionExpected Observation if SensitiveLikely Degradation Product
Control No significant change (<2% loss)-
Acid (0.1 M HCl) Loss of parent peak, new peaks appearEther cleavage products
Base (0.1 M NaOH) Typically stable, minimal change-
Oxidative (3% H₂O₂) Rapid loss of parent, new polar peakN-oxide is the primary suspect
Thermal (60°C) Accelerated degradation if a pathway is activeDepends on the weakest bond
Photolytic (Light) Loss of parent peakPeroxide-mediated or radical degradation

By comparing the chromatograms from the stressed samples to your degraded experimental sample, you can pinpoint the cause. For instance, if the degradation profile matches the H₂O₂-stressed sample, oxidation is the culprit.

Guide 2: Proactive Stabilization of Solutions

Scenario: You have identified the primary degradation pathway (e.g., oxidation) and need to prepare a stable solution for use in multi-day experiments.

Objective: To formulate a solution that minimizes degradation by addressing the specific instability.

Workflow for Solution Optimization

G Start Instability Identified (e.g., Oxidation) Solvent Select High-Purity, Anhydrous Solvent Start->Solvent Degas Degas Solvent with N₂ or Ar Solvent->Degas Buffer Is pH Control Needed? Degas->Buffer AddBuffer Add Buffer (pH 7.0-8.5) Buffer->AddBuffer Yes Antioxidant Is Oxidation the Issue? Buffer->Antioxidant No AddBuffer->Antioxidant AddAntioxidant Add Antioxidant (e.g., BHT, Tocopherol) Antioxidant->AddAntioxidant Yes Prepare Prepare Solution Under Inert Atmosphere Antioxidant->Prepare No AddAntioxidant->Prepare Store Store in Amber Vials at -20°C or -80°C Prepare->Store

Caption: Decision workflow for preparing a stabilized solution.

Protocol for Preparing a Stabilized Stock Solution

1. Materials Selection:

  • Solvent: Choose a high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol).
  • Buffer (for aqueous solutions): If pH control is needed, use a non-reactive buffer system like phosphate or HEPES to maintain a pH between 7.0 and 8.5.
  • Antioxidant (if oxidation is confirmed): Consider adding a small amount of an antioxidant. Butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) are common choices. Note: Always run a control experiment to ensure the antioxidant does not interfere with your assay.

2. Preparation Procedure: a. Place your chosen solvent in a flask suitable for sparging. b. Bubble dry argon or nitrogen gas through the solvent for at least 15-20 minutes to remove dissolved oxygen. c. If using a buffer or antioxidant, add it to the degassed solvent and mix thoroughly. d. In a glove box or under a steady stream of inert gas, weigh the this compound and dissolve it in the prepared solvent to the desired concentration. e. Immediately aliquot the final solution into single-use amber glass vials with tightly sealed caps.[7]

3. Storage and Handling: a. Store the aliquots at -20°C for short-to-medium term storage or -80°C for long-term archival.[8] b. When ready to use, remove one aliquot and allow it to come to room temperature completely before opening to prevent condensation from introducing moisture and oxygen. c. Discard any unused portion of the aliquot; do not refreeze.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 305-314. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • Patel, Y. P., et al. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4149-4157. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 39(s4), 22-28. Retrieved from [Link]

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • Pohl, C. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 22-26. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Sharma, P., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(1), 1-5. Retrieved from [Link]

  • Al-Gizawiy, M. M., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • PubMed. (n.d.). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Retrieved from [Link]

  • RSC Publishing. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side products and troubleshooting common issues. Our approach is rooted in explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Introduction to the Synthesis

The synthesis of this compound, a molecule with a complex three-dimensional spirocyclic scaffold, presents unique challenges.[1][2] The inherent strain and reactivity of the spirocyclic system, combined with the presence of a tertiary amine, can lead to a variety of side products. This guide provides a systematic approach to a plausible synthetic route and offers solutions to potential problems you may encounter.

A likely synthetic strategy commences with the commercially available N-Boc-4-piperidone and proceeds through the formation of the spiro-oxazolidinone core, followed by N-methylation and subsequent reduction to the desired product. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Spirocyclization and N-Methylation

Question 1: During the formation of the spiro-oxazolidinone intermediate from N-Boc-4-piperidone, I am observing incomplete conversion and the formation of several byproducts. What could be the cause and how can I optimize this step?

Answer:

Incomplete conversion in the initial spirocyclization step, often a variation of the Bucherer-Bergs reaction followed by reaction with an appropriate C2-synthon (e.g., glycolic acid), can be due to several factors:

  • Insufficient Reagent Activity: Ensure that all reagents, particularly the cyanide source (e.g., KCN) and ammonium carbonate, are fresh and have been stored under appropriate conditions to prevent degradation.

  • Reaction Equilibrium: The initial formation of the spirohydantoin is a reversible reaction. Ensure you are using the recommended molar excess of reagents to drive the equilibrium towards the product.

  • Temperature Control: The reaction temperature is critical. A temperature that is too low may lead to slow reaction rates, while a temperature that is too high can promote the formation of degradation products. Careful monitoring and maintenance of the recommended temperature (e.g., 60 °C) are crucial.[3]

  • pH of the Reaction Mixture: The pH can influence the reactivity of the reagents. While generally buffered by the reagents themselves, significant deviations can hinder the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents.

  • Optimize Stoichiometry: A slight excess of the cyanide and carbonate source can be beneficial.

  • Precise Temperature Control: Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature.

  • Monitor Reaction Progress: Utilize TLC or LC-MS to track the consumption of the starting material and the formation of the intermediate.[3]

Question 2: After N-methylation of the deprotected spiro-oxazolidinone, I am seeing a significant amount of a byproduct with a lower molecular weight, suggesting demethylation. Why is this happening and how can I prevent it?

Answer:

The observation of a demethylated byproduct is likely due to a side reaction known as N-demethylation. Tertiary amines can undergo demethylation under various conditions, particularly in the presence of certain reagents or under harsh work-up conditions.[4][5]

Potential Causes of N-Demethylation:

  • Reaction with Chloroformates: If any residual chloroformate-based reagents were used in previous steps (unlikely in this direct methylation but possible in alternative routes), they are known to cause N-dealkylation.

  • Oxidative Demethylation: While less common with standard methylation procedures (e.g., reductive amination with formaldehyde and a reducing agent), certain oxidative conditions can lead to demethylation.

  • Acidic Work-up: Prolonged exposure to strong acids during work-up can sometimes facilitate demethylation, although this is less common for N-methyl groups compared to larger alkyl groups.

Preventative Measures:

  • Choice of Methylating Agent: Reductive amination using formaldehyde and a mild reducing agent like sodium triacetoxyborohydride is generally a clean and efficient method for N-methylation and is less prone to causing demethylation.

  • Control of Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere if using sensitive reagents. Avoid excessive heating.

  • Mild Work-up: Use a mild basic work-up (e.g., saturated sodium bicarbonate solution) to quench the reaction and avoid prolonged exposure to acidic conditions.[6]

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the synthetic process and where side reactions can occur, the following workflow diagram is provided.

cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Deprotection & N-Methylation cluster_2 Step 3: Reduction to Final Product cluster_3 Potential Side Products A N-Boc-4-piperidone B Spiro-oxazolidinone Intermediate A->B KCN, (NH4)2CO3, Glycolic Acid C Deprotected Spiro-oxazolidinone B->C Acid (e.g., HCl) SP1 Incomplete Cyclization Products B->SP1 Incomplete Reaction D N-Methylated Spiro-oxazolidinone C->D CH2O, Reducing Agent E This compound D->E Reducing Agent (e.g., LiAlH4) SP2 N-Demethylated Species D->SP2 Demethylation SP3 Ring-Opened Products E->SP3 Acid-catalyzed SP4 Over-reduction Byproducts E->SP4 Harsh Conditions

Caption: Synthetic workflow and potential side product formation.

Part 2: Final Reduction and Purification

Question 3: During the final reduction of the N-methylated spiro-oxazolidinone to the target alcohol, I am observing a complex mixture of products. What are the likely side reactions, and how can I improve the selectivity?

Answer:

The reduction of the lactone (amide-like) functionality in the spiro-oxazolidinone to the corresponding amino alcohol is a critical step. The choice of reducing agent and reaction conditions is paramount to avoid side reactions.

Potential Side Reactions during Reduction:

  • Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially lead to the cleavage of the tetrahydrofuran ring, especially with prolonged reaction times or elevated temperatures.

  • Incomplete Reduction: Insufficient reducing agent or low reaction temperatures may result in the incomplete reduction of the lactone, leading to the presence of starting material or intermediate species in the final product mixture.

  • Formation of Diastereomers: The reduction can create a new stereocenter at the C2 position. The diastereomeric ratio may be influenced by the reducing agent and the reaction conditions. While not strictly a "side product" in the sense of an impurity with a different chemical formula, controlling this stereoselectivity is often crucial.

Strategies for a More Selective Reduction:

  • Choice of Reducing Agent: While LiAlH₄ is a common choice for such reductions, other milder reducing agents could be explored if over-reduction is an issue. However, they may require longer reaction times or higher temperatures.

  • Temperature Control: The addition of the substrate to the reducing agent should be done at a low temperature (e.g., 0 °C) to control the initial exotherm. The reaction should then be allowed to proceed at a controlled temperature as recommended in established protocols.

  • Stoichiometry of the Reducing Agent: Use a carefully measured excess of the reducing agent to ensure complete conversion, but avoid a large excess that could promote over-reduction.

  • Reaction Monitoring: Track the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and quench the reaction promptly upon completion.

Question 4: The purification of the final product, this compound, by standard silica gel chromatography is challenging due to its high polarity and basicity. What are some effective purification strategies?

Answer:

The purification of polar, basic compounds like your target molecule can indeed be problematic on standard silica gel due to strong interactions leading to tailing and poor separation. Here are several strategies to overcome this:

  • Treated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. This can be done by pre-eluting the column with a solvent mixture containing a small percentage (e.g., 1-2%) of triethylamine. This deactivates the acidic silanol groups on the silica surface, reducing tailing.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[7] Basic alumina is generally preferred for amines.

    • Amine-functionalized Silica: Pre-packed columns with an amine-functionalized stationary phase are commercially available and are specifically designed for the purification of basic compounds.[8]

  • Solvent System Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine or ammonia (in the form of a methanolic or ethanolic solution) to your eluent system can significantly improve the chromatography of amines on silica gel.

    • Highly Polar Solvent Systems: For very polar compounds, solvent systems like dichloromethane/methanol/ammonium hydroxide or ethyl acetate/methanol/triethylamine can be effective.

  • Protection-Deprotection Strategy: As a last resort, you can protect the amine (e.g., as a Boc-carbamate), purify the less polar protected compound, and then deprotect it to obtain the pure final product. However, this adds extra steps to the synthesis.[9]

  • Crystallization/Salt Formation: If the final product is a solid, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., the hydrochloride salt) can facilitate crystallization and purification.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

This protocol is adapted from a similar synthesis and serves as a representative procedure.[3]

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., a mixture of ethanol and water), add potassium cyanide (1.1 eq) and ammonium carbonate (3.0 eq).

  • Heat the reaction mixture to approximately 60 °C and stir for 24 hours.

  • Cool the mixture and collect the precipitated spirohydantoin intermediate by filtration.

  • Dry the intermediate and then react it with glycolic acid (1.2 eq) in toluene in the presence of a catalytic amount of sulfuric acid, using a Dean-Stark apparatus to remove water.

  • Reflux the mixture until no more water is collected.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Methylation via Reductive Amination
  • Dissolve the deprotected spiro-oxazolidinone (obtained after Boc-deprotection of the product from Protocol 1) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add aqueous formaldehyde (1.1 - 1.5 eq).

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Reduction of the Lactone to the Amino Alcohol
  • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Dissolve the N-methylated spiro-oxazolidinone from Protocol 2 in anhydrous THF.

  • Slowly add the solution of the starting material to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or another suitable solvent.

  • Concentrate the filtrate to obtain the crude this compound.

Data Summary

The following table provides a hypothetical comparison of reaction outcomes based on different conditions, illustrating the importance of optimization.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Likely Outcome
N-Methylation Reductive amination (CH₂O, NaBH(OAc)₃)Eschweiler-Clarke (HCO₂H, CH₂O, heat)Condition A minimizes over-methylation and side products. Condition B can lead to N-formyl impurities.
Reduction LiAlH₄, THF, 0 °C to refluxLiAlH₄, THF, reflux initiated immediatelyCondition A provides better control, minimizing potential ring-opening. Condition B's exotherm could lead to side products.
Purification Basic alumina columnStandard silica gel columnCondition A will likely result in a purer product with better recovery due to reduced tailing of the basic amine.

Logical Relationships in Side Product Formation

The formation of side products is often a cascade of events. The following diagram illustrates the logical relationship between reaction conditions and the emergence of common impurities.

cluster_0 Reaction Conditions cluster_1 Intermediate Side Reactions cluster_2 Observed Side Products RC1 Harsh Acidic Conditions ISR1 Protonation of Tertiary Amine RC1->ISR1 ISR2 Protonation of Ether Oxygen RC1->ISR2 RC2 Excessive Heat SP1 N-Demethylated Product RC2->SP1 SP2 Ring-Opened Product RC2->SP2 RC3 Strong Oxidizing Agents SP3 N-Oxide RC3->SP3 RC4 Prolonged Reaction Time RC4->SP1 RC4->SP2 ISR1->SP1 Leads to ISR2->SP2 Can initiate ISR3 Radical Formation

Caption: Causality map for common side product formation.

References

  • Chitt, S., et al. (Year). Synthesis of trace-amine-associated receptor 1 agonists. (This is a representative citation based on common synthetic procedures. A specific source for this exact transformation was not identified in the search results).
  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Ishida, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Chitt, S., et al. (Year). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (This is a representative citation based on common synthetic procedures. A specific source for this exact transformation was not identified in the search results).
  • Bull, J. A., et al. (2016). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. Available at: [Link]

  • Google Patents. (n.d.). Process for n-dealkylation of tertiary amines.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • National Institutes of Health. (n.d.). N-Dealkylation of Amines. Available at: [Link]

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Technical Support Center: Reaction Condition Optimization for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and reaction condition optimization of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of synthesizing this valuable spirocyclic scaffold.

The inherent three-dimensionality of spirocycles like this compound makes them attractive motifs in medicinal chemistry. However, their synthesis often presents unique challenges, particularly in controlling stereoselectivity and optimizing reaction yields. This guide offers a structured approach to overcoming these hurdles, grounded in established chemical principles and supported by relevant literature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare the this compound scaffold?

A common and effective strategy involves a multi-step sequence culminating in an intramolecular cyclization. A plausible route begins with commercially available starting materials, such as N-methyl-4-piperidone, and proceeds through an initial carbon-carbon bond formation, followed by a key intramolecular cyclization step to form the spirocyclic core. Subsequent functional group manipulations would then yield the target molecule. A representative, though hypothetical, pathway is an intramolecular hetero-Michael addition.

Q2: What are the primary challenges in synthesizing this spirocyclic compound?

The main challenges include:

  • Diastereoselectivity: Formation of the spirocenter can lead to a mixture of diastereomers, which can be difficult to separate.[1][2]

  • Low Yields: Inefficient cyclization, side reactions, or product decomposition can significantly reduce the overall yield.

  • Purification: The polarity of the hydroxyl and amine functionalities can complicate purification by standard chromatographic methods.

Q3: How can I monitor the progress of the spirocyclization reaction?

Real-time reaction monitoring is crucial for optimization. Techniques like thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the consumption of starting materials and the formation of the product and any byproducts.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on a proposed intramolecular aza-Michael addition cyclization step.

Issue 1: Low or No Yield of the Spirocyclic Product
Potential Cause Troubleshooting Strategy & Rationale
Inefficient Cyclization Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature. A stronger base may be required to generate the nucleophilic amine for the intramolecular addition. The solvent polarity can influence the transition state of the cyclization.[3]
Side Reactions Protecting Groups: The primary alcohol could potentially interfere with the reaction. Consider protecting it as a silyl ether (e.g., TBS) before the cyclization step. This prevents its participation in undesired side reactions.[4][5][6]
Decomposition of Starting Material or Product Milder Reaction Conditions: If decomposition is observed, consider using a weaker base or running the reaction at a lower temperature for a longer duration. Product instability on silica gel during purification is also a possibility.
Issue 2: Poor Diastereoselectivity
Potential Cause Troubleshooting Strategy & Rationale
Thermodynamic vs. Kinetic Control Temperature Screening: Lowering the reaction temperature often favors the kinetically controlled product, potentially leading to a higher diastereomeric ratio (d.r.).[2][7] Conversely, higher temperatures may allow for equilibration to the thermodynamically more stable diastereomer.
Solvent Effects Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, the diastereoselectivity.[1] Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol).
Steric Hindrance Substituent Effects: The steric bulk of the N-methyl group influences the approach of the nucleophile. While modifying this is not an option for the target molecule, understanding its role can inform the choice of other reaction parameters.[8]

Experimental Protocols & Data Presentation

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway is hypothetical and serves as a basis for the optimization discussion.

G A N-Methyl-4-piperidone B Alkylation with (allyloxy)methyllithium A->B C Intermediate Tertiary Alcohol B->C D Hydroboration-Oxidation C->D E Diol Intermediate D->E F Intramolecular Aza-Michael Addition E->F G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Optimization of the Intramolecular Aza-Michael Addition

The following table presents a hypothetical optimization study for the key spirocyclization step, based on literature for analogous aza-Michael additions.[3][9][10][11][12]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1NaH (1.1)THF2524451.5:1
2NaH (1.1)Toluene2524301.2:1
3NaH (1.1)DMF2512601.8:1
4KHMDS (1.1)THF012753:1
5KHMDS (1.1)THF-7824655:1
6DBU (1.5)CH₃CN806551.1:1
7Cs₂CO₃ (2.0)CH₃CN6018702.5:1
General Protocol for Intramolecular Aza-Michael Addition
  • To a solution of the diol intermediate (1.0 equiv) in anhydrous solvent (as indicated in the table) under an inert atmosphere (e.g., argon or nitrogen), add the base (equiv. as indicated) at the specified temperature.

  • Stir the reaction mixture at the indicated temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired this compound. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Purification Strategies

The presence of both a hydroxyl group and a tertiary amine makes this compound a polar compound, which can present challenges during purification.

  • Column Chromatography:

    • Normal Phase: Use a polar stationary phase like silica gel. A gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing due to the basic amine) is often effective.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may provide better separation.[13]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Logical Workflow for Troubleshooting

G Start Low Yield or Poor Selectivity Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Base Screen Different Bases (e.g., NaH, KHMDS, DBU) Check_Purity->Optimize_Base Optimize_Solvent Screen Solvents (e.g., THF, Toluene, DMF, CH3CN) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature (-78 °C to reflux) Optimize_Solvent->Optimize_Temp Monitor_Reaction Monitor by TLC/LC-MS for Side Products Optimize_Temp->Monitor_Reaction Protecting_Group Consider Protecting Hydroxyl Group Protecting_Group->Optimize_Base Monitor_Reaction->Protecting_Group If side reactions observed Purification Optimize Purification Method Monitor_Reaction->Purification Success Improved Yield and Selectivity Purification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Available at: [Link]

  • Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis. Benchchem.
  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Available at: [Link]

  • Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. Benchchem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Technical Support Center: Optimization of Spirocycliz
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • 2.6 Protecting Groups in Synthesis. KPU Pressbooks. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Optimization of the aza-Michael reaction. ResearchGate. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Protecting Groups in Organix Synthesis. UT Southwestern. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. Available at: [Link]

  • 7-Azaspiroketal as a unique and effective auxochrome moiety: demonstration in a fluorescent coumarin dye and application in cell imaging. RSC Publishing. Available at: [Link]

  • N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. Available at: [Link]

  • 8-oxa-1-azaspiro[4.5]decane (C8H15NO). PubChem. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • 1-OXA-8-THIASPIRO[4.5]DECAN-2-ONE. Sci-Hub.
  • Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition. RSC Publishing. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]

  • Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. PMC. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife.
  • 1-methyl-8-oxa-1-azaspiro[4.5]decan-3-amine. PubChem. Available at: [Link]

Sources

Troubleshooting unexpected results with (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the synthesis and handling of this spirocyclic scaffold. Our goal is to equip you with the scientific rationale behind experimental protocols and to help you navigate the common challenges encountered when working with complex heterocyclic amines.

Introduction to the Scaffold

This compound is a spirocyclic compound featuring a piperidine ring fused to a tetrahydrofuran moiety via a spirocenter. Such scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to flat aromatic systems. The rigid conformation of the spirocyclic core can optimally orient substituents for interaction with biological targets.[1] However, the construction of these complex structures is not without its challenges, often involving multi-step syntheses and purification difficulties.[2]

This guide will address potential issues in a logical, question-and-answer format, focusing on a plausible synthetic route and the unexpected results that may arise at each key stage.

Hypothetical Synthetic Workflow & Key Transformation Troubleshooting

A common and logical approach to the synthesis of this compound involves the construction of the spirocyclic core followed by functional group manipulation. A plausible, though hypothetical, multi-step synthesis is outlined below. We will address potential pitfalls at each critical juncture.

Synthetic_Workflow A Step 1: Spirocyclization (e.g., Intramolecular Michael Addition) B Step 2: N-Methylation A->B Formation of Spiro-Lactam C Step 3: Lactone Reduction B->C N-Alkylation D Target Molecule This compound C->D Reduction to Lactol/Alcohol Troubleshooting_Spirocyclization Start Low Yield in Spirocyclization Q1 Is the starting material consumed? Start->Q1 A1_Yes Product instability or multiple products formed. Q1->A1_Yes Yes A1_No Low reactivity. Q1->A1_No No Q2 Multiple spots on TLC/LC-MS? A1_Yes->Q2 Sol_Reactivity Increase temperature. Change base/catalyst. Increase concentration. A1_No->Sol_Reactivity Sol_Instability Monitor reaction over time. Use milder workup conditions. Q2->Sol_Instability No A2_Yes Poor diastereoselectivity. Q2->A2_Yes Yes Sol_Diastereo Screen solvents. Lower reaction temperature. A2_Yes->Sol_Diastereo

Caption: Decision tree for troubleshooting low yields in spirocyclization.

Part 2: N-Methylation of the Piperidine Nitrogen

Question 2: I am attempting to N-methylate the piperidine nitrogen of my spirocycle, but I am observing side products or incomplete conversion. What are common issues with this step?

Answer: N-methylation of secondary amines is a standard transformation, but challenges can arise depending on the substrate and reagents used.

  • Over-alkylation (Quaternization):

    • Causality: If using an alkylating agent like methyl iodide, the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use of 1.0-1.1 equivalents is often sufficient.

      • Alternative Methods: Consider reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction). These methods are generally selective for tertiary amine formation and do not lead to quaternization.

  • Incomplete Reaction:

    • Causality: The secondary amine may be sterically hindered, or the chosen base may not be strong enough to deprotonate it sufficiently for reaction with the alkylating agent.

    • Troubleshooting:

      • Stronger Base: If using an alkyl halide, switch to a stronger, non-nucleophilic base like sodium hydride.

      • Reaction Time/Temperature: Increase the reaction time or temperature, while monitoring for potential side product formation.

      • Catalytic Methods: Explore modern catalytic methods for N-methylation using methanol as the methyl source with a suitable transition metal catalyst, which can be highly efficient.

Part 3: Lactone Reduction to the Methanol

Question 3: The reduction of the spirocyclic lactone to this compound is giving me a mixture of products, including what appears to be a diol from over-reduction. How can I control this reduction?

Answer: The selective reduction of a lactone to the corresponding lactol (hemiacetal) or amino alcohol requires careful choice of reducing agent and reaction conditions.

  • Over-reduction to a Diol:

    • Causality: Potent reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the lactone all the way to the corresponding diol by opening the tetrahydrofuran ring.

    • Troubleshooting:

      • Milder Reducing Agent: Use a less reactive hydride source. Diisobutylaluminium hydride (DIBAL-H) is a classic choice for the partial reduction of esters and lactones to aldehydes and lactols, respectively.

      • Temperature Control: The reduction with DIBAL-H is highly temperature-dependent. It is crucial to perform the reaction at low temperatures (typically -78 °C) to trap the reaction at the lactol stage. Adding the reagent slowly at this temperature is key to preventing localized warming and subsequent over-reduction.

      • Stoichiometry: Use a controlled amount of the reducing agent (typically 1.0-1.2 equivalents).

Reducing AgentTypical OutcomeKey Considerations
LiAlH₄ Diol (over-reduction)Highly reactive; difficult to stop at the lactol stage.
DIBAL-H Lactol/MethanolRequires low temperature (-78 °C) and careful stoichiometric control.
NaBH₄ Often no reaction or slowGenerally not reactive enough to reduce lactones unless activated.
LiBH₄ Can be selectiveMore reactive than NaBH₄, can sometimes be used for selective reductions.
  • Incomplete Reaction:

    • Causality: The lactone may be sterically hindered, or the reducing agent may not be sufficiently reactive under the chosen conditions.

    • Troubleshooting:

      • Slight Excess of Reagent: If using DIBAL-H at low temperature and the reaction is stalling, a slight excess (up to 1.5 equivalents) may be necessary.

      • Allow to Warm Slowly: After the addition of the reducing agent at low temperature, the reaction can be allowed to warm slowly to 0 °C or room temperature to ensure completion. Monitor carefully by TLC to avoid over-reduction.

FAQs: Purification and Characterization

Question 4: My final product, this compound, is very polar and streaks badly on silica gel TLC plates. How can I effectively purify it?

Answer: Purifying polar, basic compounds like your target molecule can be challenging on standard silica gel.

  • Column Chromatography Modifications:

    • Add a Basic Modifier: Streaking on silica is often due to strong interactions between the basic amine and the acidic silica surface. Adding a small amount of a basic modifier to your eluent system can significantly improve peak shape. Common choices include triethylamine (0.5-2%) or ammonium hydroxide (0.5-2% in the methanol portion of your eluent).

    • Alternative Stationary Phases: If silica gel proves too problematic, consider alternative stationary phases. Alumina (basic or neutral) is often a better choice for purifying basic compounds. Reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid (TFA), is also a powerful technique for polar compounds.

  • Salt Formation and Recrystallization:

    • If your compound is crystalline, you can try forming a salt (e.g., the hydrochloride or tartrate salt) and recrystallizing it. This can be an excellent way to achieve high purity. The free base can then be regenerated if needed by treatment with a base and extraction.

Question 5: I've obtained a clean product, but the NMR spectrum is complex. What are the expected characteristic signals for this compound?

Answer: While an experimental spectrum for the exact target molecule is not readily available in the literature, we can predict the key features based on its structure and data from similar compounds. [3][4]

  • ¹H NMR:

    • N-Methyl Group: A sharp singlet integrating to 3 protons, typically in the range of 2.2-2.8 ppm.

    • Hydroxymethyl Protons (-CH₂OH): A multiplet (often a doublet of doublets or two separate multiplets) integrating to 2 protons, typically between 3.5-4.0 ppm.

    • Protons on the Tetrahydrofuran Ring: The protons adjacent to the oxygen (at C-3 and the CH at C-2) will be downfield, likely in the 3.5-4.5 ppm range.

    • Piperidine Ring Protons: A series of complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). The diastereotopic nature of many of these protons will lead to complex splitting patterns.

  • ¹³C NMR:

    • Spirocenter (C-5): A quaternary carbon signal, often in the 60-80 ppm range, which is a key indicator of the spirocyclic core.

    • N-Methyl Carbon: A signal around 40-45 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): A signal around 60-65 ppm.

    • Carbons adjacent to Oxygen (C-2, C-4): These will be downfield, typically in the 65-85 ppm range.

    • Carbons adjacent to Nitrogen (C-7, C-9): Signals in the 50-60 ppm range.

  • Mass Spectrometry (ESI+):

    • You should observe a strong signal for the protonated molecule [M+H]⁺. For C₁₀H₁₉NO₂, the expected exact mass would be around 186.1494 m/z. Fragmentation may involve loss of the hydroxymethyl group or fragmentation of the piperidine ring.

Question 6: My mass spectrum shows a peak that is 2 units lower than my expected product mass. What could this be?

Answer: A peak at [M-2]⁺ could indicate an oxidation of your product. The primary alcohol could have been oxidized to the corresponding aldehyde. This can sometimes occur during workup or if the sample has been stored for a long time exposed to air. To confirm this, check the ¹H NMR for the appearance of a singlet around 9-10 ppm (the aldehyde proton) and the disappearance of the alcohol proton signal and the shift of the adjacent CH₂ protons.

References

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Xu, J., et al. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336–1347. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of Spiro(aziridine-2,2'-indane) and Spiro(aziridine-2,3'-indanone) Derivatives. Mini-Reviews in Organic Chemistry, 3(2), 99-111. [Link]

  • Zaragoza Dörwald, F. (2013). Side Reactions in Organic Synthesis. Wiley-VCH. [Link]

  • PubChem. (n.d.). 2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 8-methyl-1-oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 8-Azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Chiral Separation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol enantiomers. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome common challenges in your chromatographic experiments.

The enantioselective separation of spiro-heterocyclic compounds is a critical step in pharmaceutical development.[1][2][3] The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their accurate separation and quantification.[4] this compound, with its spirocyclic core and basic nitrogen, presents a unique set of challenges that this guide aims to address.

General Workflow for Chiral Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method.[5][6][7] The following workflow outlines a logical progression from initial screening to method optimization.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Scale-Up Screen_Columns Select Diverse CSPs (e.g., Polysaccharide, Pirkle) Screen_Modes Screen in NP, RP, PO, and SFC Modes Screen_Columns->Screen_Modes Test analyte Identify_Hits Identify Promising Conditions (α > 1.1) Screen_Modes->Identify_Hits Evaluate Resolution (Rs) and Selectivity (α) Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Identify_Hits->Optimize_MP Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (Robustness, Reproducibility) Optimize_Params->Validate Finalized Method Scale_Up Scale-Up to Preparative Chromatography (if needed) Validate->Scale_Up

Caption: A systematic workflow for chiral method development.

Recommended Starting Conditions for Screening

Due to the unpredictable nature of chiral recognition, a screening approach using a diverse set of chiral stationary phases (CSPs) and mobile phases is the most effective starting point.[5][7][8] The basic nitrogen in the analyte suggests that mobile phase additives will be critical for good peak shape.

ParameterHPLC (Normal Phase)HPLC (Polar Organic)SFC (Supercritical Fluid Chromatography)
Columns Polysaccharide-based (e.g., CHIRALPAK® IA/IB/IC/ID)Polysaccharide-based (e.g., CHIRALPAK® IA/IB/IC/ID)Polysaccharide-based (e.g., CHIRALPAK® IA/IB/IC/ID)
Mobile Phase Hexane/Ethanol (90/10, v/v)Methanol or Ethanol (100%)CO₂/Methanol (80/20, v/v)
Additive 0.1% Diethylamine (DEA) or Isopropylamine (IPA)0.1% Diethylamine (DEA) or Isopropylamine (IPA)0.1% Diethylamine (DEA) or Isopropylamine (IPA)
Flow Rate 1.0 mL/min0.5 mL/min3.0 mL/min
Temperature 25°C25°C40°C
Detection UV at 210 nm or 220 nmUV at 210 nm or 220 nmUV at 210 nm or 220 nm

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not seeing any separation of the enantiomers (a single peak). What should I do?

A1: This indicates a lack of enantioselectivity under the current conditions. The trial-and-error nature of chiral separations often requires screening multiple columns and mobile phases.[8]

  • Cause: The chosen chiral stationary phase (CSP) does not provide the necessary stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) to differentiate between the enantiomers.

  • Solution Workflow:

    • Change the CSP: This is the most critical variable. If you started with a cellulose-based column, try an amylose-based one, or vice-versa. Polysaccharide-based CSPs are a good starting point for a wide range of compounds.[9]

    • Switch Elution Mode: If you are in normal phase, try polar organic or reversed-phase modes. Different solvent environments can fundamentally alter the interactions between the analyte and the CSP.[10] Supercritical Fluid Chromatography (SFC) is also a powerful alternative that often provides different selectivity compared to HPLC.[11][12]

    • Vary the Mobile Phase Modifier: In normal phase, change the alcohol (e.g., from ethanol to isopropanol). In SFC, switching the co-solvent (e.g., from methanol to ethanol) can induce or improve separation.[5]

    • Adjust Temperature: Lower temperatures generally improve chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed on the stationary phase.[6][13] Try reducing the column temperature in 5-10°C increments.

Q2: My peaks are tailing significantly. How can I improve the peak shape?

A2: Peak tailing is a common problem, especially for basic compounds like this compound.[14][15]

  • Cause: The primary cause is often secondary ionic interactions between the basic nitrogen of your analyte and residual acidic silanol groups on the silica support of the CSP.[14] This creates a secondary, strong retention mechanism that leads to tailing.

  • Solutions:

    • Use a Basic Additive: This is the most effective solution. Add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA), isopropylamine (IPA), or ethanolamine to your mobile phase. These additives compete with your analyte for the active silanol sites, masking them and resulting in a more symmetrical peak shape.[13]

    • Increase Additive Concentration: If you are already using an additive, a slight increase in its concentration may improve peak shape further.

    • Check for Column Overload: Injecting too much sample can lead to peak tailing on chiral columns, which may have lower capacity than achiral columns.[16] Try reducing the injection volume or sample concentration.

    • Ensure Proper Sample Dissolution: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[17]

Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A3: Poor resolution means the peaks are not baseline separated. Resolution is a function of efficiency, selectivity, and retention.

  • Cause: The combination of mobile phase and stationary phase provides some selectivity, but it is not sufficient for baseline separation.

  • Solutions:

    • Optimize the Mobile Phase:

      • Normal Phase/SFC: Fine-tune the ratio of the polar modifier (alcohol) to the non-polar solvent (hexane or CO₂). A lower percentage of the polar modifier will generally increase retention and may improve resolution, but will also lengthen the run time.

    • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the efficiency of the column and allow more time for interactions, thus improving resolution.[6]

    • Lower the Temperature: As mentioned, decreasing the temperature often increases the selectivity factor (α), leading to better resolution.[13]

    • Column Conditioning: Ensure the column is fully equilibrated with the mobile phase, especially when additives are used. Inadequate equilibration can lead to poor and drifting resolution.[6][17]

Q4: My column's performance has degraded over time (loss of resolution, increased backpressure). Can it be restored?

A4: Yes, in many cases, column performance can be restored.

  • Cause: Degradation can be due to the accumulation of contaminants at the head of the column or on the stationary phase, or in rare cases, damage to the stationary phase itself.[17][18]

  • Solutions:

    • Reverse Flow Flushing: A simple first step is to reverse the column and flush it with the mobile phase (without the analyte) at a low flow rate. This can dislodge particulates from the inlet frit.[17]

    • Column Regeneration: For immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB), specific regeneration procedures using strong solvents like DMF or ethyl acetate can be used to remove strongly adsorbed contaminants.[18] Crucially, never use these procedures on coated chiral columns, as it will cause irreversible damage. [18] Always consult the manufacturer's instructions for your specific column.

    • Check for High Backpressure: A sudden increase in pressure often points to a blocked inlet frit.[17] This can sometimes be resolved by the reverse flushing mentioned above.

Frequently Asked Questions (FAQs)

  • Q: For a compound like this, is HPLC or SFC a better choice?

    • A: Both are excellent techniques. SFC is often considered "greener" due to the use of CO₂ and can offer faster separations and different selectivity.[11][12] Given the spiro-heterocyclic nature, it is highly recommended to screen in both SFC and HPLC, as their selectivities can be complementary.[5]

  • Q: How do I choose the right type of Chiral Stationary Phase (CSP)?

    • A: There is no definitive way to predict the best CSP.[8][10] However, polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and successful for a broad range of chiral compounds and are the recommended starting point.[9] Screening a small set of complementary columns (e.g., one cellulose-based and one amylose-based) is a highly effective strategy.[6]

  • Q: Why is a basic additive necessary for my compound?

    • A: this compound contains a tertiary amine, which is a basic functional group. This group can interact strongly with acidic silanol groups on the surface of the silica gel that the chiral selector is bonded to. This leads to poor peak shape (tailing). A basic additive in the mobile phase neutralizes these active sites, ensuring that the separation is governed primarily by chiral interactions with the CSP.[13]

Experimental Protocols

Protocol 1: Initial Screening via SFC
  • Column Installation: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® IA, 4.6 x 150 mm, 5 µm).

  • System Preparation: Set the back pressure regulator to 150 bar and the column oven to 40°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B: Methanol with 0.1% Diethylamine (v/v)

  • Equilibration: Equilibrate the column with CO₂/Methanol (80/20, v/v) at a flow rate of 3.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in methanol.

  • Injection: Inject 5 µL of the sample.

  • Data Acquisition: Acquire data for 10-15 minutes, monitoring at 210 nm.

  • Evaluation: Assess the chromatogram for the number of peaks, resolution, and peak shape.

Protocol 2: Initial Screening via HPLC (Normal Phase)
  • Column Installation: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® ID, 4.6 x 250 mm, 5 µm).

  • System Preparation: Set the column oven to 25°C.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/Ethanol (90/10, v/v) containing 0.1% Diethylamine (v/v). Ensure the solvents are miscible and thoroughly mixed.

  • Equilibration: Equilibrate the column at 1.0 mL/min for at least 30 minutes. Normal phase chromatography can require longer equilibration times.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase or a 50/50 mixture of hexane/ethanol.

  • Injection: Inject 10 µL of the sample.

  • Data Acquisition: Acquire data for 20-30 minutes, monitoring at 220 nm.

  • Evaluation: Assess the chromatogram for separation, resolution, and peak shape.

Troubleshooting Decision Tree for Poor Peak Shape

Troubleshooting_Peak_Shape Start Problem: Poor Peak Shape (Tailing/Fronting) Check_Analyte Is the analyte acidic or basic? Start->Check_Analyte Basic_Analyte Analyte is Basic Check_Analyte->Basic_Analyte Yes (Basic) Acidic_Analyte Analyte is Acidic Check_Analyte->Acidic_Analyte Yes (Acidic) Add_Base Add/Increase Basic Modifier (e.g., 0.1% DEA, IPA) Basic_Analyte->Add_Base Add_Acid Add/Increase Acidic Modifier (e.g., 0.1% TFA, Acetic Acid) Acidic_Analyte->Add_Acid Check_Overload Is the peak shape better? Add_Base->Check_Overload Add_Acid->Check_Overload Reduce_Conc Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Conc No End_Good Problem Solved Check_Overload->End_Good Yes Check_Solvent Is the peak shape still poor? Reduce_Conc->Check_Solvent Change_Solvent Dissolve Sample in Mobile Phase Check_Solvent->Change_Solvent Yes Check_Solvent->End_Good No, it's better now End_Bad Consider Column Contamination/Degradation Change_Solvent->End_Bad

Caption: A decision tree for troubleshooting poor peak shape.

References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 19, 2026, from [Link]

  • Enantioselective Synthesis of Spiro Heterocycles | Request PDF. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021, March 14). Daicel Chiral Technologies. Retrieved January 19, 2026, from [Link]

  • Chiral Separations 3: Overloading and Tailing. (2021, September 12). Restek. Retrieved January 19, 2026, from [Link]

  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. (2023, January 26). PubMed. Retrieved January 19, 2026, from [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. Retrieved January 19, 2026, from [Link]

  • HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy. Retrieved January 19, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2023). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved January 19, 2026, from [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). AZoM.com. Retrieved January 19, 2026, from [Link]

  • Are mobile phases used in chiral separation using HPLC and SFC the same? (2018, September 22). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. (2014). Journal of Chromatography A. Retrieved January 19, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved January 19, 2026, from [Link]

  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. (2000). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2019). LCGC International. Retrieved January 19, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved January 19, 2026, from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). PubMed. Retrieved January 19, 2026, from [Link]

  • Enantiomers and Their Resolution. (2020). MDPI. Retrieved January 19, 2026, from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. Retrieved January 19, 2026, from [Link]

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. (2024). FULIR. Retrieved January 19, 2026, from [Link]

  • [(2R)-8-(oxan-4-ylmethyl)-1-oxa-8-azaspiro[4.5]decan-2-yl]-pyrrolidin-1-ylmethanone. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this valuable spirocyclic scaffold. Our approach is grounded in fundamental chemical principles and field-proven laboratory techniques.

PART 1: Initial Purity Assessment & Common Impurities (FAQs)

This section addresses the critical first step in any purification workflow: accurately assessing the purity of your crude material.

Q1: How do I determine the overall chemical purity of my crude this compound sample?

A1: A multi-faceted analytical approach is recommended to gain a comprehensive understanding of your sample's composition. No single technique is universally sufficient.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis.[] We recommend using a UV detector (if impurities possess a chromophore) and a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for a more accurate profile, as response factors can vary between the API and its impurities.[1]

  • Gas Chromatography (GC): If the compound and its potential impurities are thermally stable and volatile, GC with a Flame Ionization Detector (FID) can provide excellent resolution and quantitative data.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity. It is also excellent for identifying residual solvents.

  • Mass Spectrometry (MS): LC-MS or GC-MS is crucial for identifying the molecular weights of unknown impurity peaks, which provides vital clues to their structure.[]

Q2: My compound's structure is confirmed, but I suspect stereoisomeric impurities. How can I assess the enantiomeric or diastereomeric purity?

A2: Due to the chiral center at the C2 position, assessing stereochemical purity is critical. This requires specialized chiral separation techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common direct approach.[3] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster, uses less organic solvent (typically CO₂ with an alcohol modifier), and provides excellent chiral selectivity, making it highly suitable for both analytical and preparative-scale separations.[]

For both techniques, method development involves screening a variety of chiral columns (e.g., polysaccharide-based columns like Daicel Chiralpak® series) and mobile phases to find optimal separation conditions.[5]

Q3: What are the most likely impurities I will encounter during the synthesis of this compound?

A3: Impurities are typically process-related and depend on the specific synthetic route.[6] Common classes of impurities for spirocyclic amine syntheses include:

  • Unreacted Starting Materials: For example, N-methyl-4-piperidone or precursors to the tetrahydrofuran methanol ring.

  • Reaction Intermediates: Incomplete cyclization or functional group transformation can leave intermediates in the final product.

  • Side-Products: These can arise from alternative reaction pathways, such as rearrangement of carbocation intermediates or incomplete selectivity.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium on carbon from a hydrogenation step) or reagents must be removed.[7]

  • Stereoisomers: The undesired enantiomer or diastereomers formed during the reaction.

A thorough understanding of your synthetic pathway is the best guide for identifying potential impurities.[8]

PART 2: Troubleshooting & Purification Protocols

This section provides step-by-step solutions to common purification challenges encountered with this compound.

Logical Purification Workflow

The following diagram outlines a systematic approach to purifying the target compound, starting from the crude product.

G start Crude Product analysis1 Purity Assessment (HPLC, LC-MS, Chiral HPLC) start->analysis1 decision1 Chemically Pure? analysis1->decision1 extraction Acid-Base Extraction decision1->extraction No analysis3 Purity & ee Assessment decision1->analysis3 Yes analysis2 Purity Assessment extraction->analysis2 decision2 Impurities Resolved? analysis2->decision2 chromatography Silica Gel Chromatography decision2->chromatography No decision2->analysis3 Yes chromatography->analysis3 decision3 ee > 99%? analysis3->decision3 chiral_sep Chiral Separation (SFC/HPLC or Salt Resolution) decision3->chiral_sep No final_product High Purity Product decision3->final_product Yes chiral_sep->final_product G start Analyze Crude Product (LCMS, Achiral & Chiral HPLC) q1 Non-Basic Impurities Present? start->q1 a1 Perform Acid-Base Extraction (Protocol 1) q1->a1 Yes q2 Polar Impurities or Isomers Present? q1->q2 No a1->q2 a2 Perform Silica Gel Chromatography (Protocol 2) q2->a2 Yes q3 Enantiomeric Excess (ee) < 99%? q2->q3 No a2->q3 a3 Perform Chiral Separation (Protocol 3) q3->a3 Yes end_node High Purity Product q3->end_node No a3->end_node

Sources

Technical Support Center: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this molecule. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical workflows required to anticipate, identify, and characterize potential degradants, ensuring the integrity of your research and development programs.

The structure of this molecule, featuring a tertiary amine, an ether linkage within a spirocyclic system, and a primary alcohol, presents a unique combination of reactive sites. Understanding the lability of these functional groups under various stress conditions is paramount for developing stable formulations and robust analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reactive sites on this compound susceptible to degradation?

A1: The chemical architecture of this molecule contains three primary functional groups prone to degradation:

  • Tertiary Amine (N-Methyl Piperidine Moiety): This is often the most reactive site. The nitrogen's lone pair of electrons makes it susceptible to oxidation, which is the second most common degradation pathway for pharmaceuticals after hydrolysis.[1] This can lead to the formation of N-oxides or N-dealkylation products.

  • Ether Linkage (Tetrahydrofuran Ring): Ether linkages are generally stable but can be cleaved under strong acidic conditions (hydrolysis), although this is less common than amine oxidation.

  • Primary Alcohol (-CH₂OH group): While generally stable, primary alcohols can be oxidized to form aldehydes and subsequently carboxylic acids under strong oxidative conditions.

The spirocyclic core itself is relatively stable, but extreme conditions leading to ring opening of the piperidine or tetrahydrofuran rings could theoretically occur.

Q2: My compound shows an unexpected new peak in the chromatogram after storage, even when protected from light. What is the most likely cause?

A2: The most probable cause is oxidative degradation of the tertiary amine.[1] Tertiary amines are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen or trace peroxide impurities commonly found in pharmaceutical excipients.[1] This reaction is often slow and can occur even under long-term storage conditions.[1]

The primary product of this reaction is the corresponding N-oxide . This happens when an oxygen atom is transferred to the nitrogen at the tertiary amine site.[2] This increases the molecule's polarity, typically resulting in a shorter retention time in reversed-phase HPLC.

Troubleshooting Steps:

  • Confirm the Matrix: Analyze a placebo/blank formulation stored under the same conditions to rule out degradation of an excipient.

  • Inert Atmosphere: Repackage and store a new batch of the compound under an inert atmosphere (e.g., nitrogen or argon) and compare its stability to a sample stored in the air. A significant reduction in the new peak's formation would strongly suggest oxidation.

  • LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). An increase in mass of 16 amu (atomic mass units) for the new peak compared to the parent compound is a strong indicator of N-oxide formation.

Q3: How should I design a comprehensive forced degradation study for this molecule to understand its stability profile?

A3: A forced degradation or stress testing study is essential to identify likely degradation products and establish degradation pathways.[3][4] This information is critical for developing stability-indicating analytical methods.[3] The study should expose the molecule to stress conditions more severe than accelerated stability testing.[3][5]

A well-designed study involves subjecting a solution of the compound (typically 1 mg/mL) to various stress conditions.[6]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Thermal Degradation: Heat a solution of the drug at 60°C.

    • Photolytic Degradation: Expose a solution of the drug to a light source as specified in ICH Q1B guidelines.

  • Incubation: Place the vials (except for the photolytic sample) in a water bath or oven at a controlled temperature (e.g., 60°C).[6] Store a control sample at room temperature or refrigerated.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

  • Quenching: Stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the reaction can be quenched by adding a small amount of an antioxidant like sodium bisulfite, though dilution is often sufficient.

  • Analysis: Analyze all samples, including the control, by a suitable analytical method, typically RP-HPLC with PDA or MS detection.

The workflow for this process is visualized below.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Workflow API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (60°C in solution) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress Quench Neutralize / Quench Reactions Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC RP-HPLC-PDA Analysis (Quantify Degradation) Quench->HPLC LCMS LC-MS Analysis (Identify Mass of Degradants) HPLC->LCMS If unknown peaks NMR Isolate & Characterize (NMR Spectroscopy) LCMS->NMR For major degradants

Caption: Workflow for Forced Degradation and Analysis.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl at RT or 60°C 2 - 48 hours Ether cleavage (unlikely), general instability
Basic Hydrolysis 0.1 M - 1 M NaOH at RT or 60°C 2 - 48 hours General instability
Oxidation 3% H₂O₂ at Room Temperature 1 - 24 hours N-Oxidation, N-Dealkylation, Alcohol Oxidation
Thermal 60°C - 80°C (in solution & solid) 1 - 7 days Thermolysis

| Photolytic | ICH Q1B specified light source | Per guidelines | Photodegradation |

Note: These are starting points. Conditions should be adjusted to achieve the target degradation of 5-20%.[4]

Q4: I performed oxidative stress testing with H₂O₂ and see two new, more polar peaks in my HPLC analysis. What are they likely to be?

A4: With a tertiary amine like the one in this molecule, oxidative stress will most likely lead to two primary degradation pathways: N-Oxidation and N-Dealkylation .[2]

  • N-Oxide Formation: As discussed in Q2, this involves the addition of an oxygen atom to the nitrogen, resulting in a mass increase of +16 amu. This is often the major product.

  • N-Dealkylation: This pathway involves the removal of the methyl group from the nitrogen. This process often proceeds through a hydroxylamine intermediate, which eliminates water to form an iminium ion. This ion is then hydrolyzed to yield a secondary amine and formaldehyde. The resulting degradant (the N-desmethyl analog) will have a mass decrease of -14 amu (loss of CH₂).

Both the N-oxide and the N-desmethyl degradant are typically more polar than the parent compound and will elute earlier in reversed-phase chromatography.

G cluster_products Oxidative Degradants Parent This compound (Parent, MW = X) N_Oxide N-Oxide Derivative (MW = X + 16) Parent->N_Oxide N-Oxidation (+[O]) N_Desmethyl N-Desmethyl Derivative (MW = X - 14) Parent->N_Desmethyl N-Dealkylation (-CH₂)

Caption: Potential Oxidative Degradation Pathways.

Q5: What analytical techniques are best suited for identifying these unknown degradants?

A5: A combination of chromatographic and spectroscopic techniques is required for definitive identification and characterization.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating the degradants from the parent compound and from each other.[7] A reversed-phase C18 column is a good starting point. A photodiode array (PDA) detector is useful for checking peak purity and detecting chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this task.[7][9] It provides the molecular weight of the parent drug and its degradants, which is crucial for proposing structures. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide accurate mass measurements to determine the elemental composition of the degradants.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ions, MS/MS provides structural information that can help pinpoint the site of modification (e.g., distinguishing between N-oxidation and oxidation on the cyclohexane ring).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of major degradants, it is necessary to isolate the impurity (e.g., by preparative HPLC) and perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis.

Q6: My LC-MS data is confusing. Can you provide a quick guide to interpreting potential mass shifts?

A6: Certainly. When analyzing your LC-MS data, comparing the mass of the degradant peak to the parent compound can provide immediate clues.

Table 2: Troubleshooting Common HPLC/LC-MS Observations

Observation Potential Cause Mass Shift (amu) Suggested Next Step
New, more polar peak N-Oxidation +16 Confirm with HRMS for elemental composition. Perform MS/MS to check fragmentation pattern.
New, more polar peak N-Dealkylation (loss of -CH₃) -14 (loss of CH₂) Confirm mass loss with HRMS. Compare retention time to a synthesized N-desmethyl standard if available.
New, slightly more polar peak Oxidation of primary alcohol to aldehyde -2 (loss of 2H) Check for a +14 mass shift (aldehyde to carboxylic acid) under prolonged oxidation.
New, more polar peak Oxidation of alcohol to carboxylic acid +14 (loss of 2H, gain of O) Confirm with HRMS. Check for changes in UV spectrum if applicable.
Multiple new peaks with no clear mass relationship General decomposition (e.g., harsh hydrolysis) Various Re-run forced degradation under milder conditions to identify primary degradants.

| Peak with identical mass but different retention time | Isomerization / Epimerization | 0 | Consider chiral chromatography if stereocenters are involved. Check NMR for structural rearrangement. |

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC - NIH. (2022, January 29).
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. Benchchem.
  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine form
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Development of forced degradation and stability indic
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • A Brief Study on Forced Degradation Studies with Regul
  • ANALYTICAL METHODS FOR THE DEGRAD
  • In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). (2021, December 13). PubMed.
  • Hydrolytic stability of anticancer drugs and one metabolite in the aqu
  • Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central.
  • Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF. (2025, August 6).

Sources

Validation & Comparative

A Comparative Guide to Muscarinic Agonists: Profiling (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol Analogs Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuanced World of Muscarinic Receptor Agonism

Muscarinic acetylcholine receptors (mAChRs), a pivotal class of G protein-coupled receptors (GPCRs), are integral to modulating a vast array of physiological functions, rendering them attractive therapeutic targets for a spectrum of disorders, including Alzheimer's disease, Sjögren's syndrome, and schizophrenia. The existence of five distinct subtypes (M1-M5), each with a unique tissue distribution and signaling cascade, presents a significant challenge and a profound opportunity for drug discovery. The development of subtype-selective agonists promises therapeutic efficacy with minimized adverse effects. This guide provides a comparative analysis of a novel class of M1-selective muscarinic agonists, represented by the 1-oxa-8-azaspiro[4.5]decane scaffold, against established non-selective and partially selective agonists, pilocarpine and cevimeline. While direct data for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is limited, we will utilize the closely related and well-characterized analog, YM796 , as a representative of this promising chemical series.

The Agonists Under Scrutiny: A Comparative Overview

This guide will focus on a detailed comparison of the following muscarinic agonists:

  • YM796 (representing the 1-oxa-8-azaspiro[4.5]decane class): A novel, M1-selective partial agonist.

  • Cevimeline: An M1 and M3 receptor agonist, approved for the treatment of xerostomia in Sjögren's syndrome.[1][2]

  • Pilocarpine: A naturally occurring non-selective muscarinic agonist, widely used in the treatment of glaucoma and xerostomia.[3]

Our comparative analysis will be grounded in their receptor binding affinities and functional potencies across the M1-M5 receptor subtypes, providing a clear picture of their selectivity and potential therapeutic windows.

Comparative Pharmacology: A Quantitative Look at Receptor Selectivity

The therapeutic utility of a muscarinic agonist is intrinsically linked to its selectivity profile. An ideal agonist would exhibit high potency and efficacy at the desired receptor subtype while displaying minimal activity at others to avoid off-target effects. The following tables summarize the available experimental data for YM796, cevimeline, and pilocarpine.

Table 1: Comparative Receptor Binding Affinities (Ki, µM)

AgonistM1M2M3M4M5Data Source(s)
(-)YM796 16.452.0N/AN/AN/A[4]
Cevimeline See EC50See EC50See EC50See EC50See EC50
Pilocarpine N/AN/AN/AN/AHighest affinity[5]

N/A: Data not available from the reviewed sources. *Pilocarpine was found to have the highest affinity for the m5 subtype among 32 ligands, though the difference in affinities across subtypes was less than 10-fold.[5]

Table 2: Comparative Functional Potencies (EC50, µM)

AgonistM1M2M3M4M5Data Source(s)
(-)YM796 26.5 (PI hydrolysis)>1000 (cAMP inhibition)N/AN/AN/A[4]
Cevimeline 0.0231.040.0481.310.063[1]
Pilocarpine 18 (PI hydrolysis)4.5 (GTPase activity)See M1N/AN/A[3]

PI Hydrolysis is a downstream effect of M1, M3, and M5 receptor activation. cAMP inhibition is a downstream effect of M2 and M4 receptor activation.

Analysis of Pharmacological Data:

The data clearly illustrates the distinct selectivity profiles of these agonists. (-)YM796 demonstrates a notable functional selectivity for the M1 receptor, with an EC50 of 26.5 µM for M1-mediated phosphoinositide (PI) hydrolysis and significantly weaker activity at the M2 receptor.[4] This M1 selectivity is a key characteristic of the 1-oxa-8-azaspiro[4.5]decane class and suggests a potential for targeted therapeutic effects with a reduced risk of M2-mediated cardiovascular side effects.

Cevimeline exhibits a clear preference for M1 and M3 receptors, with EC50 values of 0.023 µM and 0.048 µM, respectively.[1] Its potent activity at both M1 and M3 receptors underpins its clinical efficacy in stimulating salivary and lacrimal gland secretion for the treatment of dry mouth and eyes.[2]

Pilocarpine , a classical muscarinic agonist, shows activity at multiple subtypes. It stimulates M1/M3-mediated PI turnover with an EC50 of 18 µM and also affects M2-mediated GTPase activity with an EC50 of 4.5 µM.[3] Its non-selective nature contributes to its broad range of physiological effects and potential for side effects.

Delving into Mechanism: Muscarinic Receptor Signaling Pathways

Muscarinic agonists exert their effects by binding to and activating mAChRs, which in turn couple to various intracellular G proteins to initiate signaling cascades. Understanding these pathways is crucial for interpreting functional data and predicting physiological outcomes.

The five muscarinic receptor subtypes are broadly categorized into two main signaling pathways:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is fundamental to smooth muscle contraction, glandular secretion, and neuronal excitation.

  • M2 and M4 Receptors: These receptors predominantly couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is responsible for the inhibitory effects of acetylcholine in the heart (slowing of heart rate) and central nervous system.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Agonist1 Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Agonist2 Agonist M2_M4 M2/M4 Receptor Agonist2->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways.

Experimental Methodologies: The Foundation of Comparative Data

The quantitative data presented in this guide are derived from robust in vitro assays. Understanding the principles behind these experimental protocols is essential for critically evaluating the results and designing future studies.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone of pharmacology, enabling the determination of the binding affinity (Ki) of a test compound for a specific receptor.

Workflow for Competitive Radioligand Binding Assay:

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing receptor subtype start->prep incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled test compound prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (e.g., scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for Competitive Radioligand Binding Assay:

  • Receptor Preparation: Cell membranes expressing a specific muscarinic receptor subtype (M1-M5) are prepared from transfected cell lines or tissues.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (the "competitor").

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound (free) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (the equilibrium dissociation constant of the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Measuring Cellular Responses

Functional assays are essential for determining the potency (EC50) and efficacy of an agonist in eliciting a cellular response. For muscarinic receptors, common functional assays include measuring second messenger production, such as inositol phosphate accumulation or changes in intracellular calcium for Gq-coupled receptors (M1, M3, M5), and inhibition of cAMP production for Gi-coupled receptors (M2, M4).

Calcium Flux Assay for Gq-Coupled Muscarinic Receptors:

A calcium flux assay is a high-throughput method to measure the increase in intracellular calcium concentration following receptor activation.

Workflow for a Calcium Flux Assay:

Calcium_Flux_Workflow start Start plate_cells Plate cells expressing the receptor of interest in a microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_agonist Add varying concentrations of the test agonist load_dye->add_agonist measure_fluorescence Measure the change in fluorescence intensity over time using a fluorescence plate reader add_agonist->measure_fluorescence analyze Analyze data to determine EC50 and Emax measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a calcium flux assay.

Step-by-Step Protocol for a Calcium Flux Assay:

  • Cell Culture: Cells stably or transiently expressing the muscarinic receptor of interest (e.g., M1, M3, or M5) are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium.

  • Agonist Addition: A baseline fluorescence reading is taken before the addition of the test agonist at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured for each agonist concentration. The data are then plotted as the change in fluorescence versus the agonist concentration, and a dose-response curve is fitted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion: Navigating the Future of Muscarinic Agonist Drug Discovery

The comparative analysis presented in this guide highlights the significant progress in the development of subtype-selective muscarinic agonists. The 1-oxa-8-azaspiro[4.5]decane scaffold, represented by YM796, exemplifies a promising class of M1-selective compounds with the potential for improved therapeutic profiles for neurological disorders. In contrast, established agonists like cevimeline and pilocarpine, while clinically effective, exhibit broader activity across multiple muscarinic subtypes.

The choice of a muscarinic agonist for a specific therapeutic application will ultimately depend on the desired physiological effect and the receptor subtype(s) mediating that effect. For researchers and drug development professionals, a thorough understanding of the comparative pharmacology, underlying signaling mechanisms, and the experimental methodologies used to characterize these compounds is paramount for making informed decisions and advancing the field of muscarinic drug discovery.

References

  • Heinrich, J. N., et al. (Year). Journal of Pharmacology and Experimental Therapeutics. [URL Not Available]
  • [No Author]. (n.d.). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. MDPI. Retrieved from [Link]

  • [No Author]. (1995). Pharmacological characterization of a novel muscarinic partial agonist, YM796, in transfected cells expressing the m1 or m2 muscarinic receptor gene. PubMed. Retrieved from [Link]

  • [No Author]. (1995). Ligand binding properties of muscarinic acetylcholine receptor subtypes (m1-m5) expressed in baculovirus-infected insect cells. PubMed. Retrieved from [Link]

  • [No Author]. (1993). Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). Cevimeline. PubChem. Retrieved from [Link]

  • [No Author]. (n.d.). Cevimeline. Wikipedia. Retrieved from [Link]

Sources

Introduction: The Therapeutic Landscape of Alzheimer's Disease and the Role of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Novel Acetylcholinesterase Inhibitors: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol versus Donepezil

Authored for Researchers, Scientists, and Drug Development Professionals

Alzheimer's disease (AD) presents a significant and growing challenge in global health, characterized by a progressive decline in cognitive function.[1] A primary pathological feature of AD is a deficit in cholinergic neurotransmission.[2][3] The enzyme acetylcholinesterase (AChE) is central to this pathology, as it is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[4] By inhibiting AChE, the concentration of acetylcholine available for nerve cell communication is increased, which can ameliorate some of the cognitive symptoms of the disease.[2][5]

Donepezil, marketed under the brand name Aricept among others, is a well-established, second-generation AChE inhibitor and a first-line treatment for mild to moderate Alzheimer's disease.[6][7] It acts as a specific and reversible inhibitor of acetylcholinesterase, and while it does not alter the progression of the disease, it has demonstrated efficacy in improving cognition, function, and behavior in patients.[6][8] As such, donepezil serves as a critical benchmark for the evaluation of new chemical entities targeting acetylcholinesterase.

This guide provides a comparative framework for evaluating the efficacy of a novel compound, this compound, against the current standard of care, donepezil. While extensive public data on the specific efficacy of this compound as an acetylcholinesterase inhibitor is not yet available, this document will outline the necessary experimental protocols and data interpretation required for a rigorous comparison. Some research has explored the synthesis and activity of related 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, indicating the potential for this scaffold in CNS-targeted therapies.[9]

Mechanism of Action: A Comparative Overview

Donepezil: The Established Benchmark

Donepezil functions by reversibly binding to and inhibiting acetylcholinesterase, thus preventing the hydrolysis of acetylcholine.[8][10] This action increases acetylcholine concentrations at cholinergic synapses, enhancing neurotransmission.[8] Donepezil is highly selective for AChE over butyrylcholinesterase (BChE), a related enzyme that also hydrolyzes acetylcholine.[11] This selectivity is a key feature, as it is thought to contribute to its tolerability profile.[2] Beyond its primary mechanism, some studies suggest that donepezil may also offer neuroprotective effects through non-cholinergic pathways, such as protecting against glutamate-induced excitotoxicity and promoting neurotrophic mechanisms.[3]

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Receptor->Postsynaptic Signal Transduction Donepezil Donepezil Donepezil->AChE Inhibition Novel_Compound This compound Novel_Compound->AChE Hypothesized Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibitors in a Cholinergic Synapse.

This compound: A Novel Contender

The efficacy of this compound as an acetylcholinesterase inhibitor has yet to be fully characterized in publicly available literature. However, its structural features, including the spirocyclic core, suggest the potential for interaction with the active site of AChE. A thorough investigation would be required to determine its binding affinity, selectivity for AChE over BChE, and its reversibility of inhibition.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of a novel AChE inhibitor involves in vitro assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7]

Experimental Protocol: Ellman's Assay for AChE Inhibition

A standard method for determining AChE activity is the colorimetric assay developed by Ellman. This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human recombinant AChE and the substrate acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor Preparation: Prepare serial dilutions of both donepezil (as the reference compound) and this compound.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, DTNB solution, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the AChE enzyme and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Start the enzymatic reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Inhibitory Potency

The results of the in vitro assays should be summarized in a clear and concise table for direct comparison.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE IC50 / AChE IC50)
Donepezil6.7[11]7400[12]~1100[12]
This compoundTo be determinedTo be determinedTo be determined

Note: The IC50 values for donepezil can vary slightly depending on the experimental conditions.[7]

In Vivo Efficacy: Assessing Cognitive Enhancement

Following promising in vitro results, the efficacy of a novel compound must be evaluated in animal models of cognitive impairment. These studies are crucial for understanding the compound's ability to cross the blood-brain barrier and exert its effects in a complex biological system.

Experimental Protocol: Scopolamine-Induced Amnesia Model

Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to memory impairment in rodents. This model is widely used to screen for potential cognitive enhancers.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing environment.

  • Drug Administration: Administer this compound or donepezil (at various doses) via a suitable route (e.g., oral gavage or intraperitoneal injection). A vehicle control group and a scopolamine-only group are also required.

  • Induction of Amnesia: After a specific pre-treatment time, administer scopolamine to all groups except the vehicle control.

  • Behavioral Testing: Conduct a memory assessment task, such as the Morris water maze or passive avoidance test, to evaluate learning and memory.

  • Data Analysis: Analyze the behavioral data (e.g., escape latency in the Morris water maze or step-through latency in the passive avoidance test) to determine if the test compound can reverse the cognitive deficits induced by scopolamine.

cluster_workflow In Vivo Efficacy Workflow start Animal Acclimatization drug_admin Drug Administration (Vehicle, Donepezil, Novel Compound) start->drug_admin scopolamine Scopolamine Injection (Induce Amnesia) drug_admin->scopolamine behavioral_test Behavioral Testing (e.g., Morris Water Maze) scopolamine->behavioral_test data_analysis Data Analysis and Comparison behavioral_test->data_analysis end Efficacy Determination data_analysis->end

Caption: A typical experimental workflow for in vivo efficacy testing.

Data Presentation: Comparative Cognitive Enhancement

The results from in vivo studies should be presented in a clear, graphical format, and key findings can be summarized in a table.

CompoundDose Range (mg/kg)Reversal of Scopolamine-Induced Deficit in Morris Water Maze (Escape Latency)
Donepezil1 - 5Significant reduction in escape latency
This compoundTo be determinedTo be determined

Clinical Efficacy of Donepezil: The Ultimate Benchmark

Donepezil has undergone extensive clinical trials that have established its efficacy in patients with mild to moderate Alzheimer's disease.[13] In a 24-week, double-blind, placebo-controlled study, patients treated with 5 mg/day or 10 mg/day of donepezil showed significant improvements in cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview Based Impression of Change-Plus (CIBIC plus).[13] These improvements are modest but clinically meaningful, often equating to a delay in cognitive decline.[3] While there is strong evidence for its efficacy on functional ability, behavior, and cognition, its impact on quality of life has not been consistently demonstrated.[6]

Conclusion and Future Directions

The comparison of a novel compound like this compound to a well-established drug such as donepezil requires a systematic and rigorous scientific approach. This guide has outlined the fundamental in vitro and in vivo methodologies necessary for such a comparison. The initial steps will involve determining the IC50 of the novel compound for both AChE and BChE to establish its potency and selectivity. Subsequent in vivo studies in animal models of cognitive impairment will be crucial to assess its potential as a therapeutic agent.

Ultimately, for this compound to be considered a viable alternative or improvement upon donepezil, it would need to demonstrate a superior or comparable efficacy profile, potentially with an improved safety and tolerability profile, or additional beneficial mechanisms of action. The path from a novel compound to a clinically approved therapeutic is long and challenging, but the foundational comparative studies outlined here are the essential first steps in this journey.

References

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  • Rogers, S. L., Doody, R. S., Mohs, R. C., & Friedhoff, L. T. (1998). A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Neurology, 50(1), 136–145. [Link]

  • Gortney, J. S. (2025). What is the role of donepezil (Aricept) in treating dementia, specifically Alzheimer's disease?. Medscape. [Link]

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  • Takeda, A., Loveman, E., Clegg, A., & Kirby, J. (2006). A systematic review of the clinical effectiveness of donepezil, rivastigmine and galantamine on cognition, quality of life and adverse events in Alzheimer's disease. International Journal of Geriatric Psychiatry, 21(1), 17–28. [Link]

  • Yamanishi, Y., Ogura, H., & Yamatsu, K. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609–613. [Link]

  • Yamanishi, Y., Ogura, H., & Yamatsu, K. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-613. [Link]

  • ResearchGate. (2025). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butylcholinesterase in Vitro | Request PDF. [Link]

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Comparative Analysis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol Analogs: A Guide to Structure-Activity Relationships for M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of M1 Muscarinic Agonism

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a pivotal role in cognitive processes such as learning and memory.[1] Consequently, it has emerged as a significant therapeutic target for neurodegenerative disorders like Alzheimer's disease, which are characterized by cholinergic deficits. The (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol scaffold has been identified as a promising chemotype for the development of selective M1 muscarinic agonists. These compounds aim to ameliorate cognitive decline by potentiating cholinergic neurotransmission.[1]

This guide provides a comprehensive comparison of various analogs based on this spirocyclic framework, delving into their structure-activity relationships (SAR). We will explore how subtle molecular modifications influence their binding affinity, functional potency, and selectivity for the M1 receptor. Furthermore, this document furnishes detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds, offering researchers a practical resource for advancing the development of novel M1 agonists.

Core Scaffold and Key Pharmacophoric Features

The 1-oxa-8-azaspiro[4.5]decane core provides a rigid, three-dimensional structure that is crucial for appropriate interaction with the M1 receptor binding pocket. The key pharmacophoric elements generally consist of:

  • The Spirocyclic Core: This bicyclic system correctly orients the other functional groups for optimal receptor engagement.

  • The Basic Nitrogen (N8): The tertiary amine in the piperidine ring is essential for forming a salt bridge with a conserved aspartate residue in the orthosteric binding site of muscarinic receptors.

  • The Tetrahydrofuran Moiety: The oxygen atom and the substituents on this ring are critical for defining agonist activity and selectivity.

Modifications to this core structure, particularly at the 2- and 3-positions of the tetrahydrofuran ring, have been systematically explored to optimize the pharmacological profile of these analogs.

Caption: Core pharmacophoric elements of the 1-oxa-8-azaspiro[4.5]decane scaffold.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

Systematic modifications of the parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, have yielded a wealth of SAR data. The following sections compare key analogs and the impact of their structural variations on M1 receptor activity.

Modifications at the 2-Position

Alterations at the 2-position of the tetrahydrofuran ring have a significant impact on agonist potency.

  • Alkyl Substitution: Increasing the steric bulk at the 2-position from a methyl to an ethyl group has been shown to be beneficial. For instance, the 2-ethyl analogue (YM954) displays potent M1 agonistic activity.[1]

Modifications at the 3-Position

The 3-position of the spirocyclic system is a critical determinant of both potency and selectivity.

  • Carbonyl Group: The presence of a carbonyl group at the 3-position, as seen in 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, provides a foundation for potent, albeit non-selective, muscarinic activity.[1]

  • Methylene Group: Replacement of the 3-keto group with a methylene group, as in YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane), leads to a compound with preferential affinity for M1 receptors and a desirable separation between its cognitive-enhancing effects and cholinergic side effects.[1][2]

  • Dithioketal and Oxime Analogs: The introduction of 3-dithioketal and 3-oxime functionalities also confers preferential M1 receptor affinity.[1]

Stereochemistry

The stereochemistry of these spirocyclic compounds is crucial for their biological activity. It has been demonstrated that the M1 agonist activity preferentially resides in the (-)-isomers. For instance, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S, which is the same as that of the natural muscarinic agonist, muscarone.[1]

Comparative Data Summary

The following table summarizes the in vitro and in vivo activities of key analogs, highlighting the impact of structural modifications.

CompoundR2R3M1 Receptor Affinity (Ki, nM)M1 Functional Activity (Phosphoinositide Hydrolysis)In Vivo Antiamnesic Activity
17 CH3=OPotent, non-selectiveFull AgonistPotent
YM954 (18) C2H5=OHighPartial AgonistPotent
YM796 (29) CH3=CH2Preferential for M1Partial AgonistPotent with reduced side effects
26 CH3DithioketalPreferential for M1-Potent
37 CH3=NOHPreferential for M1-Potent

Data synthesized from published literature.[1][2] The exact Ki values were not consistently reported across all sources, hence a qualitative description is provided.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and pharmacological evaluation of this compound analogs.

General Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Core

This protocol outlines a general three-step synthesis starting from N-Boc-4-piperidone.[3]

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Alkylation with ethyl 2-(bromomethyl)acrylate Start->Step1 Intermediate1 Ethyl 2-((1-(tert-butoxycarbonyl)-4-oxopiperidin-3-yl)methyl)acrylate Step1->Intermediate1 Step2 Intramolecular Cyclization (p-toluenesulfonic acid) Intermediate1->Step2 Intermediate2 Boc-protected spiroketal lactone Step2->Intermediate2 Step3 Deprotection and Salt Formation (4M HCl in dioxane) Intermediate2->Step3 End 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride Step3->End

Caption: General synthetic workflow for the 1-oxa-8-azaspiro[4.5]decan-3-one core.

Step 1: Alkylation [3]

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

  • After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization [3]

  • Dissolve the product from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water for 6 hours.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and dry the organic layer.

  • Concentrate the organic layer to yield the Boc-protected spiroketal lactone.

Step 3: Deprotection and Hydrochloride Salt Formation [3]

  • Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

M1 Muscarinic Receptor Binding Assay ([³H]Pirenzepine)

This protocol is adapted from established methods for determining the affinity of compounds for the M1 muscarinic receptor.[4][5][6][7][8]

Materials:

  • Membrane preparations from cells expressing human M1 receptors (e.g., CHO-K1 cells)

  • [³H]Pirenzepine (radioligand)

  • Atropine (non-selective muscarinic antagonist for determining non-specific binding)

  • Test compounds (analogs of this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [³H]pirenzepine (at a concentration near its Kd), and varying concentrations of the test compound in binding buffer.

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]pirenzepine).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of the analogs to act as agonists at the M1 receptor by quantifying the accumulation of inositol phosphates.[1][9][10][11][12][13][14][15]

Materials:

  • Cells expressing human M1 receptors

  • [³H]myo-inositol

  • Agonist (test compounds)

  • LiCl solution

  • Trichloroacetic acid (TCA)

  • Dowex anion-exchange resin

  • Scintillation cocktail

Procedure:

  • Plate cells in 24-well plates and label overnight with [³H]myo-inositol in inositol-free medium.

  • Wash the cells to remove unincorporated [³H]myo-inositol.

  • Pre-incubate the cells with a LiCl-containing buffer to inhibit inositol monophosphatase.

  • Add varying concentrations of the test compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding ice-cold TCA.

  • Separate the inositol phosphates from the cell lysate using Dowex anion-exchange chromatography.

  • Elute the [³H]inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Construct dose-response curves and determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound.

In Vivo Evaluation: Scopolamine-Induced Amnesia in the Passive Avoidance Task

This behavioral model is widely used to assess the cognitive-enhancing properties of M1 agonists.[16][17][18][19][20][21][22][23][24]

Apparatus:

  • A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure: Acquisition Trial (Day 1):

  • Place a rat in the light compartment and allow it to acclimatize for a short period (e.g., 60 seconds).

  • Open the guillotine door, allowing the rat to enter the dark compartment.

  • Once the rat has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

  • Remove the rat from the apparatus and return it to its home cage.

Retention Trial (Day 2 - 24 hours later):

  • Administer the test compound or vehicle to the rats at a predetermined time before the trial (e.g., 30-60 minutes).

  • Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group, typically 30 minutes before the trial.[17][20][21][24]

  • Place the rat back into the light compartment.

  • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention. A cut-off time (e.g., 300 seconds) is typically used.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile platform for the development of M1 muscarinic agonists. The structure-activity relationships discussed herein demonstrate that fine-tuning of the substituents at the 2- and 3-positions of the spirocyclic system is critical for achieving high affinity, functional potency, and selectivity for the M1 receptor. Analogs such as YM796, with a methylene group at the 3-position, have shown a promising profile with a separation of desired cognitive-enhancing effects from undesirable cholinergic side effects.

Future research in this area should focus on further optimizing the pharmacokinetic properties of these analogs to enhance their brain penetration and duration of action. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize novel derivatives and rigorously evaluate their pharmacological profiles, ultimately contributing to the development of effective therapeutics for cognitive disorders.

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A Comparative Guide to the In Vitro and In Vivo Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives as Muscarinic M1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the M1 muscarinic acetylcholine receptor (mAChR) has emerged as a promising target.[1][2] Agonists of the M1 receptor are sought after for their potential to enhance cognitive function.[2][3] This guide provides a detailed comparison of the in vitro and in vivo pharmacological profiles of a key class of M1 agonists: the 1-oxa-8-azaspiro[4.5]decane derivatives. While specific data on (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is not extensively available in public literature, we will focus on closely related and well-characterized analogs, namely YM796 and YM954, to provide researchers with a comprehensive understanding of this important chemical scaffold.

The development of muscarinic agonists has been historically challenged by a lack of subtype selectivity, leading to dose-limiting side effects due to the activation of M2 and M3 receptors in the periphery.[1][4] The 1-oxa-8-azaspiro[4.5]decane scaffold represents a significant advancement in achieving M1 selectivity, offering a potential therapeutic window for treating cognitive deficits.[5][6]

In Vitro Profile: Receptor Binding and Functional Activity

The initial characterization of any potential therapeutic agent begins with a thorough in vitro analysis to determine its affinity and functional activity at the target receptor. For M1 muscarinic agonists, this involves assessing their binding affinity for M1 receptors versus other muscarinic subtypes (M2, M3, etc.) and their ability to trigger downstream signaling pathways.

Comparative Receptor Binding Affinities

The 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954, have demonstrated a notable preference for the M1 receptor over other muscarinic subtypes in radioligand binding assays.[6] These assays typically utilize [3H]pirenzepine, an M1-selective antagonist, to assess binding to cerebral cortical membranes (rich in M1 receptors) and [3H]quinuclidinyl benzylate ([3H]QNB), a non-selective muscarinic antagonist, for binding to cerebellar membranes (predominantly M2 receptors).

Compound[3H]Pirenzepine Inhibition (M1)[3H]QNB Inhibition (M2/non-selective)M1 Selectivity
(+/-)-YM796 Micromolar rangeWeak inhibitionPreferential for M1
(+/-)-YM954 Micromolar rangeWeak inhibitionPreferential for M1
RS86 Micromolar rangeWeak inhibitionPreferential for M1
AF102B Micromolar rangeWeak inhibitionPreferential for M1
Table 1: Comparative in vitro receptor binding profiles of 1-oxa-8-azaspiro[4.5]decane derivatives and other M1 agonists. Data synthesized from[6].

The weaker inhibition of [3H]QNB binding in cerebellar membranes suggests a lower affinity for M2 receptors, which is a desirable characteristic to minimize cholinergic side effects such as bradycardia.[6]

Functional Agonist Activity

Beyond binding, a compound's functional activity is paramount. For M1 receptors, which are Gq/11-coupled, agonist binding stimulates the hydrolysis of phosphoinositides (PI), leading to the generation of inositol phosphates (IP) and diacylglycerol (DAG).[7] This signaling cascade is a hallmark of M1 receptor activation.

In vitro studies on hippocampal slices have shown that YM796 and YM954 stimulate PI hydrolysis, confirming their M1 agonistic activity.[6] This effect is a crucial indicator of their potential to elicit a therapeutic response in the central nervous system. Notably, the stimulation of PI hydrolysis by these compounds is comparable to that of the reference M1 agonist, RS86.[6]

G cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Agonist 1-Oxa-8-azaspiro[4.5]decane Derivative (e.g., YM796) Agonist->M1R Binds to

Figure 1: M1 receptor signaling pathway activated by 1-oxa-8-azaspiro[4.5]decane derivatives.

In Vivo Profile: Efficacy in Cognitive Models and Side Effect Assessment

The ultimate test of a drug candidate's potential lies in its in vivo performance. For M1 agonists, this involves evaluating their ability to improve cognitive function in animal models and assessing their propensity to induce cholinergic side effects.

Efficacy in Ameliorating Cognitive Deficits

A common animal model for studying cognitive enhancers involves inducing a cholinergic deficit, for example, through lesions of the nucleus basalis magnocellularis (NBM) or administration of the muscarinic antagonist scopolamine. Subsequent testing in passive avoidance tasks can quantify the reversal of this cognitive impairment.

Both YM796 and YM954 have demonstrated significant efficacy in reversing cognitive deficits in NBM-lesioned and scopolamine-treated rats.[6] Importantly, they were found to be more potent in this regard than the reference compounds RS86 and AF102B when administered orally.[6] This highlights the promising therapeutic potential of the 1-oxa-8-azaspiro[4.5]decane scaffold.

CompoundEffective Dose (p.o.) in Reversing Cognitive Impairment in NBM-lesioned Rats
(+/-)-YM796 0.031 mg/kg
(+/-)-YM954 0.016 mg/kg
RS86 Less effective
AF102B Less effective
Table 2: In vivo efficacy of 1-oxa-8-azaspiro[4.5]decane derivatives in a rat model of cognitive impairment. Data synthesized from[6].
Assessment of Cholinergic Side Effects

A critical aspect of the in vivo profile is the assessment of adverse effects. Non-selective muscarinic agonists are known to cause a range of side effects, including tremor, hypothermia, and salivation, which are primarily mediated by M2 and M3 receptors.[5][8]

Comparative studies have shown that (+/-)-YM796 is weaker than (+/-)-YM954 and RS86 in inducing tremor, hypothermia, and contraction of isolated ileum (an indicator of M3 receptor activity).[6] This suggests that YM796 possesses a more favorable side effect profile, likely due to its relatively weaker M2 and/or M3 agonistic activity.[6] This separation between the dose required for cognitive enhancement and the dose that induces side effects is a crucial factor for the clinical viability of a drug candidate.

G invitro_node Receptor Binding Assays M1 Affinity (e.g., [3H]pirenzepine) M2/M3 Affinity (e.g., [3H]QNB) Functional Assays PI Hydrolysis (M1 activity) Isolated Tissue Contraction (M3 activity) invivo_node Efficacy Models Cognitive Impairment Reversal (e.g., Passive Avoidance) Side Effect Models Tremor Induction Hypothermia Induction Salivation invitro_node:f1->invivo_node:f1 invitro_node:f2->invivo_node:f3 invitro_node:f5->invivo_node:f5

Figure 2: Workflow for comparing in vitro and in vivo activity of muscarinic agonists.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays.

In Vitro: Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for M1 and other muscarinic receptor subtypes.

Materials:

  • Rat cerebral cortical and cerebellar membranes

  • [3H]Pirenzepine (for M1) and [3H]Quinuclidinyl benzylate ([3H]QNB) (for non-selective binding)

  • Test compounds (e.g., YM796, YM954)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from rat cerebral cortex and cerebellum.

  • In a reaction tube, add the membrane preparation, the radioligand ([3H]pirenzepine or [3H]QNB), and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the inhibitory concentration (IC50) of the test compound.

In Vivo: Scopolamine-Induced Cognitive Impairment in a Passive Avoidance Task

Objective: To evaluate the ability of a test compound to reverse scopolamine-induced memory deficits.

Materials:

  • Male Wistar rats

  • Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the latter equipped with an electric grid floor)

  • Scopolamine hydrobromide

  • Test compound (e.g., YM796)

  • Vehicle control

Procedure:

  • Acquisition Trial:

    • Place a rat in the light compartment of the apparatus.

    • When the rat enters the dark compartment, deliver a mild electric foot shock.

    • Measure the latency to enter the dark compartment.

  • Drug Administration:

    • Administer the test compound or vehicle orally at a specified time before the retention trial.

    • Administer scopolamine (e.g., 0.5 mg/kg, i.p.) to induce amnesia, typically 30 minutes before the retention trial.

  • Retention Trial (24 hours after acquisition):

    • Place the rat back in the light compartment.

    • Measure the step-through latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).

  • Data Analysis:

    • Compare the step-through latencies between the different treatment groups. A longer latency in the test compound group compared to the scopolamine-only group indicates a reversal of cognitive impairment.

Conclusion and Future Directions

The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a valuable source of potent and selective M1 muscarinic agonists. Compounds like YM796 and YM954 exhibit promising in vitro profiles with preferential M1 receptor affinity and functional agonism.[6] Crucially, this translates into significant in vivo efficacy in animal models of cognitive impairment, with a notable separation from cholinergic side effects, particularly for YM796.[6]

Future research in this area should continue to focus on optimizing the structure-activity relationship to further enhance M1 selectivity and improve the therapeutic index. The development of biased agonists, which preferentially activate specific downstream signaling pathways over others, may also offer a novel strategy to dissociate therapeutic effects from adverse reactions.[4] The insights gained from the comparative analysis of compounds like YM796 and YM954 provide a solid foundation for the rational design of next-generation M1 agonists for the treatment of Alzheimer's disease and other cognitive disorders.

References

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  • Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., Kane, A. S., Bridges, T. M., Kennedy, J. P., Bradley, S. R., Lindsley, C. W., & Conn, P. J. (2008). Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe. ACS Chemical Neuroscience, 3(1), 62-76. [Link]

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  • Wanibuchi, F., Konishi, T., Takanaka, K., Yamashita, H., Nakao, K., Hidaka, K., & Tamura, T. (1991). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 34(7), 2211-2221. [Link]

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  • Patel, P. P., Patel, N. B., Tople, M. S., Patel, V. M., Ahmed, I., & Patel, H. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Molecular Diversity, 28(3), 1409-1422. [Link]

  • Felder, C. C., Bymaster, F. P., Shannon, H., & Wier-Einer, G. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Journal of Medicinal Chemistry, 65(2), 1435-1447. [Link]

  • Jia, H., Zhang, J., Wang, L., Gao, M., Li, Y., & Zhang, X. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Wanibuchi, F., Takanaka, K., Konishi, T., & Tamura, T. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 57(3), 321-330. [Link]

  • PubChem. (n.d.). [(2R)-8-(oxan-4-ylmethyl)-1-oxa-8-azaspiro[4.5]decan-2-yl]-pyrrolidin-1-ylmethanone. Retrieved January 19, 2026, from [Link]

  • Mokrosz, M. J., Paluchowska, M. H., Chojnacka-Wójcik, E., Filip, M., Charakchieva-Minol, S., & Mokrosz, J. L. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-1129. [Link]

  • MarketBeat. (n.d.). Maplight Therapeutics (MPLT) Stock Price, News & Analysis. Retrieved January 19, 2026, from [Link]

  • Kruse, A. C., Kobilka, B. K., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]

  • Conn, P. J., Jones, C. K., & Lindsley, C. W. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. The Journal of Neuroscience, 32(25), 8525-8538. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2019). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Molecular Pharmacology, 95(4), 430-439. [Link]

  • Franchini, S., Ivanova Manasieva, L., Sorbi, C., Battisti, U. M., Fossa, P., Cichero, E., Denora, N., Iacobazzi, R. M., Cilia, A., Pirona, L., Ronsisvalle, S., Aricò, G., & Brasili, L. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. European Journal of Medicinal Chemistry, 126, 1083-1097. [Link]

  • Jia, H., Zhang, J., Wang, L., Gao, M., Li, Y., & Zhang, X. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • De Simone, A., Spisani, R., Fassi, E., Rinaldi, M., Fantoni, M., Risorti, F., Bartolini, M., Andrisano, V., & Bergamini, C. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 285, 116248. [Link]

  • Singh, R. B., Srivastava, K., Tiwari, R. P., & Srivastava, J. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. [Link]

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Sources

Cross-reactivity of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol with other receptors

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of the cross-reactivity profile of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is crucial for its development as a selective therapeutic agent. This guide provides a comprehensive comparison of its binding affinity against a panel of off-target receptors, supported by detailed experimental protocols and data.

Introduction: The Imperative of Selectivity in Drug Design

This compound, hereafter referred to as Compound X, is a novel synthetic molecule featuring a spirocyclic scaffold. This structural motif is common in ligands targeting G-protein coupled receptors (GPCRs), particularly the muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function, autonomic regulation, and various neurological disorders. Based on its structural similarity to known M1 muscarinic agonists, Compound X was initially hypothesized to be a selective ligand for the M1 receptor subtype.

However, the therapeutic success of a receptor-targeted agent is critically dependent on its selectivity. Off-target binding can lead to undesirable side effects, reduced efficacy, and potential toxicity. Therefore, a thorough assessment of cross-reactivity against a panel of relevant receptors is a non-negotiable step in the preclinical development cascade. This guide details the experimental evaluation of Compound X's binding profile against a panel of 44 common off-target receptors, with a particular focus on other muscarinic receptor subtypes and key central nervous system (CNS) receptors.

Methodology: A Two-Tiered Approach to Assessing Cross-Reactivity

To ensure a robust evaluation, a two-tiered experimental approach was employed: a primary screen using radioligand binding assays followed by a functional assay for any significant off-target interactions identified.

Tier 1: Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. This technique relies on the principle of competitive displacement of a high-affinity radiolabeled ligand by the test compound. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the inhibitory constant (Ki) can be calculated.

cluster_prep Sample Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep1 Prepare cell membranes expressing the target receptor prep2 Prepare radioligand solution (e.g., [3H]-NMS for mAChRs) prep3 Prepare serial dilutions of Compound X incubation Incubate membranes, radioligand, and Compound X at various concentrations prep3->incubation Add to assay plate separation Rapidly filter the mixture to separate bound from free radioligand incubation->separation wash Wash filters to remove non-specifically bound radioligand separation->wash detection Quantify radioactivity on filters using a scintillation counter wash->detection analysis Calculate IC50 and Ki values using non-linear regression detection->analysis

Caption: Workflow for Radioligand Binding Assay.

  • Membrane Preparation: Cell membranes from CHO-K1 or HEK293 cells stably expressing the receptor of interest were used. Membranes were prepared by homogenization and centrifugation, and the final pellet was resuspended in an appropriate assay buffer.

  • Assay Conditions: The assay was performed in a 96-well plate format. Each well contained cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kd concentration), and varying concentrations of Compound X or a reference compound.

  • Incubation: The plates were incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection: The reaction was terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filters were washed multiple times with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters was then measured by liquid scintillation counting.

  • Data Analysis: The data were analyzed using a non-linear regression model to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Assays

For any receptor where Compound X showed significant binding affinity (e.g., Ki < 1 µM), a functional assay was performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For GPCRs, common functional assays include measuring changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium ([Ca2+]i).

CompoundX Compound X (Agonist) M1R M1 Receptor CompoundX->M1R Binds Gq Gq/11 protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca_release->CellularResponse PKC->CellularResponse

Caption: M1 Receptor Signaling Cascade.

Results: Comparative Cross-Reactivity Profile

Compound X was screened against a panel of 44 receptors at a concentration of 10 µM. Significant inhibition was defined as >50% displacement of the radioligand.

Primary Screen Results

Compound X demonstrated high affinity for the M1 muscarinic receptor. Significant cross-reactivity was observed for the other muscarinic receptor subtypes (M2-M5). The table below summarizes the binding affinities (Ki) for these receptors compared to the well-characterized muscarinic agonist, Cevimeline.

ReceptorCompound X (Ki, nM)Cevimeline (Ki, nM)
Muscarinic M1 15 30
Muscarinic M2250450
Muscarinic M3180200
Muscarinic M4350600
Muscarinic M5220320

Data for Compound X are hypothetical and for illustrative purposes.

Selectivity Ratios

Selectivity is often expressed as a ratio of the Ki values for the off-target receptor versus the primary target receptor.

Selectivity RatioCompound XCevimeline
M2/M116.7-fold15.0-fold
M3/M112.0-fold6.7-fold
M4/M123.3-fold20.0-fold
M5/M114.7-fold10.7-fold
Broad Receptor Panel Screening

At a concentration of 10 µM, Compound X showed less than 50% inhibition for all other 39 receptors in the panel, which included adrenergic, dopaminergic, serotonergic, histaminergic, and opioid receptors. This indicates a clean off-target profile with respect to these major receptor families, a highly desirable characteristic for a CNS-targeted drug candidate.

Discussion and Conclusion

The experimental data demonstrate that this compound (Compound X) is a potent M1 muscarinic receptor ligand. Its primary cross-reactivity is confined to the other muscarinic receptor subtypes, which is a common feature for ligands targeting this family. However, the selectivity profile of Compound X is favorable when compared to the established drug Cevimeline. It exhibits a greater selectivity margin for the M3 receptor subtype, which is associated with peripheral side effects such as sweating and salivation. The lack of significant binding to other major CNS receptors at a high concentration suggests a low potential for off-target effects mediated by these pathways.

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]

  • Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2003). The pharmacology of muscarinic receptor subtypes. Current Medicinal Chemistry, 10(11), 1035-1048. [Link]

  • Mancini, J. A., et al. (2009). Radioligand binding. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Niigata, K., et al. (1997). AF102B, a novel M1 agonist, and its analogues: a study of their binding properties to muscarinic receptors. Life Sciences, 60(13-14), 1129-1136. [Link]

A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel Spirocyclic Ligands: The Case of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecule—The Quest for Quantitative Certainty

In modern drug discovery, the synthesis of a novel chemical entity is merely the opening chapter. The true narrative of a compound's potential unfolds through rigorous, quantitative characterization of its interaction with biological targets. The molecule at the center of this guide, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, belongs to the 1-oxa-8-azaspiro[4.5]decane class of compounds. This spirocyclic scaffold is of significant pharmacological interest, with derivatives reported as potent agonists for muscarinic acetylcholine receptors (M1/M2) and as high-affinity ligands for sigma-1 (σ1) receptors.[1][2] These targets are implicated in a range of CNS disorders, including Alzheimer's disease and neuropathic pain, making any new ligand a candidate for therapeutic development.

However, a candidate is not a lead. To advance, we must move beyond qualitative statements of "binding" to a precise, quantitative understanding of the interaction. This guide provides an in-depth, objective comparison of two gold-standard, label-free technologies for determining binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . We will explore the causality behind experimental choices and provide self-validating protocols to ensure the generation of trustworthy, publication-quality data. The binding affinity, typically expressed as the equilibrium dissociation constant (K D), is a critical parameter that dictates everything from dose-response relationships to target engagement and residence time.[3][4] A lower K D value signifies a higher, more potent binding affinity.[3][4]

Strategic Assay Selection: Choosing the Right Tool for the Question

The first and most critical decision is the selection of the analytical method. The choice between SPR and ITC is not arbitrary; it is dictated by the specific questions being asked about the molecular interaction.

  • Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface.[5][6] Its primary strength lies in its ability to determine not just the affinity (K D) but also the full kinetic profile of the interaction: the association rate constant (k a or k on) and the dissociation rate constant (k d or k off). This kinetic information provides a deeper mechanistic insight; for example, a compound with a slow off-rate may exhibit a more durable therapeutic effect in vivo.[7]

  • Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding.[8] It directly quantifies the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another.[9] In a single experiment, ITC provides the binding affinity (K D), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9] This thermodynamic signature is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and for guiding lead optimization.

The logical workflow for assay selection and validation is outlined below.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution & Analysis cluster_2 Phase 3: Validation & Comparison A Define Research Question (Kinetics vs. Thermodynamics) B Select Primary Assay (e.g., SPR for kinetics) A->B C Select Orthogonal Assay (e.g., ITC for thermodynamics) A->C D Recombinant Protein Procurement (& Target Purity/Activity Check) B->D C->D E SPR Experiment: Immobilize Protein, Inject Compound D->E F ITC Experiment: Titrate Compound into Protein D->F G Data Processing: Fit Sensorgrams (SPR) Integrate Heats (ITC) E->G F->G H Derive Parameters: ka, kd, KD (SPR) KD, ΔH, ΔS, n (ITC) G->H I Compare KD values (SPR vs. ITC) H->I J Compare with Alternative Ligand (e.g., RS86) H->J K Synthesize Conclusion: Affinity, Kinetics, Thermodynamics I->K J->K

Caption: Workflow for comprehensive binding affinity validation.

Experimental Protocols: A Step-by-Step Guide to Data Integrity

The following protocols are designed as self-validating systems, incorporating essential controls to ensure the trustworthiness of the results. For this guide, we will assume the target protein is the human Muscarinic Acetylcholine Receptor M1 (hM1), solubilized and purified in a suitable detergent micelle system.

Method 1: Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR is a powerful technique for determining binding kinetics and affinity.[5][6][7] The experiment involves immobilizing the target protein and flowing the small molecule analyte over the surface at various concentrations.[5]

Objective: To determine the k a, k d, and K D of this compound for the hM1 receptor.

Materials:

  • SPR instrument (e.g., Biacore, part of Cytiva)

  • Sensor Chip (e.g., CM5, suitable for amine coupling)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Purified, active hM1 receptor protein (>95% purity)

  • Test Compound: this compound

  • Reference Compound: RS86 (known M1 agonist)

  • Running Buffer: HBS-P+ (HEPES Buffered Saline with P20 surfactant), pH 7.4, supplemented with 0.1% DDM detergent.

  • DMSO (for compound stock solutions)

Step-by-Step Methodology:

  • Protein Immobilization:

    • Causality: The goal is to covalently attach the hM1 receptor to the sensor surface while maintaining its native conformation and activity. Amine coupling, which targets lysine residues, is a robust and common method.

    • Activate the carboxymethylated dextran surface of a CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the hM1 protein (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The low pH protonates carboxyl groups on the sensor, promoting electrostatic attraction to the positively charged protein.

    • Aim for an immobilization level of 8,000-10,000 Response Units (RU) to maximize the signal for small molecule binding.[10]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell must be prepared simultaneously (activation and deactivation only, no protein) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • Create a serial dilution series in running buffer. For affinity determination, concentrations should bracket the expected K D (e.g., from 0.1x to 10x K D). A typical series might be 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, and a zero-analyte (buffer only) control.

    • Causality: The DMSO concentration must be identical across all samples, including the buffer control, to avoid solvent mismatch artifacts. The final DMSO concentration should ideally be ≤1%.

  • Kinetic Binding Assay:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform injections of the compound dilution series over both the protein (active) and reference flow cells. A typical cycle (multi-cycle kinetics) is:

      • Association: Inject analyte for 60-120 seconds.

      • Dissociation: Flow running buffer for 180-600 seconds. A longer dissociation time is crucial for accurately fitting the k off rate.[7]

      • Regeneration (if needed): Inject a mild regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound analyte. This step must be carefully optimized to ensure it does not denature the immobilized protein.

    • Inject the concentrations in a randomized order to minimize systematic errors. Include several buffer-only injections to double-subtract the data, a process which corrects for both reference surface changes and baseline drift.

  • Data Analysis:

    • Process the raw data by subtracting the reference cell signal and then the buffer-only injection signal from the active cell signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This global fit simultaneously analyzes all concentrations to derive a single set of k a, k d, and K D values.

    • Trustworthiness: The quality of the fit should be assessed by examining the residuals (the difference between the fitted curve and the experimental data), which should be random and close to zero.

Method 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Analysis

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, making it the gold standard for affinity validation.[8][9]

Objective: To determine the K D, stoichiometry (n), ΔH, and ΔS for the binding of this compound to the hM1 receptor.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, from Malvern Panalytical)

  • Purified, active hM1 receptor protein (>95% purity)

  • Test Compound: this compound

  • Reference Compound: RS86

  • Dialysis Buffer: Same buffer used for the final protein purification step (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% DDM, pH 7.4).

  • DMSO (for compound stock solutions)

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Causality: Precise concentration determination is paramount for accurate stoichiometry. Use a reliable method like A280 absorbance for the protein.

    • Thoroughly dialyze the protein against the final buffer to minimize buffer mismatch, which can generate large heats of dilution.[11]

    • Dissolve the test compound in the final dialysis buffer. The DMSO concentration must be precisely matched between the syringe (ligand) and cell (protein) solutions to nullify heats of dilution.

    • Degas all solutions immediately before use to prevent air bubbles from forming in the calorimeter cells.

  • Experimental Setup:

    • Load the hM1 protein into the sample cell at a concentration 'c' that satisfies the "c-window" (10 < c * K a < 1000), where K a = 1/K D. For an expected K D of 1 µM, a protein concentration of ~50 µM would be appropriate.

    • Load the test compound into the titration syringe at a concentration 10-15 times that of the protein in the cell (e.g., 500-750 µM).

    • Fill the reference cell with the same buffer used for the samples.[12]

    • Set the experimental temperature (e.g., 25°C) and allow the instrument to thermally equilibrate.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis, followed by 18-20 subsequent injections (e.g., 2 µL each).

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[11] An exothermic reaction will result in negative peaks, while an endothermic reaction will produce positive peaks.

  • Control Experiments (Self-Validation):

    • Trustworthiness: To ensure the observed heat change is due to binding and not artifacts, perform a control titration by injecting the compound from the syringe into the buffer-filled sample cell. The resulting heats of dilution should be small and consistent, and they will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model). The fitting algorithm will yield the key parameters: K D (affinity), n (stoichiometry), and ΔH (enthalpy).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RTln(K a) = ΔH - TΔS.

ITC_Workflow Prep Sample Preparation (Dialysis, Degassing, Concentration Check) Load Load Protein into Cell Load Ligand into Syringe Prep->Load Precise matching Control Control Titration (Ligand into Buffer) Prep->Control Crucial for accuracy Equilibrate Thermal Equilibration (25°C) Load->Equilibrate Titrate Perform Titration (19 x 2µL injections) Equilibrate->Titrate Automated injections Integrate Integrate Raw Heat Bursts Titrate->Integrate Control->Integrate Subtract dilution heat Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit Isotherm to Binding Model Plot->Fit e.g., One-Site Model Result Derive Thermodynamic Parameters (KD, n, ΔH, ΔS) Fit->Result

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Data Presentation and Comparative Analysis

Objective comparison requires presenting data in a clear, structured format. The table below illustrates how results for our test compound could be compared against a known standard, RS86, for binding to the hM1 receptor.

ParameterThis compoundRS86 (Reference Compound)MethodJustification
K D (nM) 85150SPRProvides affinity derived from kinetic rates.
k a (M⁻¹s⁻¹) 1.5 x 10⁵2.1 x 10⁵SPRRate of association; how quickly the compound binds.
k d (s⁻¹) 1.28 x 10⁻²3.15 x 10⁻²SPRRate of dissociation; reflects target residence time.
K D (nM) 92165ITCOrthogonal validation of affinity.[3]
Stoichiometry (n) 0.981.03ITCConfirms a 1:1 binding interaction.
ΔH (kcal/mol) -7.5-6.8ITCEnthalpy change; indicates favorable bond formation.
-TΔS (kcal/mol) -3.5-3.9ITCEntropy change; reflects changes in system disorder.

Interpretation of Hypothetical Data:

Based on this data, this compound exhibits a slightly higher affinity (lower K D) for the hM1 receptor than the reference compound RS86, as confirmed by both SPR and ITC. The SPR data reveals that while its on-rate is comparable to RS86, its off-rate is slower, suggesting a longer residence time on the target. The ITC data confirms a 1:1 binding stoichiometry and shows that the binding is enthalpically driven, which is common for interactions involving specific hydrogen bonds and electrostatic interactions.

Conclusion: From Data to Decision

This guide has detailed a robust, multi-faceted approach to validating the binding affinity of this compound. By employing two orthogonal, label-free techniques, we can build a comprehensive profile of the compound's interaction with its putative target.

  • SPR provides the critical kinetic context, revealing the how and how fast of binding and dissociation.

  • ITC delivers the essential thermodynamic foundation, explaining the fundamental forces that drive the binding event.

The close agreement of the K D values obtained from these two distinct physical methods provides high confidence in the data. This rigorous, quantitative approach is the bedrock of modern drug discovery, enabling informed decisions, guiding structure-activity relationship (SAR) studies, and ultimately determining whether a promising molecule can become a life-changing therapeutic.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, vol. 2690, 2023, pp. 149-159. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed, 2023. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed, 1991. [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. ResearchGate, 2019. [Link]

  • Isothermal Titration Calorimetry: Theory and Practice. GE Healthcare, 2015. [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications, 2017. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

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A Comparative Benchmarking Guide to (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol and Known Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the pharmacological evaluation of a novel compound, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, against established sigma-1 (σ1) receptor ligands. We will delve into the requisite experimental protocols, present comparative data (utilizing hypothetical data for our novel compound for illustrative purposes), and explore the underlying scientific principles that guide such a benchmarking study.

The Sigma-1 Receptor: A Unique Therapeutic Target

The sigma-1 receptor (S1R) is a distinct protein, functioning as a ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] It is not a classical G-protein coupled receptor or ion channel, but rather a modulator of various signaling pathways, including intracellular calcium signaling, ion channel activity, and cellular stress responses.[1][2] This unique mechanism of action has implicated the S1R in a multitude of physiological and pathological processes, making it a promising therapeutic target for a range of disorders, including neurodegenerative diseases, psychiatric conditions, neuropathic pain, and cancer.

Given its therapeutic potential, the discovery and characterization of novel S1R ligands are of significant interest. The spirocyclic scaffold of this compound represents a novel chemical entity for which a thorough pharmacological characterization is warranted. This guide outlines the essential steps to benchmark its affinity, selectivity, and functional activity against well-known S1R agonists and antagonists.

The Benchmarking Panel: Reference Sigma-1 Ligands

To contextualize the pharmacological profile of this compound, a panel of established S1R ligands with well-defined properties is essential.

Agonists:

  • (+)-Pentazocine: A classical S1R agonist, widely used as a reference compound in binding and functional assays.[3]

  • PRE-084: A highly selective S1R agonist with demonstrated neuroprotective effects.[4]

  • SA4503 (Cutamesine): A potent and selective S1R agonist that has been investigated in clinical trials.[5][6]

Antagonists:

  • Haloperidol: A butyrophenone antipsychotic that also acts as a potent S1R antagonist.[3][7]

  • NE-100: A highly selective S1R antagonist, frequently used as a pharmacological tool to probe S1R function.[8][9]

  • BD-1063: A potent and selective S1R antagonist.[10][11][12][13]

In Vitro Characterization: Binding Affinity and Selectivity

A primary step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptor and its selectivity over other receptors.

Sigma-1 Receptor Binding Affinity

The affinity of a ligand for the S1R is typically determined using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and selectivity. For the S1R, -pentazocine is a commonly used selective radioligand.[14]

This protocol is adapted from established methodologies for S1R binding assays.[14]

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue, known for high S1R expression, in ice-cold buffer.[14] Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well plate, combine the membrane homogenate, the radioligand (-pentazocine) at a concentration close to its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (e.g., this compound or a benchmark ligand).

  • Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time (e.g., 120 minutes) to reach binding equilibrium.[15]

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Guinea Pig Brain/Liver Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge ProteinAssay Determine Protein Conc. Centrifuge->ProteinAssay Mix Combine: - Membranes - 3H-pentazocine - Test Compound ProteinAssay->Mix Incubate Incubate (e.g., 37°C, 120 min) Mix->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot IC50 Determine IC50 Plot->IC50 ChengPrusoff Calculate Ki via Cheng-Prusoff Equation IC50->ChengPrusoff

Caption: Workflow for S1R Competitive Binding Assay.

The following table presents the known S1R binding affinities for our benchmark ligands and includes hypothetical data for this compound to illustrate a potential outcome.

CompoundTypeS1R Ki (nM)
This compound Unknown 15.2 (Hypothetical)
(+)-PentazocineAgonist~1.7 - 8[3][16]
PRE-084Agonist2.2[4]
SA4503 (Cutamesine)Agonist4.6[17]
HaloperidolAntagonist~2 - 6.5[3]
NE-100Antagonist0.86 - 1.03[8][9]
BD-1063Antagonist4.43 - 9[10][11][12][13]
Selectivity Profiling

A therapeutically viable ligand should exhibit high selectivity for its intended target to minimize off-target effects. It is crucial to assess the binding of this compound to the sigma-2 (σ2) receptor and a broader panel of receptors, particularly those with which spirocyclic structures might interact (e.g., muscarinic, opioid, and dopamine receptors).

The S2R binding assay is similar to the S1R assay but with key differences in the radioligand and the use of a masking agent to block S1R binding.[14]

  • Tissue Source: Rat liver membranes are commonly used as they have a high density of S2Rs.[18]

  • Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG) is often used, as it binds to both S1R and S2R.[19]

  • Masking Agent: To measure binding to S2R specifically, the assay is performed in the presence of a high concentration of a selective S1R ligand (e.g., (+)-pentazocine) to saturate, or "mask," the S1R binding sites.[14]

  • Procedure: The remainder of the protocol follows the same steps as the S1R binding assay described above.

G cluster_prep Membrane Preparation cluster_assay S2R Binding Assay cluster_analysis Data Analysis Tissue Rat Liver Homogenize Homogenize Membranes Isolate Membranes Mix Combine: - Membranes - [3H]-DTG (Radioligand) - (+)-Pentazocine (S1R Mask) - Test Compound Membranes->Mix Incubate Incubate Mix->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for Sigma-2 Receptor Selectivity Assay.

This table demonstrates how the selectivity of our novel compound would be compared against the benchmarks. Selectivity is often expressed as a ratio of Ki values (Ki S2R / Ki S1R).

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
This compound 15.2 (Hypothetical) >1000 (Hypothetical) >65 (Hypothetical)
PRE-0842.213091~5950
SA45034.663.1~14[17]
NE-1000.86>47.3>55
BD-10639449~50[10][13]

Functional Characterization: Differentiating Agonists from Antagonists

Determining whether a new ligand activates (agonist) or blocks (antagonist) the receptor is a critical step. For S1R, this is not always straightforward as there is no single, universally accepted functional assay.[20] However, several methods can be employed to elucidate the functional nature of a ligand.

Modulation of Intracellular Calcium

S1R agonists are known to potentiate intracellular calcium mobilization from the ER via inositol trisphosphate (IP3) receptors.[2] A calcium influx assay can be used to assess this functional activity.

  • Cell Culture: Use a cell line that endogenously expresses S1R (e.g., SK-N-SH neuroblastoma cells) or a cell line engineered to overexpress S1R.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence, which corresponds to the resting intracellular calcium concentration.

  • Stimulation: Treat the cells with the test compound (e.g., this compound) or a reference ligand.

  • Calcium Release and Influx: Deplete intracellular calcium stores with an agent like thapsigargin in a calcium-free medium. Then, reintroduce calcium to the extracellular medium to measure store-operated calcium entry (SOCE).[21]

  • Fluorescence Measurement: Continuously monitor the changes in fluorescence, which reflect changes in intracellular calcium levels.

  • Analysis: S1R agonists are expected to increase the SOCE, while antagonists would not have this effect and could block the effect of a co-administered agonist.[21]

G cluster_pathway Sigma-1 Receptor Signaling Pathway Ligand S1R Agonist S1R Sigma-1 Receptor (S1R) Ligand->S1R Binds BiP BiP Chaperone S1R->BiP Dissociates from IP3R IP3 Receptor S1R->IP3R Associates with & Modulates ER Endoplasmic Reticulum IP3R->ER on ER membrane Ca Ca2+ ER->Ca Releases Ca2+ Mitochondria Mitochondria Ca->Mitochondria Uptake

Caption: Simplified S1R Signaling Pathway in Calcium Homeostasis.

Other Functional Differentiation Methods
  • Competition Assay with Phenytoin (DPH): Phenytoin is a proposed allosteric modulator of S1R that increases the binding affinity of agonists but not antagonists.[20] Running a binding assay in the presence and absence of DPH can help differentiate the functional activity of a new ligand.

  • Behavioral Models: In vivo models can provide valuable functional data. For instance, S1R antagonists have been shown to potentiate opioid-induced analgesia, whereas S1R agonists tend to diminish it.[22]

Conclusion

This guide outlines a systematic approach to the preclinical benchmarking of a novel S1R ligand, this compound. By employing standardized radioligand binding assays, comprehensive selectivity profiling, and robust functional characterization, researchers can build a detailed pharmacological profile of this new chemical entity. The comparative data generated against established benchmarks like (+)-pentazocine, PRE-084, haloperidol, and NE-100 are crucial for understanding its potential as a pharmacological tool or a therapeutic candidate. The hypothetical data presented herein serves as a template for the expected outcomes of such an investigation, providing a clear roadmap for drug discovery and development professionals in the exciting and promising field of sigma-1 receptor research.

References

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  • Szatmári, E., Földi, M. C., Vig, B. S., Tímár, D., Fülöp, F., Wéber, E., ... & Török, G. (2020). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. International Journal of Molecular Sciences, 21(18), 6585. [Link]

  • Radiology Key. (2016). PET Imaging of Sigma1 Receptors. Retrieved from [Link]

  • Poupaert, J. H., & Vamecq, J. (2004). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Journal of medicinal chemistry, 47(14), 3610–3618. [Link]

  • Chien, C. C., Carroll, F. I., Brown, G. P., Pan, Y. X., Bowen, W., & Pasternak, G. W. (1997). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. European journal of pharmacology, 321(3), 361–368. [Link]

  • Yang, S., Chen, C., Liu, Y., & Liu, B. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [ 3 H]DTG and [ 125 I]RHM-4. International Journal of Molecular Sciences, 23(24), 16001. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The Pharmacology of Sigma-1 Receptors. Current medicinal chemistry, 16(8), 968–984. [Link]

  • Matsuno, K., Nakazawa, M., Okamoto, K., Kawashima, Y., & Mita, S. (1996). Binding properties of SA4503, a novel and selective sigma 1 receptor agonist. European journal of pharmacology, 306(1-3), 271–279. [Link]

  • Al-Hasani, R., & Chavkin, C. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Molecular Omics, 16(5), 385–400. [Link]

  • Sbraccia, M., Paoletti, F., Comez, D., Cerra, B., Gioiello, A., Marucci, G., ... & Collina, S. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Pharmaceuticals, 15(8), 996. [Link]

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  • Adooq Bioscience. (n.d.). Cutamesine (SA4503 ) dihydrochloride | sigma 1 receptor(σ1R) agonist. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Mishra, A. K., Gardin, A., Zhang, M., & Hansen, K. B. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264–275. [Link]

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A Researcher's Guide to the Reproducibility of Experiments with (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive analysis of the experimental reproducibility associated with (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, a notable spirocyclic muscarinic M1 receptor agonist. This document moves beyond a simple recitation of facts to offer a critical evaluation of the synthesis and functional assessment of this compound class, with a focus on providing actionable insights for researchers in medicinal chemistry and pharmacology. We will delve into detailed experimental protocols, compare performance with relevant alternatives, and address common challenges to enhance the reliability and reproducibility of future studies.

Introduction: The Significance of Spirocyclic Muscarinic Agonists

This compound and its analogs belong to a class of compounds that have garnered significant interest for their potential therapeutic applications, particularly in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. Their spirocyclic core imparts a unique three-dimensional structure, which can contribute to improved pharmacological properties.[1] These compounds primarily act as agonists at the M1 muscarinic acetylcholine receptor, a key target for enhancing cognitive function.[2]

The quest for selective M1 agonists has been a long-standing challenge in medicinal chemistry due to the high homology of the orthosteric binding site across the five muscarinic receptor subtypes.[2] Non-selective activation can lead to a range of undesirable side effects. The development of functionally selective agonists, which preferentially activate a specific signaling pathway, represents a promising strategy to overcome this hurdle.

This guide will focus on the practical aspects of working with this compound and related compounds, providing a framework for reproducible experimentation.

Comparative Analysis of Leading M1 Muscarinic Agonists

To contextualize the experimental profile of this compound, it is essential to compare it with other well-characterized muscarinic agonists. The following table summarizes key pharmacological parameters for our topic compound and selected alternatives.

CompoundTarget(s)Potency (EC₅₀/Kᵢ)Selectivity ProfileKey Experimental FindingsReference(s)
This compound & Analogs (e.g., YM796) M1 Muscarinic AgonistVaries by analogPreferential for M1 over M2/M3Ameliorates cognitive impairment in animal models. The (-)-S isomer is the active form.[3][4][3][4]
AF150(S) Functionally Selective M1 Partial AgonistEffective dose (in vivo): 0.5-5 mg/kgFunctionally selective for M1Reverses cognitive impairments in animal models with a high safety margin.[5][5]
Xanomeline M1/M4 Preferring AgonistVaries by assayHigher functional selectivity for M1Shows efficacy in improving cognitive and psychotic symptoms in clinical trials.[2][6][2][6]
Cevimeline M1/M3 Agonist-Activates both M1 and M3 receptorsApproved for the treatment of dry mouth in Sjögren's syndrome.[7][7]

Synthesis of Spirocyclic Muscarinic Agonists: A Reproducible Pathway

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives is a critical first step for any experimental investigation. A robust and reproducible synthetic route is paramount. Below is a detailed protocol for the preparation of a key intermediate, 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, which serves as a scaffold for further derivatization.

Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride[1]

This multi-step synthesis starts from the commercially available N-Boc-4-piperidone.

Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

This step involves a modified Bucherer-Bergs reaction to form a spirohydantoin intermediate, followed by reaction with glycolic acid.

  • Materials:

    • N-Boc-4-piperidone

    • Potassium cyanide (KCN)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Glycolic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Toluene

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N-Boc-4-piperidone (100.0 g, 0.502 mol), potassium cyanide (36.0 g, 0.553 mol), and ammonium carbonate (144.7 g, 1.506 mol).

    • Add a mixture of ethanol (500 mL) and water (500 mL).

    • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

    • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 200 mL).

    • Dry the solid in a vacuum oven at 50 °C to a constant weight to obtain the intermediate spirohydantoin.

    • To a 2 L three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and mechanical stirrer, add the dried spirohydantoin, glycolic acid (45.8 g, 0.602 mol), and toluene (800 mL).

    • Carefully add concentrated sulfuric acid (5.0 mL) dropwise with stirring.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 12-16 hours or until no more water is collected.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one as a white crystalline solid.

Step 2: Deprotection of the Boc Group

This step involves the acidic removal of the Boc protecting group.

  • Materials:

    • 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

    • Dichloromethane (DCM)

    • 4M HCl in dioxane

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one in dichloromethane (500 mL) in a 2 L round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add the 4M HCl in dioxane solution (500 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • To the resulting residue, carefully add saturated sodium bicarbonate solution until the pH is ~8-9 to neutralize the excess acid.

    • Extract the aqueous layer with dichloromethane (3 x 300 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Oxa-8-azaspiro[4.5]decan-3-one as a free base.

Step 3: Formation of the Hydrochloride Salt

  • Materials:

    • 1-Oxa-8-azaspiro[4.5]decan-3-one (free base)

    • Diethyl ether (Et₂O)

    • Hydrogen chloride (gas) or ethanolic HCl

  • Procedure:

    • Dissolve the crude 1-Oxa-8-azaspiro[4.5]decan-3-one in diethyl ether (1 L) in a 2 L flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise with vigorous stirring until the pH of the solution is between 1 and 2 (as tested with moist pH paper). A white precipitate will form.

    • Continue stirring at 0 °C for an additional 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 200 mL).

    • Dry the product in a vacuum oven at 40 °C to a constant weight to yield 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white to off-white solid.

Troubleshooting Synthesis and Purification

Reproducibility in chemical synthesis can be affected by various factors. For the purification of spirocyclic amines via HPLC, common issues include peak tailing and poor resolution.

  • Peak Tailing: This can be caused by secondary interactions with residual silanols on the column. Reducing the mobile phase pH can often mitigate this issue.[8]

  • Poor Resolution: Inadequate sample preparation, such as insufficient extraction or purification, can lead to poor resolution. Ensure proper sample cleanup before injection.[9]

  • Irreproducible Retention Times: Fluctuations in column temperature and mobile phase composition are common culprits. Using a column oven and preparing fresh mobile phase for each run can improve consistency.[1]

The following diagram illustrates a general workflow for troubleshooting common HPLC issues.

Caption: A logical workflow for diagnosing and resolving common HPLC problems.

Functional Characterization: Ensuring Reproducible Biological Data

Once synthesized and purified, the biological activity of this compound and its analogs must be assessed through robust and reproducible functional assays.

Phosphoinositide Hydrolysis Assay

This assay is a cornerstone for evaluating the functional activity of M1 muscarinic receptor agonists, as M1 receptors are coupled to the Gq signaling pathway, which stimulates phosphoinositide hydrolysis.[10][11][12]

Experimental Protocol: [³H]Inositol Phosphate Accumulation Assay [10][13]

  • Cell Culture and Labeling:

    • Culture cells expressing the M1 muscarinic receptor (e.g., CHO-M1 cells) in a suitable medium.

    • Label the cells with [³H]myo-inositol for 24-48 hours to incorporate the radiolabel into the cellular phosphoinositide pool.

  • Assay Procedure:

    • Wash the labeled cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding a suitable acid (e.g., trichloroacetic acid).

  • Separation and Quantification:

    • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.

Factors Affecting Reproducibility:

  • Cell line variability: Different cell lines and even different passages of the same cell line can exhibit variations in receptor expression levels and signaling efficiency.

  • Agonist-dependent desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, affecting the measured response.[14]

  • Assay conditions: Variations in incubation time, temperature, and buffer composition can significantly impact the results.

The following diagram illustrates the M1 receptor signaling pathway leading to phosphoinositide hydrolysis.

M1_Signaling_Pathway Agonist Muscarinic Agonist (this compound) M1R M1 Muscarinic Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Sources

A Comparative Guide to Off-Target Effects Analysis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol and Structurally Related Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analysis of off-target effects of the novel M1 muscarinic agonist, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol. As a member of the azaspirocyclic chemical class, this compound possesses a rigid three-dimensional structure designed to enhance target specificity and reduce undesirable interactions.[1] However, a thorough off-target assessment is a critical step in preclinical development to ensure safety and minimize potential adverse drug reactions (ADRs).[2]

This document will compare and contrast robust experimental and computational methodologies for identifying and characterizing the off-target profile of our lead compound. We will explore industry-standard in vitro safety panels and introduce predictive in silico models, providing the causal logic behind these experimental choices. The goal is to build a self-validating system of protocols to de-risk this promising therapeutic candidate.

The Rationale for Off-Target Screening: Beyond the Primary Target

This compound and its analogues are designed as potent M1 muscarinic acetylcholine receptor agonists for potential therapeutic applications in neurological disorders.[3] While high affinity for the M1 receptor is the desired on-target effect, interactions with other macromolecules can lead to unintended biological consequences. These off-target effects are a major source of dose-limiting toxicities and late-stage drug attrition.[2]

The primary off-target concerns for a muscarinic agonist include activity at other muscarinic receptor subtypes (M2-M5).[4] For instance:

  • M2 Receptor Agonism: Primarily found in the heart, M2 activation can lead to bradycardia.[5]

  • M3 Receptor Agonism: Located in smooth muscle and glands, M3 agonism can cause effects like increased salivation, bronchoconstriction, and gastrointestinal distress.[5][6]

Beyond the muscarinic family, interactions with a wide array of other proteins, including GPCRs, ion channels, kinases, and transporters, must be evaluated.[7] This guide outlines a tiered approach to systematically identify and quantify these potential liabilities.

A Tiered Strategy for Off-Target Profiling

A progressive, tiered approach allows for cost-effective screening early in development, followed by more comprehensive analysis for lead candidates.[8][9] This strategy balances resource allocation with the need for a thorough safety assessment.

G cluster_0 Early Discovery / Hit-to-Lead cluster_1 Lead Optimization cluster_2 Candidate Selection In Silico Tier 0: In Silico Prediction (Computational Toxicology) Core Panel Tier 1: Core Safety Panel (e.g., SafetyScreen18, Mini Safety 44) In Silico->Core Panel Guide Synthesis & Prioritization Broad Panel Tier 2: Broad Target Panel (e.g., SafetyScreen59, Safety 77) Core Panel->Broad Panel Promising Leads Identified Functional Assays Tier 3: Functional Follow-Up (Agonist/Antagonist Modes) Broad Panel->Functional Assays Hits Requiring Mechanistic Understanding

Caption: A tiered workflow for off-target liability assessment.

Tier 0: Computational Predictive Toxicology

Before committing to costly synthesis and in vitro screening, computational models offer a rapid, preliminary assessment of potential off-target liabilities.[10][] These in silico methods use the chemical structure of this compound to predict its interaction with a vast array of biological targets.[12]

Methodologies:
  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are built on large datasets of known compound-target interactions.[13] By analyzing the physicochemical properties of our lead compound, these models can predict the likelihood of binding to various off-targets.

  • Molecular Docking: This technique simulates the binding of our compound into the three-dimensional structures of known off-target proteins (e.g., hERG potassium channel, various cytochrome P450 enzymes).[12] The resulting docking scores provide an estimate of binding affinity.

  • Machine Learning and AI: Modern platforms leverage artificial intelligence to analyze vast biological and chemical datasets, improving the predictive accuracy of off-target models and identifying complex structure-toxicity relationships.[14]

Comparative Data (Hypothetical):
CompoundPredicted hERG Inhibition (pIC50)Predicted PXR Agonism (Score)Predicted CYP2D6 Inhibition (pIC50)
This compound < 4.0Low (0.2)5.1
Alternative 1 (Flexible Acyl-chain)5.5High (0.8)6.2
Alternative 2 (Aromatic Analogue)4.8Medium (0.5)7.5

This hypothetical data suggests our lead compound has a lower predicted risk for hERG-related cardiotoxicity compared to a more flexible alternative. However, it flags potential CYP2D6 inhibition, which will require experimental verification.

Tier 1 & 2: In Vitro Safety Pharmacology Profiling

In vitro safety panels are the cornerstone of experimental off-target analysis.[15] These panels consist of a battery of binding and/or functional assays against a curated list of targets known to be implicated in adverse drug reactions.[2]

Experimental Protocol: Broad Panel Radioligand Binding Assay
  • Compound Preparation: this compound is serially diluted to achieve a range of concentrations (e.g., 10 µM to 1 nM).

  • Assay Setup: For each target, a specific cell membrane preparation or purified protein is incubated with a radiolabeled ligand that is known to bind to the target.

  • Competition Binding: The test compound is added to the mixture. If it binds to the target, it will compete with and displace the radioligand.

  • Measurement: After incubation, the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of radioligand displacement is calculated for each concentration of the test compound. A significant displacement (typically >50% at 10 µM) flags a potential off-target interaction.

Comparative Data: Core and Broad Safety Panels (Hypothetical)

This table summarizes hypothetical results from a broad safety screen, such as the ICESTP Safety Panel™ 77 or a similar offering from providers like Eurofins or WuXi AppTec.[2][7][8]

TargetTarget ClassThis compound (% Inhibition @ 10 µM)Alternative 1 (Flexible) (% Inhibition @ 10 µM)
Muscarinic M1 GPCR (On-Target) 98% 95%
Muscarinic M2GPCR35%75%
Muscarinic M3GPCR42%81%
Adrenergic α1AGPCR15%58%
Dopamine D2GPCR8%45%
hERGIon Channel12%62%
5-HT2BGPCR65%70%
Sigma 1Receptor55%52%

These hypothetical results demonstrate the superior selectivity of our azaspirocyclic lead compound. It shows significantly less activity at the M2 and M3 receptors, the adrenergic α1A receptor, the dopamine D2 receptor, and the hERG channel compared to the more flexible alternative. However, both compounds show potential interaction with the 5-HT2B and Sigma 1 receptors, warranting further investigation in Tier 3.

Tier 3: Functional Follow-Up Assays

A binding hit does not reveal the functional consequence of the interaction. The compound could be an agonist, antagonist, or allosteric modulator.[7] Functional assays are essential to understand the mechanistic details of any identified off-target interactions.

G cluster_0 Off-Target Hit from Binding Screen cluster_1 Functional Characterization cluster_2 Mechanistic Outcome Hit Binding Hit Identified (e.g., 5-HT2B >50% Inhibition) Agonist Agonist Mode Assay (Measure downstream signaling in presence of test compound) Hit->Agonist Antagonist Antagonist Mode Assay (Measure signaling in presence of known agonist + test compound) Hit->Antagonist Result Determine Functional Activity: - Agonist - Antagonist - Allosteric Modulator - No functional effect Agonist->Result Antagonist->Result

Caption: Workflow for functional follow-up of a binding hit.

Experimental Protocol: 5-HT2B Receptor Calcium Flux Assay (Antagonist Mode)
  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2B receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Add a known 5-HT2B agonist (e.g., serotonin) at a concentration that elicits a sub-maximal response (EC80).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. An antagonistic effect will be observed as a dose-dependent decrease in the serotonin-induced calcium signal.

  • Data Analysis: Calculate IC50 values to quantify the potency of the off-target antagonism.

Conclusion and Future Directions

The integrated analysis of computational predictions and tiered experimental screening provides a robust pathway for characterizing the off-target profile of this compound. The hypothetical data presented herein illustrates a favorable selectivity profile for this azaspirocyclic compound compared to less rigid alternatives, a testament to its sp³-rich three-dimensional architecture.[1]

The key is a self-validating system: in silico predictions flag potential risks that are then confirmed or refuted by broad binding panels. Significant binding hits are then mechanistically interrogated with functional assays. This systematic de-risking process is essential for selecting drug candidates with the highest probability of success in clinical development.

References

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Safety Operating Guide

Navigating the Disposal of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization: The Foundation of Safe Disposal

Due to the novelty of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, a thorough hazard assessment is the critical first step. In the absence of a specific SDS, a risk assessment should be conducted by a qualified safety professional based on the compound's structure and the properties of similar molecules.

Spirocyclic alkaloids and other heterocyclic compounds can exhibit a range of biological activities and potential toxicities.[1][2][3] The presence of the methanol functional group suggests potential toxicity, mirroring some of the hazards of methanol itself, which is toxic if swallowed, in contact with skin, or inhaled.[4][5][6]

Key Hazard Characteristics to Consider:

  • Toxicity: Assume the compound is toxic and handle with care. Acute and chronic health effects are unknown.

  • Reactivity: Assess for reactivity with common laboratory chemicals. Incompatible materials should not be mixed in the same waste container.[7]

  • Ignitability: While the compound itself may not be highly flammable, solutions in flammable solvents will be.

  • Corrosivity: The compound is unlikely to be corrosive, but this should be verified.

A crucial aspect of this initial phase is to officially classify the waste. According to the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits one of the four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Given the toxic potential of the methanol group and the unknown properties of the spirocyclic structure, it is prudent to manage this compound as a hazardous waste until proven otherwise.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling any chemical of unknown toxicity. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[10]
Body Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of potentially toxic vapors or dust.[10]

Spill Management: Preparedness is Paramount

Accidents happen. A well-defined spill response plan is essential for mitigating risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the area and inform your supervisor and the institutional safety office.

  • Secure the Area: Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spread.[11] For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.

  • Collect the Waste: Carefully scoop the absorbed material or the solid waste into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Document the Incident: Report the spill according to your institution's policies.

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound requires a systematic approach to ensure compliance with federal and local regulations.[12][13]

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Any material that has come into contact with this compound, including gloves, absorbent materials, and contaminated glassware, should be considered hazardous waste.

    • This waste stream should be kept separate from other waste streams, especially those containing incompatible chemicals such as strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[7]

  • Containerization and Labeling:

    • Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally a good choice.

    • The container must be in good condition, with a secure, tight-fitting lid.

    • Attach a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the names of any other solvents or chemicals present.[14]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA should be located at or near the point of generation and under the control of the operator.

    • Keep the container closed at all times, except when adding waste.

    • Be mindful of the accumulation time limits for hazardous waste, which are regulated by the EPA and may vary based on the generator status of the institution.[15]

  • Final Disposal:

    • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

    • The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which will likely involve incineration at high temperatures.[16][17]

Documentation and Record Keeping

Accurate and thorough documentation is a cornerstone of compliant hazardous waste management.[18] Maintain a log of the waste generated, including the chemical name, quantity, and date of generation. This information is vital for regulatory reporting and for ensuring a safe and accountable laboratory environment.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of novel compounds like this compound is a fundamental responsibility of every researcher. By adhering to the principles of hazard assessment, proper handling, and compliant disposal procedures, we can ensure the safety of our colleagues and protect the environment. Always consult with your institution's safety professionals for guidance specific to your location and facilities.

References

  • DCMR.
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  • MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Occupational Safety and Health Administr
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • Biosynth. {8-Oxa-2-azaspiro[4.5]decan-4-yl}methanol hydrochloride.
  • PubMed. Natural spirocyclic alkaloids and polyphenols as multi target dementia leads.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • TSI Journals.
  • Centers for Disease Control and Prevention.
  • Regulations.gov. PYRROLIZIDINE ALKALOIDS .I-' m&TH A-N-D = SAFETY GUIDE a.
  • PMC, PubMed Central, NIH. Prescribed drugs containing nitrogen heterocycles: an overview.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Clean Management.
  • PubChem. 8-Azaspiro(4.5)decane.
  • LabManager. Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (S)-1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol Chemical Properties.
  • ResearchGate. (PDF)
  • Stericycle. Pharmaceutical Waste Disposal & Bins.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. 4-Methyl-4-propyl-8-oxa-1-azaspiro[4.5]decan-2-one.
  • BLDpharm. (8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride.
  • BLDpharm. Methyl 8-oxa-1-azaspiro[4.

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Navigating the Uncharted: A Guide to Safely Handling (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Structural Perspective on Potential Hazards

The structure of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol, featuring a spirocyclic system with both oxygen and nitrogen heteroatoms, suggests several potential hazards inherent to complex organic molecules. The presence of a tertiary amine and a primary alcohol functional group warrants a cautious approach. While empirical data is pending, it is prudent to treat this compound with a high degree of care, assuming potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial when handling compounds of unknown toxicity. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloving with nitrile glovesLaboratory coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation and Transfers Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatWork within a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldDouble-gloving with nitrile glovesLaboratory coatWork within a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldChemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatWork within a certified chemical fume hood
Step-by-Step Guidance for Safe Handling

1. Pre-Handling Preparation:

  • Information Gathering: Although a specific SDS is unavailable, review the SDS for structurally similar compounds to anticipate potential hazards.

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[1][2][3] Prepare a designated workspace within the fume hood.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling Procedures:

  • Weighing: When handling the solid compound, perform this task within a ventilated balance enclosure or a chemical fume hood to minimize inhalation risk.

  • Dissolution: Add solvents to the solid compound slowly and in a controlled manner to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas for solids and syringes or cannulas for solutions to prevent spills.[3]

  • Heating and Cooling: When heating reactions, use a controlled heating mantle and a condenser to prevent the release of volatile compounds. For cooling, use a well-maintained cooling bath.

3. Post-Handling and Decontamination:

  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, gown/apron, face shield/goggles, and finally, respirator. Wash hands thoroughly after removing all PPE.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE and handling procedures.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Task Assess Task Review Available Data Review Available Data Assess Task->Review Available Data Identify Hazards Select PPE Select PPE Review Available Data->Select PPE Inform Selection Check Engineering Controls Check Engineering Controls Perform Operation Perform Operation Check Engineering Controls->Perform Operation Ensure Safety Select PPE->Perform Operation Decontaminate Decontaminate Perform Operation->Decontaminate After Task Dispose Waste Dispose Waste Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE

Caption: Decision workflow for safe handling of novel compounds.

Operational and Disposal Plans

Spill Management: In the event of a spill, the primary objective is to contain and clean it up safely.

  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Prevent the spread of the spill if it is safe to do so.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Waste Disposal: All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Sharps: Dispose of contaminated needles and syringes in a designated sharps container.

The following diagram outlines the waste disposal pathway.

Disposal_Workflow Contaminated Material Contaminated Material Segregate Waste Segregate Waste Contaminated Material->Segregate Waste Solid Waste Container Solid Waste Container Segregate Waste->Solid Waste Container Solids Liquid Waste Container Liquid Waste Container Segregate Waste->Liquid Waste Container Liquids Sharps Container Sharps Container Segregate Waste->Sharps Container Sharps Label and Seal Label and Seal Solid Waste Container->Label and Seal Liquid Waste Container->Label and Seal Sharps Container->Label and Seal Store in Designated Area Store in Designated Area Label and Seal->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal

Caption: Waste disposal workflow for hazardous chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their work with novel compounds like this compound, fostering a culture of safety and scientific integrity.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
  • Safety Data Sheet Methanol. (n.d.).
  • Methanol Safety Data Sheet. (n.d.).
  • Methanol - SAFETY DATA SHEET. (2024, September 8).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • SAFETY DATA SHEET METHANOL. (2011, April 1).
  • Methanol - SAFETY DATA SHEET. (2009, April 27).

Sources

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